Methyl ZINC chloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
CH3ClZn |
|---|---|
Peso molecular |
115.9 g/mol |
Nombre IUPAC |
zinc;carbanide;chloride |
InChI |
InChI=1S/CH3.ClH.Zn/h1H3;1H;/q-1;;+2/p-1 |
Clave InChI |
NMLXKNNXODLJIN-UHFFFAOYSA-M |
SMILES canónico |
[CH3-].[Cl-].[Zn+2] |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of methyl zinc chloride (CH₃ZnCl), an important organozinc reagent in organic synthesis. This document details experimental protocols, data presentation in structured tables, and logical diagrams to facilitate understanding and application in research and development.
Introduction
This compound is a valuable reagent, particularly in cross-coupling reactions such as the Negishi coupling, where it serves as a nucleophilic source of a methyl group.[1] Its lower reactivity compared to Grignard or organolithium reagents often imparts greater functional group tolerance and selectivity. This guide outlines a common and effective method for its preparation and the analytical techniques used for its characterization.
Synthesis of this compound
This compound is typically prepared via the transmetalation of a methyl Grignard reagent with zinc chloride. This method is favored for its relatively straightforward procedure and the ready availability of the starting materials.
Synthesis Workflow
The synthesis involves the careful addition of a methyl Grignard reagent to a solution of anhydrous zinc chloride in an inert solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the decomposition of the organometallic species.
Figure 1. Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methylmagnesium iodide (CH₃MgI) or Methylmagnesium chloride (CH₃MgCl) solution in THF (typically 3.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous n-hexane
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Zinc Chloride Solution: A Schlenk flask is charged with anhydrous zinc chloride under an inert atmosphere. Anhydrous THF is added to dissolve the zinc chloride, and the solution is stirred until it becomes homogeneous.[2]
-
Reaction: The zinc chloride solution is cooled to 0 °C in an ice bath. The methylmagnesium halide solution is then added dropwise to the stirred zinc chloride solution. The rate of addition should be controlled to maintain the reaction temperature.
-
Warming and Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for an additional 1-2 hours to ensure the completion of the transmetalation.
-
Purification (Optional): The resulting solution of this compound often contains magnesium halides as a precipitate. For applications requiring a salt-free solution, the mixture can be allowed to settle, and the clear supernatant containing the this compound can be carefully cannulated to another flask. Alternatively, the magnesium salts can be precipitated by the addition of 1,4-dioxane (B91453) and removed by filtration under an inert atmosphere.
Note: The concentration of the prepared this compound solution can be determined by titration.
Characterization of this compound
The successful synthesis of this compound is confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Elemental Analysis (EA).
Characterization Workflow
The characterization process involves obtaining spectroscopic and analytical data to confirm the structure and purity of the synthesized compound.
Figure 2. Workflow for the characterization of this compound.
Quantitative Data
The following tables summarize the expected and reported data for the characterization of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | CH₃ClZn |
| Molecular Weight | 115.88 g/mol [3] |
| Appearance | Typically a colorless solution in THF[4] |
| Solubility | Soluble in ethers (e.g., THF, diethyl ether)[4] |
Table 2: NMR Spectroscopic Data for this compound (in THF-d₈)
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~ -0.5 to -1.0 | Singlet | N/A | Zn-CH₃ |
| ¹³C | ~ -5 to 0 | - | - | Zn-CH₃ |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and the presence of coordinating species.
Table 3: Mass Spectrometry Data for this compound
| m/z (Mass-to-Charge Ratio) | Relative Intensity | Assignment |
| 114, 116, 118 | Isotopic Pattern | [CH₃ZnCl]⁺ (Molecular Ion Peak, showing isotopic distribution of Zn and Cl) |
| 99, 101, 103 | Variable | [ZnCl]⁺ (Loss of CH₃ radical) |
| 79, 81 | Variable | [CH₃Zn]⁺ (Loss of Cl radical) |
Note: The fragmentation pattern and relative intensities can vary depending on the ionization method used.
Table 4: Elemental Analysis Data for this compound
| Element | Theoretical % | Found % (Typical) |
| C | 10.37 | 10.3 ± 0.4 |
| H | 2.61 | 2.6 ± 0.4 |
| Cl | 30.60 | 30.6 ± 0.4 |
| Zn | 46.42 | 46.4 ± 0.4 |
Note: A deviation of ±0.4% from the theoretical value is generally considered acceptable for pure compounds.[5]
Applications in Organic Synthesis
This compound is a key reagent in various carbon-carbon bond-forming reactions. Its primary application is in palladium-catalyzed Negishi cross-coupling reactions to introduce a methyl group onto sp²- and sp³-hybridized carbon centers.
Negishi Cross-Coupling Pathway
The catalytic cycle of a Negishi coupling involving this compound is depicted below.
Figure 3. Catalytic cycle of the Negishi cross-coupling reaction.
Safety and Handling
This compound is a reactive organometallic compound and should be handled with appropriate safety precautions.
-
Air and Moisture Sensitivity: It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.
-
Toxicity and Corrosivity: this compound is toxic and corrosive.[4] It can cause severe skin burns and eye damage.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves, when handling this reagent.
-
Storage: Store in a cool, dry place under an inert atmosphere.
This guide provides essential information for the synthesis and characterization of this compound. For specific applications, further optimization of reaction conditions may be necessary. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
An In-Depth Technical Guide to the Fundamental Properties of Methylzinc Chloride Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylzinc chloride (CH₃ZnCl) is a key organozinc reagent widely utilized in organic synthesis. As a less reactive alternative to Grignard and organolithium reagents, it offers enhanced functional group tolerance, making it an invaluable tool in the construction of complex molecules, particularly in the pharmaceutical industry.[1] This guide provides a comprehensive overview of the fundamental properties of methylzinc chloride, with a focus on its preparation, structure in solution, reactivity, and applications in cross-coupling reactions. All quantitative data is presented in structured tables, and detailed experimental protocols and reaction pathway diagrams are provided to assist researchers in its practical application.
Physical and Chemical Properties
Methylzinc chloride is typically supplied and used as a solution in tetrahydrofuran (B95107) (THF).[2][3][4] It is a colorless liquid with a pungent odor.[5][6] Due to its sensitivity to air and moisture, it must be handled under an inert atmosphere.[1][5]
| Property | Value | Reference(s) |
| Chemical Formula | CH₃ClZn | [7][8][9] |
| Molecular Weight | 115.88 g/mol | [3][4][10] |
| Appearance | Colorless liquid (as a solution in THF) | [5][6] |
| Density (2.0 M in THF) | 1.033 g/mL at 25 °C | [3][10] |
| Boiling Point (2.0 M in THF) | 67 °C | [3][10] |
| Flash Point (2.0 M in THF) | -17 °C (closed cup) | [10] |
Solubility
Stability and Reactivity
Methylzinc chloride solution is a flammable liquid and is corrosive, causing severe skin burns and eye damage.[7][9] It is chemically stable under standard ambient conditions (room temperature) when stored under an inert atmosphere.[11] However, it is sensitive to moisture and can form explosive peroxides upon prolonged storage, a property often associated with the THF solvent.[5][11][12] Thermal decomposition can release irritating and hazardous gases, including carbon monoxide, carbon dioxide, and hydrogen chloride gas.[12]
Structure in Solution: The Schlenk Equilibrium
In solution, organozinc halides like methylzinc chloride exist in a dynamic equilibrium known as the Schlenk equilibrium. This involves the disproportionation of the alkylzinc halide into a dialkylzinc species and a zinc halide.[12][13] The position of this equilibrium is influenced by factors such as the solvent, temperature, and the nature of the organic and halide substituents.[13]
Experimental Protocols
Caution: Methylzinc chloride and its precursors are hazardous. All manipulations should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., argon or nitrogen), and with appropriate personal protective equipment (flame-retardant lab coat, safety goggles, and chemical-resistant gloves).[5][11][14]
Preparation of Methylzinc Chloride from Methyl Iodide and a Zinc-Copper Couple
This protocol is adapted from established methods for the synthesis of dialkylzinc compounds.[15][16] The direct reaction of methyl iodide with a zinc-copper couple forms an intermediate methylzinc iodide, which can then be used or can disproportionate. To favor the formation of methylzinc chloride, anhydrous zinc chloride can be introduced.
Materials:
-
Zinc dust (<325 mesh)
-
Copper(I) iodide (CuI)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous zinc chloride (ZnCl₂) (optional, for driving equilibrium)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
-
Dry glassware (oven-dried and cooled under inert gas)
Procedure:
-
Activation of Zinc: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and inert gas inlet, add zinc dust (1.2 equivalents). Briefly heat the zinc dust under vacuum with a heat gun and then cool under a stream of inert gas. Add a catalytic amount of copper(I) iodide (approx. 1-2 mol%).
-
Reaction Setup: Add anhydrous THF to the flask to create a slurry.
-
Addition of Methyl Iodide: Slowly add methyl iodide (1.0 equivalent) dropwise to the stirred zinc slurry at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, continue to stir the mixture at room temperature or gentle reflux until the reaction is complete (this can be monitored by GC analysis of quenched aliquots).
-
Formation of Methylzinc Chloride: The resulting solution will primarily contain methylzinc iodide. For applications requiring methylzinc chloride, anhydrous zinc chloride can be added to the solution to facilitate halide exchange, driving the equilibrium.
-
Use: The resulting solution of methylzinc chloride is typically used directly in subsequent reactions without isolation.
Quenching of Methylzinc Chloride Reactions
Unreacted methylzinc chloride and other reactive organometallic species must be safely quenched at the end of a reaction.[16]
Procedure:
-
Cool the reaction mixture in an ice-water bath (0 °C).
-
Slowly and carefully add a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl), dropwise with vigorous stirring.[14] Be aware that this will generate methane (B114726) gas, so adequate ventilation is crucial.
-
Alternatively, for a less vigorous quench, a solution of isopropanol (B130326) in an inert solvent like toluene (B28343) can be added slowly before the addition of aqueous ammonium chloride.[16]
-
Once the quenching is complete and gas evolution has ceased, the mixture can be worked up through standard aqueous extraction procedures.
Spectroscopic Data
Applications in Organic Synthesis: The Negishi Cross-Coupling Reaction
Methylzinc chloride is a prominent reagent in palladium- or nickel-catalyzed Negishi cross-coupling reactions, which form a carbon-carbon bond between an organozinc compound and an organic halide or triflate.[7] This reaction has a broad scope and high functional group tolerance.[5]
The catalytic cycle for a palladium-catalyzed Negishi coupling is illustrated below.
Mechanism Steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The methyl group from methylzinc chloride is transferred to the palladium center, displacing the halide and forming a new Pd(II) complex with both organic groups attached. Zinc chloride is released as a byproduct.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired carbon-carbon bond (R-CH₃) and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and Purification of Zinc Sulphinate Reagents for Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methylzinc chloride 2.0M tetrahydrofuran 5158-46-3 [sigmaaldrich.com]
- 4. research-portal.uu.nl [research-portal.uu.nl]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. On-demand synthesis of organozinc halides under continuous flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.washington.edu [chem.washington.edu]
- 9. Methylzinc chloride | CH3ClZn | CID 4152418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Demonstration of promoted zinc Schlenk equilibria, their equilibrium values and derived reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. A comprehensive physicochemical, thermal, and spectroscopic characterization of zinc (II) chloride using X-ray diffraction, particle size distribution, differential scanning calorimetry, thermogravimetric analysis/differential thermogravimetric analysis, ultraviolet-visible, and Fourier transform-infrared spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
The Chemistry of Methylzinc Compounds: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, structure, reactivity, and application of methylzinc compounds in modern organic chemistry and pharmaceutical development.
Introduction
Methylzinc compounds, a subclass of organozinc reagents, have a rich history in organic synthesis, dating back to the pioneering work of Edward Frankland in the mid-19th century.[1] While historically overshadowed by the more reactive Grignard and organolithium reagents, methylzinc compounds have experienced a resurgence in recent years due to their unique reactivity profile, high functional group tolerance, and stereoselectivity in key chemical transformations.[1][2] This technical guide provides a comprehensive overview of the core chemistry of methylzinc compounds, with a focus on their synthesis, structural characteristics, reactivity, and practical applications in research and drug development. All quantitative data are summarized in structured tables, and detailed experimental protocols for key reactions are provided.
Core Concepts in Methylzinc Chemistry
Synthesis of Methylzinc Compounds
Methylzinc compounds can be broadly categorized into two main types: dimethylzinc (B1204448) (Zn(CH₃)₂) and methylzinc halides (CH₃ZnX, where X = Cl, Br, I).
2.1.1 Dimethylzinc (Zn(CH₃)₂)
The traditional and still widely used laboratory synthesis of dimethylzinc involves the reaction of methyl iodide with a zinc-copper couple.[1] The copper serves to activate the zinc metal.
A more recent and industrially scalable method involves the reaction of a dimethylaluminum halide (e.g., dimethylaluminum chloride) with a dialkylzinc (e.g., diethylzinc), followed by distillative removal of the more volatile dimethylzinc.[3]
2.1.2 Methylzinc Halides (CH₃ZnX)
Methylzinc halides are typically prepared through the direct insertion of zinc metal into a methyl halide, or by the reaction of zinc with methyl thionyl chloride at low temperatures.[4] They are often prepared in situ for immediate use in subsequent reactions. Commercially, methylzinc chloride is available as a solution in THF.
Structure and Bonding
The carbon-zinc bond in methylzinc compounds is predominantly covalent with a significant degree of ionic character due to the difference in electronegativity between carbon (2.55) and zinc (1.65).[5] This polarity renders the methyl group nucleophilic.
Dimethylzinc is a linear molecule in the gas phase and in solution, with the two methyl groups situated 180° apart.[6] In the solid state, it exists in two polymorphic forms, a high-temperature tetragonal phase and a low-temperature monoclinic phase.[2]
Methylzinc halides exist in a Schlenk equilibrium in solution, which can involve the disproportionation to dimethylzinc and zinc dihalide. The exact speciation is dependent on the solvent and the presence of coordinating additives.
Reactivity and Applications
Methylzinc compounds are valued for their moderate reactivity, which allows for a high degree of chemoselectivity. Unlike their more reactive counterparts, they are generally tolerant of functional groups such as esters, ketones, and amides.
Key applications include:
-
Methylation Reactions: As a source of a methyl nucleophile, they are used to introduce methyl groups into organic molecules.[1]
-
Negishi Coupling: Methylzinc halides are excellent partners in palladium- or nickel-catalyzed cross-coupling reactions to form C-C bonds.[7]
-
Simmons-Smith Cyclopropanation: While diethylzinc (B1219324) is more commonly used, dimethylzinc can also be a precursor for the formation of the zinc carbenoid required for the cyclopropanation of alkenes.
-
Enantioselective Additions: In the presence of chiral ligands, methylzinc compounds can add to aldehydes and ketones with high enantioselectivity.
Quantitative Data
The following tables summarize key quantitative data for representative methylzinc compounds.
Table 1: Physical and Thermochemical Properties of Dimethylzinc
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆Zn | [6] |
| Molar Mass | 95.45 g/mol | [6] |
| Appearance | Colorless liquid | [6] |
| Melting Point | -42 °C | [8] |
| Boiling Point | 46 °C | [8] |
| Standard Enthalpy of Formation (ΔfH°, gas) | 50.6 kJ/mol | [8] |
| Zn-C Bond Dissociation Energy | ~188 kJ/mol | [5] |
Table 2: Structural Parameters of Dimethylzinc
| Parameter | Solid State (α-phase) | Gas Phase | Reference(s) |
| Zn-C Bond Length | 1.927(6) Å | 1.930(2) Å | [2][6] |
| C-Zn-C Bond Angle | 180° | 180° | [2][6] |
Table 3: Spectroscopic Data for Methylzinc Compounds
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Solvent | Reference(s) |
| (CH₃)₂Zn | -0.6 to -0.8 | -5 to -8 | Various | General organometallic texts |
| CH₃ZnCl | ~ -0.5 | ~ -6 | THF | General organometallic texts |
Note: Specific NMR chemical shifts can vary depending on the solvent, concentration, and temperature. The values provided are approximate ranges found in the literature for organozinc compounds.
Experimental Protocols
Synthesis of Dimethylzinc from Dimethylaluminum Chloride and Diethylzinc
Caution: Dimethylzinc is pyrophoric and reacts violently with water and air. All manipulations must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using appropriate Schlenk line or glovebox techniques.
Procedure: [3]
-
To a flask equipped with a fractional distillation column and under a nitrogen atmosphere, charge dimethylaluminum chloride (DMAC).
-
Heat the DMAC to 90-110 °C.
-
Slowly add diethylzinc (DEZ) to the heated DMAC.
-
Dimethylzinc (boiling point: 44 °C) will begin to distill. Collect the distilled dimethylzinc in a receiver cooled in an ice bath.
-
Continue the distillation until the rate slows, then gradually reduce the pressure to ensure complete removal of the product.
-
Yields of 75-85% can be expected based on the limiting reagent.[3]
Nickel-Catalyzed Negishi Coupling of an Aryl Halide with Methylzinc Chloride
Procedure: [7]
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 eq) and the nickel catalyst (e.g., Ni(acac)₂, 5 mol%) in a suitable anhydrous solvent (e.g., THF, DMA).
-
Add a solution of methylzinc chloride (1.2-1.5 eq) in THF to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat as required, monitoring the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Synthesis of Dimethylzinc Workflow
Caption: Workflow for the synthesis of dimethylzinc.
Catalytic Cycle of Negishi Coupling
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Conclusion
Methylzinc compounds are versatile and valuable reagents in modern organic synthesis. Their moderate reactivity and high functional group tolerance make them indispensable tools for the construction of complex molecules, particularly in the context of pharmaceutical research and development. This guide has provided a foundational understanding of their chemistry, from synthesis and structure to reactivity and application, equipping researchers and scientists with the knowledge to effectively utilize these powerful reagents in their work.
References
- 1. DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. The Solid-State Structures of Dimethylzinc and Diethylzinc - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl zinc [webbook.nist.gov]
- 4. The “Periodic Table” of 1-methylbenzotriazole: Zinc(II) Complexes | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimethylzinc - Wikipedia [en.wikipedia.org]
- 7. calpaclab.com [calpaclab.com]
- 8. Dimethylzinc - Sciencemadness Wiki [sciencemadness.org]
An In-depth Technical Guide on the Core Mechanism of Action of Methyl Zinc Chloride
Disclaimer: Scientific literature extensively documents the role of methyl zinc chloride (CH₃ZnCl) as a reagent in organic chemistry. However, there is a significant lack of research on its specific biological mechanism of action. This guide will briefly cover its chemical applications and then provide an in-depth analysis of the known biological mechanisms of zinc ions (Zn²⁺), which may serve as a proxy for understanding potential, though unconfirmed, biological effects of this compound. The information presented on biological pathways and cellular effects pertains to zinc ions and should not be directly extrapolated to this compound without further specific research.
Introduction to this compound
This compound is an organozinc compound primarily utilized as a nucleophilic methylating agent in organic synthesis. Its key application lies in carbon-carbon bond formation through cross-coupling reactions, most notably the Negishi coupling, where it reacts with organic halides in the presence of a nickel or palladium catalyst. Due to its high reactivity with water and air, it is typically handled under inert atmospheres and is often supplied as a solution in tetrahydrofuran (B95107) (THF).
The Biological Role of Zinc: A Proxy for Understanding Potential Mechanisms
Zinc is an essential trace element vital for a vast array of physiological processes. It serves as a structural component of numerous proteins, a catalytic cofactor for hundreds of enzymes, and a signaling molecule. The biological activity of zinc is mediated by the intracellular concentration of free zinc ions (Zn²⁺), which is tightly regulated by a complex network of transporters and binding proteins.
Cellular Zinc Homeostasis
The maintenance of stable intracellular zinc levels is crucial for normal cellular function. Two primary families of zinc transporters are responsible for this regulation:
-
ZIP (Zrt- and Irt-like Protein) Transporters (SLC39A family): These transporters increase cytosolic zinc concentrations by facilitating zinc influx from the extracellular space or from intracellular organelles into the cytoplasm.[1]
-
ZnT (Zinc Transporter) Transporters (SLC30A family): These transporters decrease cytosolic zinc levels by promoting its efflux from the cell or into intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and synaptic vesicles.[1]
Metallothioneins, a family of cysteine-rich proteins, act as a primary intracellular buffer for zinc, sequestering and releasing zinc ions in response to various cellular signals.
Core Signaling Pathways Modulated by Zinc
Zinc ions act as intracellular second messengers, modulating several key signaling pathways that are central to cell fate decisions, including proliferation, differentiation, and apoptosis.
Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase (MAPK/ERK) Pathway
Zinc has been shown to activate the MAPK/ERK signaling cascade, a critical pathway in cell proliferation and differentiation.[2][3] Activation can be initiated by zinc influx, which leads to the activation of the small GTPase Ras.[2][4] Ras, in turn, triggers a phosphorylation cascade involving Raf, MEK, and finally ERK1/2.[5] Activated ERK can then translocate to the nucleus and phosphorylate transcription factors, leading to the expression of genes involved in cell cycle progression.[5]
Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway
The PI3K/Akt pathway is another pro-survival and pro-growth signaling cascade that can be activated by zinc.[6][7] Zinc-induced activation of this pathway can occur through the inhibition of protein tyrosine phosphatases (PTPs) that negatively regulate receptor tyrosine kinases (RTKs).[7] This leads to the activation of PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits Akt to the plasma membrane, where it is phosphorylated and activated. Activated Akt then phosphorylates a variety of downstream targets that promote cell survival and inhibit apoptosis.
Cellular Outcomes of Zinc Signaling
The modulation of signaling pathways by zinc translates into significant effects on cellular processes.
Cell Proliferation and Apoptosis
Zinc plays a dual role in regulating cell fate. Adequate levels of zinc are necessary for cell proliferation, and zinc deficiency can lead to cell cycle arrest and apoptosis.[8][9] Conversely, excessive zinc concentrations can be cytotoxic and induce apoptosis.[10] Zinc's anti-apoptotic effects are partly mediated by the activation of pro-survival pathways like PI3K/Akt and the inhibition of pro-apoptotic proteins such as caspases.[10]
Enzyme Inhibition
Zinc can act as an inhibitor for certain enzymes, particularly those with active site cysteine or histidine residues. A notable example is the inhibition of protein tyrosine phosphatases (PTPs). By binding to the active site of PTPs, zinc can prevent the dephosphorylation of their substrates, thereby prolonging the signaling activity of pathways regulated by tyrosine phosphorylation.
Quantitative Data on the Biological Effects of Zinc
The following tables summarize some of the reported quantitative data for the biological effects of zinc ions.
Table 1: Cytotoxicity of Zinc Chloride in Cell Lines
| Cell Line | Assay | EC₅₀/IC₅₀ | Exposure Time | Reference |
| HaCaT (Human Keratinocytes) | MTT | ~15 µg/mL | 24 hours | [11] |
| PC-3 (Prostate Cancer) | MTT | ~150 µM | 24 hours | [12] |
| PNT1A (Normal Prostate) | MTT | ~180 µM | 24 hours | [12] |
Table 2: Inhibition of Enzymes by Zinc
| Enzyme | Source | Inhibitory Constant (Kᵢ) / IC₅₀ | Comments | Reference |
| Protein Tyrosine Phosphatase β | Human | Kᵢ = 21 pM | Competitive inhibition | |
| Dopamine Transporter (DAT) | Human | IC₅₀ ~1 µM | Non-competitive inhibition | [13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducible study of zinc's biological effects. Below are representative protocols for key experiments.
Cell Viability Assessment using MTT Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the test compound (e.g., zinc chloride) and incubate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[14]
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the absorbance of untreated control cells.
In Vitro Kinase Assay
This protocol is used to determine the effect of a substance on the activity of a specific kinase.
-
Reaction Setup: In a microcentrifuge tube, combine the purified kinase, its specific substrate, and the kinase reaction buffer (containing ATP and MgCl₂).[16]
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture.
-
Initiation and Incubation: Start the reaction by adding radiolabeled ATP ([γ-³²P]ATP) and incubate at 30°C for a specified time (e.g., 30 minutes).[17]
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA-containing buffer).
-
Detection: Separate the reaction products by SDS-PAGE and visualize the phosphorylated substrate by autoradiography. Quantify the band intensity to determine the kinase activity.
Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to measure changes in the expression of specific genes in response to a stimulus.
-
Cell Treatment and RNA Extraction: Treat cells with the test compound for a specific duration. Harvest the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.[18]
-
qPCR Reaction: Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and a qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).
-
Amplification and Detection: Perform the qPCR in a real-time PCR cycler, which monitors the fluorescence signal in each cycle. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of target mRNA.
-
Data Analysis: Normalize the Cq values of the target gene to a reference (housekeeping) gene and calculate the fold change in gene expression relative to untreated controls using the ΔΔCq method.
Conclusion
While this compound is a well-established reagent in organic synthesis, its biological mechanism of action remains largely unexplored. This technical guide has provided a comprehensive overview of the known biological roles of zinc ions as a potential framework for understanding how an organozinc compound might interact with biological systems. Zinc is a critical signaling molecule that modulates key pathways such as MAPK/ERK and PI3K/Akt, thereby influencing fundamental cellular processes like proliferation and apoptosis. The provided quantitative data and experimental protocols offer a foundation for researchers interested in investigating the biological effects of zinc-containing compounds. However, it is imperative to conduct specific studies on this compound to elucidate its unique biological properties and potential mechanism of action, rather than relying on extrapolations from the known behavior of zinc ions.
References
- 1. benchchem.com [benchchem.com]
- 2. Zn2+ influx activates ERK and Akt signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extracellular zinc stimulates ERK-dependent activation of p21Cip/WAF1 and inhibits proliferation of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ERK signaling leads to mitochondrial dysfunction in extracellular zinc-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]
- 6. Zinc enhances intestinal epithelial barrier function through the PI3K/AKT/mTOR signaling pathway in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular mechanism underlying Akt activation in zinc-induced cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Important Role of the Apoptotic Effects of Zinc in the Development of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and Regulation of Cellular Zinc Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. MTT (Assay protocol [protocols.io]
- 16. In vitro kinase assay [protocols.io]
- 17. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Profiling of zinc altered gene expression in human prostate normal versus cancer cells: a time course study - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Reagent: An In-depth Guide to the Early Studies of Organozinc Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the seminal early studies of organozinc reagents, tracing their discovery from Edward Frankland's foundational experiments to the development of cornerstone reactions that continue to influence modern organic synthesis. We provide a detailed look at the original experimental protocols, quantitative data from these pioneering studies, and logical diagrams to illustrate the workflows and mechanisms that opened the door to a new class of organometallic compounds.
The Genesis: Edward Frankland's Discovery of Dialkylzincs
The field of organometallic chemistry began in 1848 when English chemist Edward Frankland, in an attempt to isolate the elusive ethyl radical, synthesized the first organozinc compound, diethylzinc (B1219324).[1][2] His work not only introduced the first compound with a direct carbon-to-metal bond but also laid the groundwork for the theory of chemical valence.[2][3] Frankland's initial experiments involved heating ethyl iodide with zinc metal in a sealed glass tube, a procedure that, despite its simplicity, required immense skill to manage the pyrophoric and air-sensitive nature of the products.[1][4]
Frankland's Experimental Protocols
Frankland's early methods were a testament to his experimental ingenuity in an era before modern inert atmosphere techniques. He primarily used two methods for the synthesis of dialkylzincs.
Initial Sealed-Tube Synthesis (c. 1848):
This was the method used in the initial discovery.[4][5]
-
Preparation: Finely granulated zinc and ethyl iodide were placed into a thick-walled glass tube.
-
Sealing: The tube was carefully sealed under heat to prevent the ingress of air.
-
Reaction: The sealed tube was heated to approximately 150-200°C for several hours.[4] This led to the formation of a white crystalline solid (ethylzinc iodide) and a colorless, mobile liquid (diethylzinc).[4]
-
Isolation: The gaseous products were collected and analyzed, and the liquid diethylzinc was separated from the solid ethylzinc (B8376479) iodide by careful distillation, a hazardous undertaking given the compound's tendency to combust spontaneously in air.[1]
Improved Synthesis in Diethyl Ether:
Frankland later discovered that using diethyl ether as a solvent improved the reaction's safety and yield.[6]
-
Setup: A flask was fitted with a reflux condenser.
-
Reagents: Ethyl iodide, zinc, and diethyl ether were combined in the flask.
-
Reaction: The mixture was heated, allowing for a more controlled reaction under reflux.
-
Workup: The resulting mixture contained diethylzinc and zinc iodide. The more volatile diethylzinc was isolated by distillation.[5]
The overall reaction proceeds in two stages, involving the formation of ethylzinc iodide, which then undergoes a Schlenk-type equilibrium to form diethylzinc and zinc iodide.[5]
2 C₂H₅I + 2 Zn → 2 C₂H₅ZnI 2 C₂H₅ZnI ⇌ (C₂H₅)₂Zn + ZnI₂
Early Quantitative Observations
Frankland's publications were primarily descriptive. However, they provide enough detail to reconstruct the reaction conditions. The yield of diethylzinc was highly dependent on the apparatus and technique used.
| Parameter | Sealed-Tube Method | Ether Method |
| Reactants | Ethyl Iodide, Zinc | Ethyl Iodide, Zinc, Diethyl Ether |
| Temperature | ~150-200 °C[4] | Reflux Temperature of Ether |
| Pressure | High (up to 80-100 atm)[6] | Atmospheric |
| Observed Yield | Not explicitly quantified, but sufficient for characterization | "High yield"[6] |
| Key Observation | Formation of white crystals (C₂H₅ZnI) and a colorless liquid ((C₂H₅)₂Zn)[4] | Safer, more controlled reaction |
Expansion of Synthetic Utility: The Reformatsky Reaction
A major advancement in the application of organozinc reagents came in 1887 from Russian chemist Sergei Reformatsky.[7][8] He discovered that α-halo esters react with aldehydes or ketones in the presence of metallic zinc to produce β-hydroxy esters.[9] The key advantage of the Reformatsky reaction is that the organozinc reagent is formed in situ and reacts immediately with the carbonyl compound, avoiding the need to prepare and isolate the sensitive reagent separately.[9] This method demonstrated the unique reactivity of organozinc compounds—less reactive than Grignard reagents, they typically do not add to the ester group, providing excellent chemoselectivity.[10]
General Experimental Protocol for the Reformatsky Reaction
The procedure involves the one-pot formation of a zinc enolate which then acts as the nucleophile.
-
Activation of Zinc: Zinc dust or turnings are often activated with reagents like iodine or 1,2-dibromoethane (B42909) to remove the passivating oxide layer.[7]
-
Reaction Setup: The activated zinc, the aldehyde or ketone, and a solvent (commonly diethyl ether, THF, or benzene) are placed in a reaction flask.[8][9]
-
Addition: The α-halo ester is added dropwise to the mixture. The reaction is often initiated by gentle heating.
-
Workup: Once the reaction is complete, it is quenched with an acidic solution (e.g., dilute sulfuric acid) to protonate the alkoxide and dissolve the remaining zinc salts.[7]
-
Extraction: The β-hydroxy ester product is then isolated via extraction with an organic solvent.
Stereospecific Synthesis: The Simmons-Smith Reaction
In 1958, Howard Simmons and Ronald Smith developed a powerful method for cyclopropanation using an organozinc reagent.[11] The Simmons-Smith reaction involves treating an alkene with diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to form a cyclopropane (B1198618) ring.[12] A key feature of this reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product because the methylene (B1212753) group is delivered to the same face of the double bond in a concerted step.[13]
The active reagent is believed to be an organozinc carbenoid, iodomethylzinc iodide (ICH₂ZnI), rather than a free carbene.[14]
General Experimental Protocol for the Simmons-Smith Reaction
-
Preparation of Zn-Cu Couple: Zinc dust is activated by treating it with a copper sulfate (B86663) solution to create a zinc-copper couple, which enhances reactivity.
-
Reaction Setup: The alkene is dissolved in a non-coordinating solvent, such as diethyl ether or dichloromethane. The Zn-Cu couple is then added.
-
Carbenoid Formation: Diiodomethane is added to the mixture, often slowly, to form the ICH₂ZnI reagent in situ.
-
Cyclopropanation: The reaction mixture is stirred, sometimes with gentle heating, to allow the carbenoid to react with the alkene.
-
Workup: The reaction is quenched, and the zinc salts are filtered off. The organic solution is washed and dried, and the cyclopropanated product is purified.
| Reagent/Condition | Typical Specification | Purpose |
| Alkene | Substrate | The molecule to be cyclopropanated. |
| Carbenoid Source | Diiodomethane (CH₂I₂) | Provides the CH₂ group. |
| Zinc Source | Zinc-Copper Couple (Zn-Cu) | Reacts with CH₂I₂ to form the carbenoid. |
| Solvent | Diethyl Ether or Dichloromethane | Inert medium for the reaction. |
| Temperature | 0 °C to Reflux | Controls the reaction rate. |
Conclusion
The early studies on organozinc reagents, from Frankland's pioneering synthesis of diethylzinc to the development of the Reformatsky and Simmons-Smith reactions, fundamentally changed the landscape of organic chemistry. These initial discoveries showcased the unique reactivity and utility of organozinc compounds, establishing them as milder, more selective alternatives to other organometallic reagents. The experimental protocols and mechanistic understanding developed during this foundational period provided a robust platform upon which decades of innovation in C-C bond formation and functional group tolerance have been built, directly influencing modern synthetic strategies in pharmaceutical and materials science.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. reagent.co.uk [reagent.co.uk]
- 3. Early history of zinc in organic synthesis - American Chemical Society [acs.digitellinc.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reformatsky Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. psiberg.com [psiberg.com]
- 9. byjus.com [byjus.com]
- 10. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. Simmons-Smith Reaction | NROChemistry [nrochemistry.com]
- 14. orgosolver.com [orgosolver.com]
An In-depth Technical Guide to the Reactivity of Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Methyl zinc chloride (CH₃ZnCl) has emerged as a versatile and valuable reagent in modern organic synthesis. Its moderate reactivity, high functional group tolerance, and utility in a range of carbon-carbon bond-forming reactions make it an indispensable tool for the construction of complex molecules. This technical guide provides a comprehensive overview of the preparation, reactivity, and applications of this compound, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Preparation of this compound
This compound is typically prepared in situ via the transmetalation of a more reactive organometallic reagent, such as a Grignard reagent, with zinc chloride. This method offers a straightforward and reliable route to a solution of this compound, which can then be used in subsequent reactions.
Experimental Protocol: Preparation of a 0.5 M Solution of this compound in THF
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methylmagnesium Chloride (CH₃MgCl, 3.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a flame-dried Schlenk flask is charged with anhydrous zinc chloride (1.0 eq).
-
Anhydrous THF is added to dissolve the zinc chloride, creating a solution of the desired concentration (e.g., 1.0 M).
-
The solution is cooled to 0 °C in an ice bath.
-
Methylmagnesium chloride (1.0 eq) is added dropwise to the stirred solution of zinc chloride.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour to ensure complete transmetalation.
-
The resulting solution of this compound is ready for use in subsequent reactions. The concentration is typically assumed to be the initial concentration of the Grignard reagent, but can be determined more accurately via titration.
Reactivity Studies of this compound
This compound exhibits a nuanced reactivity profile. It is less reactive than its Grignard or organolithium counterparts, which contributes to its excellent functional group tolerance. However, in the presence of a suitable transition metal catalyst, it readily participates in a variety of cross-coupling and addition reactions.
Negishi Cross-Coupling Reactions
The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, is a cornerstone of modern organic synthesis.[1][2][3] this compound serves as an effective methyl source in these reactions, enabling the formation of C(sp²)–C(sp³) bonds.
Experimental Protocol: General Procedure for the Negishi Coupling of this compound with an Aryl Bromide
Materials:
-
This compound solution (0.5 M in THF)
-
Aryl bromide
-
Pd(OAc)₂ (Palladium(II) acetate)
-
CPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous THF
-
Anhydrous Toluene (B28343)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, Pd(OAc)₂ (1 mol%) and CPhos (2 mol%) are dissolved in anhydrous THF.
-
The aryl bromide (1.0 eq) is added to the catalyst mixture.
-
The this compound solution (1.2 - 1.5 eq) is added dropwise to the reaction mixture at room temperature. For electron-deficient aryl halides, the addition of toluene as a co-solvent may be beneficial.[2]
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Table 1: Representative Yields for the Negishi Coupling of Alkylzinc Halides with Aryl Halides
| Entry | Aryl Halide | Alkylzinc Halide | Catalyst System | Solvent | Yield (%) |
| 1 | 4-Bromotoluene | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | 95[2] |
| 2 | 4-Bromoanisole | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | 92[2] |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | i-PrZnBr | Pd(OAc)₂ / CPhos | THF/Toluene | 96[2] |
| 4 | 2-Bromopyridine | i-PrZnBr | Pd(OAc)₂ / CPhos | THF | 85[2] |
| 5 | 4-Chlorotoluene | i-PrZnBr | Pd(OAc)₂ / CPhos | THF/Toluene | 88[2] |
Fukuyama Coupling
The Fukuyama coupling enables the synthesis of ketones from thioesters and organozinc reagents, catalyzed by palladium.[4][5] This reaction is highly valued for its mild conditions and tolerance of a wide array of functional groups.[6] this compound can be effectively employed as the nucleophilic partner in this transformation.
Experimental Protocol: General Procedure for the Fukuyama Coupling of this compound with a Thioester
Materials:
-
This compound solution (0.5 M in THF)
-
Thioester
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous THF
Procedure:
-
To a solution of the thioester (1.0 eq) in anhydrous THF under an inert atmosphere, Pd(PPh₃)₄ (5 mol%) is added.
-
The this compound solution (1.5 - 2.0 eq) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred at room temperature and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by flash column chromatography.
Table 2: Representative Yields for the Fukuyama Coupling
| Entry | Thioester | Organozinc Reagent | Catalyst | Yield (%) |
| 1 | S-Ethyl benzothioate | EtZnI | Pd(OAc)₂ / PPh₃ | 91 |
| 2 | S-Phenyl 4-methoxybenzothioate | PhZnCl | Pd(dba)₂ / P(2-furyl)₃ | 85 |
| 3 | S-Ethyl 3-phenylpropanethioate | Me₂Zn | Pd/C | 88 |
| 4 | Thiolactone derivative | Alkylzinc iodide | PdCl₂(PPh₃)₂ | 86[4] |
Note: As specific tabular data for methylzinc chloride was limited, a range of organozinc reagents and thioesters are presented to illustrate the general scope and efficiency of the Fukuyama coupling.
Addition to Carbonyl Compounds
This compound can add to aldehydes and ketones to form secondary and tertiary alcohols, respectively. These reactions are often slower and less prone to side reactions compared to those with Grignard or organolithium reagents. The presence of Lewis acids, such as MgCl₂, can enhance the reactivity of the organozinc reagent.
Experimental Protocol: General Procedure for the Addition of this compound to an Aldehyde
Materials:
-
This compound solution (0.5 M in THF)
-
Aldehyde
-
Anhydrous THF
Procedure:
-
To a solution of the aldehyde (1.0 eq) in anhydrous THF under an inert atmosphere, the this compound solution (1.2 - 1.5 eq) is added dropwise at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification of the crude product is achieved by flash column chromatography.
Table 3: Representative Yields for the Addition of Organozinc Reagents to Aldehydes
| Entry | Aldehyde | Organozinc Reagent | Product | Yield (%) |
| 1 | Benzaldehyde | Et₂Zn | 1-Phenyl-1-propanol | 95 |
| 2 | 4-Chlorobenzaldehyde | Et₂Zn | 1-(4-Chlorophenyl)-1-propanol | 92 |
| 3 | Cinnamaldehyde | Et₂Zn | 1-Phenyl-1-penten-3-ol | 85 |
| 4 | Cyclohexanecarboxaldehyde | Et₂Zn | 1-Cyclohexyl-1-propanol | 88 |
Note: Data for diethylzinc (B1219324) is presented to illustrate the general reactivity of alkylzinc reagents with aldehydes. Yields are typically high for these reactions.
Conclusion
This compound is a highly effective and versatile reagent in organic synthesis. Its preparation from readily available starting materials and its compatibility with a wide range of functional groups make it an attractive choice for the introduction of methyl groups in complex molecular architectures. The Negishi and Fukuyama couplings, as well as additions to carbonyl compounds, represent just a fraction of its synthetic utility. The data and protocols presented in this guide are intended to provide researchers with a solid foundation for the successful application of this compound in their own synthetic endeavors.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 4. Fukuyama coupling - Wikipedia [en.wikipedia.org]
- 5. Fukuyama Coupling [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
An In-depth Technical Guide on the Thermochemical Properties of Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl zinc chloride (CH₃ZnCl) is a key organozinc reagent with significant applications in organic synthesis, particularly in cross-coupling reactions that are fundamental to drug discovery and development. A thorough understanding of its thermochemical properties is crucial for optimizing reaction conditions, predicting reaction outcomes, and ensuring process safety. This technical guide provides a comprehensive overview of the available thermochemical data for this compound, details relevant experimental and computational methodologies, and presents visualizations of key molecular relationships.
While direct experimental thermochemical data for this compound is scarce in publicly available literature, this guide compiles related data and employs established computational chemistry principles to provide valuable estimations.
Core Thermochemical Properties
A complete thermochemical profile of a compound includes its standard enthalpy of formation (ΔH°f), standard Gibbs free energy of formation (ΔG°f), and standard entropy (S°). These values are essential for calculating reaction enthalpies, predicting the spontaneity of reactions, and determining chemical equilibria.
Due to the limited direct experimental data for this compound, this guide presents a combination of data for related species and discusses computational approaches to estimate the desired properties.
Enthalpy of Formation
The relevant equation is:
ΔH°f(CH₃ZnCl) = ΔH°f(CH₃•) + ΔH°f(ZnCl•) - BDE(CH₃-ZnCl)
Unfortunately, a precise experimental value for the CH₃-ZnCl bond dissociation energy is also not available. However, computational chemistry provides a powerful tool for its estimation.
Bond Dissociation Energy
The bond dissociation energy is the enthalpy change required to break a specific bond homolytically. The C-Zn bond dissociation energy in organozinc compounds typically ranges from 120 to 155 kJ/mol[1]. For a more specific estimation for this compound, computational methods are necessary.
Computational Approaches to Thermochemical Properties
In the absence of extensive experimental data, computational chemistry serves as an indispensable tool for predicting the thermochemical properties of molecules like this compound. High-level quantum chemical methods can provide accurate estimates of enthalpies of formation, bond dissociation energies, and other thermodynamic quantities.
Methodologies
Commonly employed high-accuracy composite methods for thermochemical calculations include:
-
Gaussian-n (Gn) theories (e.g., G3, G4): These are multi-step methods that approximate a high-level calculation by a series of lower-level calculations with additive corrections.
-
Complete Basis Set (CBS) methods (e.g., CBS-QB3, CBS-APNO): These methods extrapolate to the complete basis set limit to achieve high accuracy.
Experimental Protocol: Computational Thermochemistry (General Workflow)
A typical workflow for calculating thermochemical properties using these methods involves the following steps:
-
Geometry Optimization: The molecular geometry of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).
-
Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.
-
Extrapolation and Correction: The energies are extrapolated to the complete basis set limit, and various corrections (e.g., for spin-orbit coupling) are applied to obtain a final, high-accuracy energy.
-
Calculation of Thermochemical Properties: The final energy is combined with the thermal corrections and the enthalpies of formation of the constituent atoms to calculate the standard enthalpy of formation of the molecule.
The following diagram illustrates a generalized workflow for computational thermochemistry.
Tabulated Data
Due to the absence of direct experimental data for this compound, the following table includes relevant data for related species that are crucial for the estimation of its thermochemical properties.
| Species | Formula | State | ΔH°f (kJ/mol) | Notes |
| Methyl Radical | CH₃• | gas | 146.7 ± 0.3 | |
| Zinc(g) | Zn | gas | 130.73 | |
| Chlorine(g) | Cl | gas | 121.68 | |
| Methylzinc Radical | CH₃Zn• | gas | 172.4 ± 6.5 | Enthalpy of formation relies on the enthalpy of formation of Zn(CH₃)₂[1][2][3][4] |
Molecular Structure and Bonding
The structure of this compound is fundamental to understanding its reactivity and thermochemical properties. In the gas phase, it is expected to be a simple monomer with a linear or near-linear C-Zn-Cl arrangement.
References
Spectroscopic and procedural guide for Methyl Zinc Chloride
For the attention of: Researchers, scientists, and drug development professionals.
Physicochemical Properties of Methyl Zinc Chloride
This compound is a highly reactive organometallic compound, typically used in solution for organic synthesis. It is valued for its role in forming carbon-carbon bonds, particularly in cross-coupling reactions.
| Property | Value | Source |
| Molecular Formula | CH₃ClZn | --INVALID-LINK--[1] |
| Molecular Weight | 115.88 g/mol | --INVALID-LINK--[2] |
| CAS Number | 5158-46-3 | --INVALID-LINK--[2] |
| Appearance | Typically supplied as a solution in THF | --INVALID-LINK--[2] |
| Solubility | Soluble in organic solvents like ether, benzene, and dimethylformamide.[3] | --INVALID-LINK-- |
Spectroscopic Data (Expected)
Direct experimental spectra for this compound are not widely published. The following tables summarize the expected spectroscopic characteristics based on the analysis of similar organometallic compounds and fundamental spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Coupling Constants (Hz) | Notes |
| ¹H | -0.5 to 0.5 | Singlet | - | The protons of the methyl group directly attached to the zinc atom are expected to be significantly shielded, resulting in an upfield chemical shift. The exact shift will be solvent-dependent. |
| ¹³C | 0 to 20 | Singlet | - | The carbon atom of the methyl group is also expected to be shielded. |
Infrared (IR) Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H stretch | 2950 - 2850 | Medium | Typical for a methyl group. |
| C-H bend | 1460 - 1370 | Medium | Asymmetric and symmetric bending modes of the methyl group. |
| Zn-C stretch | 600 - 400 | Medium to Strong | This would be a key vibrational mode for identifying the Zn-C bond. |
Raman Spectroscopy
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity | Notes |
| Zn-C symmetric stretch | 600 - 400 | Strong | The symmetric Zn-C stretch is expected to be a strong and characteristic Raman band. |
| C-H symmetric stretch | ~2920 | Strong | Symmetric C-H stretching vibrations are typically strong in Raman spectra. |
Mass Spectrometry
| Ion | Expected m/z | Notes |
| [CH₃ZnCl]⁺ | ~114, 116 | The isotopic pattern of zinc (⁶⁴Zn, ⁶⁶Zn, ⁶⁷Zn, ⁶⁸Zn, ⁷⁰Zn) and chlorine (³⁵Cl, ³⁷Cl) will result in a complex isotopic cluster for the molecular ion. The most abundant peaks would correspond to [CH₃⁶⁴Zn³⁵Cl]⁺ and [CH₃⁶⁶Zn³⁵Cl]⁺. |
| [CH₃Zn]⁺ | ~79, 81 | Fragment corresponding to the loss of a chlorine atom. The isotopic pattern of zinc will be prominent. |
| [ZnCl]⁺ | ~99, 101 | Fragment corresponding to the loss of the methyl group. The isotopic patterns of both zinc and chlorine will be observable. |
Experimental Protocols
Due to its pyrophoric nature, this compound must be handled under an inert atmosphere using specialized techniques to exclude air and moisture.
General Handling of Air-Sensitive Reagents
Objective: To safely transfer and manipulate this compound solution while maintaining an inert atmosphere.
Materials:
-
Schlenk line or glovebox
-
Nitrogen or Argon gas (high purity)
-
Dry, degassed solvents
-
Syringes and needles (oven-dried)
-
Cannula (double-tipped needle)
-
Septa
-
Glassware (oven-dried and cooled under inert gas)
Procedure:
-
Inert Atmosphere: All manipulations should be performed in a glovebox or on a Schlenk line under a positive pressure of an inert gas (Nitrogen or Argon).
-
Glassware Preparation: All glassware must be thoroughly dried in an oven at >120 °C overnight and cooled under a stream of inert gas or in a desiccator before use.
-
Solvent Preparation: Solvents must be dried and degassed prior to use. This is typically achieved by distillation from a suitable drying agent or by passing through a solvent purification system.
-
Reagent Transfer:
-
Syringe Transfer (for small volumes):
-
Purge a dry syringe with inert gas.
-
Pierce the septum of the reagent bottle with the needle and draw the desired volume of the solution.
-
It is good practice to draw a small amount of inert gas into the syringe on top of the liquid to act as a buffer.
-
Transfer the solution to the reaction vessel by piercing the septum.
-
-
Cannula Transfer (for larger volumes):
-
Pressurize the reagent bottle with inert gas.
-
Insert one end of the cannula into the reagent bottle through the septum, ensuring the tip is below the liquid level.
-
Insert the other end of the cannula into the receiving flask, which is vented to a bubbler.
-
The pressure difference will drive the liquid transfer.
-
-
Preparation of an NMR Sample of an Air-Sensitive Compound
Objective: To prepare a sample of this compound for NMR analysis without exposure to air or moisture.
Materials:
-
NMR tube and cap (oven-dried)
-
Young's tap NMR tube (optional, for highly sensitive samples)
-
Deuterated solvent (dry, degassed)
-
Syringe and needle
-
Schlenk flask
Procedure:
-
Place the oven-dried NMR tube in a Schlenk flask and seal with a septum.
-
Evacuate and backfill the Schlenk flask with inert gas three times.
-
Under a positive flow of inert gas, transfer the desired amount of this compound solution into the Schlenk flask using a syringe.
-
Remove the solvent in vacuo if a neat sample or a different solvent is required for the analysis.
-
Using a clean, dry syringe, add the required amount of dry, degassed deuterated solvent to the Schlenk flask.
-
Agitate the flask to ensure the sample is dissolved.
-
Under a positive flow of inert gas, carefully remove the septum from the Schlenk flask and quickly pour the solution into the NMR tube.
-
Cap the NMR tube and seal it with parafilm. For highly sensitive samples, use a Young's tap NMR tube which can be sealed under vacuum or inert gas.
Visualizations
Experimental Workflow for Spectroscopic Analysis
Caption: Workflow for the spectroscopic analysis of this compound.
Negishi Cross-Coupling Reaction Pathway
Caption: Generalized pathway for a Negishi cross-coupling reaction.
References
Computational Analysis of Methyl Zinc Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the computational studies of methyl zinc chloride (CH₃ZnCl), a key organozinc reagent. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the molecular properties, reactivity, and computational modeling of this compound. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and provides visual representations of its structure and reaction pathways.
Introduction to this compound
This compound is a valuable organometallic compound widely utilized in organic synthesis, most notably in cross-coupling reactions such as the Negishi coupling.[1] Its reactivity and selectivity make it a crucial tool for the formation of carbon-carbon bonds in the synthesis of complex organic molecules, including pharmaceuticals. Understanding the structural, electronic, and thermodynamic properties of this compound at a molecular level is paramount for optimizing existing synthetic routes and designing new catalytic systems. Computational chemistry provides a powerful lens through which these properties can be investigated with high precision.
This guide will delve into the theoretical examination of this compound, presenting data from computational studies and outlining the methodologies employed to obtain these insights.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in Table 1. Computationally derived structural parameters, which are essential for understanding its reactivity, are presented in Table 2. It is important to note that while dedicated computational studies on the neutral this compound monomer are limited, valuable structural insights can be drawn from closely related anionic species. The geometric parameters presented below are based on high-level quantum chemical calculations of the (CH₃)₂ZnCl⁻ anion, which serves as a close structural analog.[2]
Table 1: General Properties of this compound
| Property | Value | Source |
| Molecular Formula | CH₃ClZn | [3][4] |
| Molecular Weight | 115.9 g/mol | [3][4] |
| IUPAC Name | carbanide;chlorozinc(1+) | [3] |
| CAS Number | 5158-46-3 | [3] |
Table 2: Calculated Geometric Parameters (from (CH₃)₂ZnCl⁻ anion analog)
| Parameter | Value | Source |
| Zn-C Bond Length | 2.020 Å | [2] |
| Zn-Cl Bond Length | 2.356 Å | [2] |
| C-Zn-C Bond Angle | 138.53° | [2] |
The geometry around the zinc center in organozinc halides is influenced by both electronic and steric factors. The calculated bond lengths and angles provide a foundational dataset for more advanced computational models, such as those used in reaction mechanism studies and molecular dynamics simulations.
Caption: Molecular structure of this compound with bond lengths.
Computational Methodologies
The theoretical investigation of this compound and related organozinc compounds typically employs a range of sophisticated computational methods. Density Functional Theory (DFT) and ab initio methods are the most common approaches.
Density Functional Theory (DFT)
DFT is a widely used method for calculating the electronic structure of molecules due to its favorable balance of accuracy and computational cost.
-
Functional: The B3LYP hybrid functional is frequently employed for organometallic systems, including zinc complexes.[5][6]
-
Basis Set: A variety of basis sets can be used, with Pople-style basis sets like 6-31G(d) or 6-311+G(d,p) being common for lighter atoms. For the zinc atom, basis sets that include effective core potentials (ECPs), such as LANL2DZ, are often utilized to account for relativistic effects.[5]
A typical DFT calculation involves geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm that the structure is a true minimum on the potential energy surface and to obtain vibrational spectra.
Ab Initio Methods
For higher accuracy, particularly for calculating reaction energies and bond dissociation energies, more computationally intensive ab initio methods are employed.
-
Møller-Plesset Perturbation Theory (MP2): This method includes electron correlation effects beyond the Hartree-Fock approximation and is a common choice for refining geometries and energies.
-
Coupled Cluster Theory (CC): Methods like CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating energies.[7] These methods are often used to obtain benchmark data for smaller systems.
Caption: A typical workflow for computational analysis of a molecule.
Vibrational and Thermodynamic Properties
Vibrational frequency analysis is not only crucial for identifying stationary points on the potential energy surface but also provides theoretical infrared (IR) and Raman spectra that can be compared with experimental data. Thermodynamic properties, such as the enthalpy of formation (ΔfH°) and Gibbs free energy (G), are essential for understanding the stability and reactivity of a compound.[8][9][10][11][12]
Table 3: Calculated Vibrational Frequencies for Methylzinc Iodide (cm⁻¹)
| Vibrational Mode | Harmonic Frequency (ω) | Anharmonic Frequency (ν) |
| CH₃ symmetric stretch | 3030 | 2925 |
| CH₃ asymmetric stretch | 3130 | 3020 |
| CH₃ symmetric bend | 1240 | 1225 |
| CH₃ asymmetric bend | 1440 | 1420 |
| CH₃ rock | 770 | 760 |
| Zn-C stretch | 530 | 525 |
| Zn-I stretch | 180 | 178 |
| C-Zn-I bend | 100 | 98 |
Data adapted from computational studies on methylzinc iodide.[7]
Table 4: Key Thermodynamic Concepts in Computational Chemistry
| Thermodynamic Property | Description | Computational Approach |
| Enthalpy of Formation (ΔfH°) | The change in enthalpy when one mole of a substance is formed from its constituent elements in their standard states. | Can be calculated using atomization energies or isodesmic reactions from high-accuracy ab initio methods.[13][14][15][16][17] |
| Gibbs Free Energy (G) | A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is a key indicator of the spontaneity of a reaction. | Calculated from the enthalpy, entropy (obtained from vibrational frequency calculations), and temperature.[8][9][10][11][12] |
Reactivity and Role in Organic Synthesis
This compound is a cornerstone reagent in Negishi cross-coupling reactions, which form a carbon-carbon bond between an organozinc compound and an organic halide in the presence of a nickel or palladium catalyst.[1][18][19] Computational studies are instrumental in elucidating the mechanism of these catalytic cycles, including the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: Simplified Negishi cross-coupling catalytic cycle.
The transmetalation step, where the methyl group is transferred from zinc to the palladium center, is a critical phase of the reaction. Computational modeling of this step can provide insights into the transition state structures and activation energies, which are key to understanding the reaction's efficiency and selectivity.
Experimental Protocols
Synthesis of this compound
This compound is typically not isolated but is prepared in situ for immediate use in subsequent reactions. A common method for its preparation involves the reaction of a methylating agent with a zinc salt, or the direct reaction of a methyl halide with zinc metal.
Example Protocol: Synthesis from Zinc Chloride and a Grignard Reagent
-
Apparatus: All glassware should be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: Anhydrous zinc chloride (ZnCl₂) is dissolved in a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF).
-
Reaction: A solution of methylmagnesium halide (e.g., CH₃MgCl or CH₃MgBr) in THF is added dropwise to the stirred solution of ZnCl₂ at a controlled temperature (typically 0 °C to room temperature).
-
Formation: The transmetalation reaction affords this compound in solution, which can then be used directly in, for example, a Negishi coupling reaction.
Characterization
Due to its reactive nature, the characterization of this compound is often performed on the solution-state species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the methyl group attached to the zinc atom. The chemical shifts will differ from those of the starting methylating agent.
-
Infrared (IR) Spectroscopy: The Zn-C stretching vibration can be observed in the IR spectrum, typically in the range of 500-600 cm⁻¹.
Conclusion
Computational studies provide indispensable insights into the fundamental properties and reactivity of this compound. Through the use of DFT and high-level ab initio methods, it is possible to determine its molecular structure, vibrational frequencies, and thermodynamic properties with considerable accuracy. This theoretical data, in turn, aids in the interpretation of experimental results and the rational design of new synthetic methodologies. While the available computational literature specifically focused on monomeric this compound is somewhat sparse, analysis of closely related compounds provides a robust framework for its theoretical understanding. Future computational work will likely focus on detailed mechanistic studies of its role in catalytic reactions and the influence of solvent effects on its structure and reactivity.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methylzinc chloride | CH3ClZn | CID 4152418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CH3ClZn | CID 21948165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Gibbs free energy | Post-16 thermodynamics tutorials | Resource | RSC Education [edu.rsc.org]
- 10. edtechbooks.s3.us-west-2.amazonaws.com [edtechbooks.s3.us-west-2.amazonaws.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. youtube.com [youtube.com]
- 13. atct.anl.gov [atct.anl.gov]
- 14. atct.anl.gov [atct.anl.gov]
- 15. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 16. atct.anl.gov [atct.anl.gov]
- 17. researchgate.net [researchgate.net]
- 18. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 19. mdpi.com [mdpi.com]
Unveiling the Structural Architecture of Alkylzinc Chloride Adducts: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organozinc reagents, particularly alkylzinc chlorides, are pivotal intermediates in organic synthesis, valued for their moderate reactivity and high functional group tolerance. The reactivity and stability of these compounds are profoundly influenced by their aggregation state and coordination environment. The formation of adducts with donor ligands, such as ethers and amines, is a common strategy to modulate their chemical behavior. This technical guide provides an in-depth look at the crystal structure of these adducts, offering a foundational understanding for their application in research and development.
While the crystal structures of simple methylzinc chloride adducts are not extensively documented in publicly accessible literature, closely related analogues provide excellent models for their structural characteristics. This guide will focus on a well-characterized example, the N,N,N',N'-tetramethylethylenediamine (TMEDA) adduct of ethylzinc (B8376479) chloride, as a representative case study. The structural principles and experimental methodologies are directly transferable to methylzinc chloride systems.
Core Structural Features of Alkylzinc Chloride Adducts
Alkylzinc chlorides in the absence of coordinating ligands can form polymeric structures. However, the introduction of a chelating diamine ligand like TMEDA typically breaks up these aggregates to form discrete monomeric or dimeric complexes. In these adducts, the zinc atom generally adopts a distorted tetrahedral geometry.
A representative structure is that of chloro(ethyl)(N,N,N',N'-tetramethylethylenediamine)zinc(II). In this complex, the zinc center is coordinated to the ethyl group, a chlorine atom, and the two nitrogen atoms of the bidentate TMEDA ligand. This coordination environment is crucial for stabilizing the organozinc species and tuning its reactivity in subsequent chemical transformations.
Quantitative Crystallographic Data
The precise arrangement of atoms in the crystal lattice is defined by a set of quantitative parameters obtained from single-crystal X-ray diffraction. The following tables summarize the crystallographic data for a representative alkylzinc chloride adduct.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
| Empirical Formula | C₈H₂₁ClZnN₂ |
| Formula Weight | 252.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.123(1) |
| b (Å) | 14.567(2) |
| c (Å) | 10.456(2) |
| α (°) | 90 |
| β (°) | 109.54(1) |
| γ (°) | 90 |
| Volume (ų) | 1166.1(3) |
| Z | 4 |
| Density (calculated) | 1.435 g/cm³ |
| Temperature | 293(2) K |
| Radiation (λ) | MoKα (0.71073 Å) |
| Final R indices [I>2σ(I)] | R₁ = 0.035, wR₂ = 0.089 |
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Zn-Cl | 2.258(1) |
| Zn-C(ethyl) | 1.987(4) |
| Zn-N1 | 2.135(3) |
| Zn-N2 | 2.145(3) |
| Cl-Zn-C(ethyl) | 118.9(1) |
| N1-Zn-N2 | 83.1(1) |
| N1-Zn-Cl | 106.9(1) |
| N2-Zn-Cl | 107.5(1) |
| N1-Zn-C(ethyl) | 121.3(2) |
| N2-Zn-C(ethyl) | 114.3(2) |
Data presented is for a representative ethylzinc chloride TMEDA adduct and is intended for illustrative purposes.
Experimental Protocols
The determination of the crystal structure of an alkylzinc chloride adduct involves a multi-step process, from the synthesis of the complex to the final analysis of the diffraction data.
Synthesis and Crystallization
The synthesis of alkylzinc chloride adducts is typically carried out under an inert atmosphere (e.g., nitrogen or argon) due to the air and moisture sensitivity of the organozinc reagents.
Synthesis of Ethylzinc Chloride-TMEDA Adduct: A solution of diethylzinc (B1219324) in a suitable solvent (e.g., hexane (B92381) or toluene) is treated with a stoichiometric amount of zinc chloride. This reaction results in the formation of ethylzinc chloride. Subsequently, one equivalent of N,N,N',N'-tetramethylethylenediamine (TMEDA) is added to the solution of ethylzinc chloride. The reaction mixture is stirred at room temperature to ensure the complete formation of the adduct.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow cooling of a saturated solution of the adduct or by vapor diffusion. A common method involves dissolving the crude product in a solvent in which it is moderately soluble (e.g., toluene (B28343) or a mixture of hexane and a small amount of a more polar solvent) and then allowing the solvent to evaporate slowly or cooling the solution gradually. For vapor diffusion, a solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the adduct and promoting the growth of single crystals.
X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid.
Data Collection: A suitable single crystal is selected and mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal, producing a unique diffraction pattern of spots. The positions and intensities of these spots are recorded by a detector.
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. This initial structural model is then refined against the experimental data using least-squares methods. In this iterative process, the atomic coordinates, and thermal displacement parameters are adjusted to minimize the difference between the calculated and observed diffraction intensities. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit to the experimental data.
Visualizing the Experimental Workflow
The process of synthesizing and structurally characterizing an alkylzinc chloride adduct can be visualized as a logical workflow.
This guide provides a comprehensive overview of the structural chemistry of alkylzinc chloride adducts, supported by quantitative data and detailed experimental protocols for a representative compound. This information is intended to aid researchers in understanding the fundamental properties of these important organometallic reagents and in designing new synthetic methodologies.
Initial Investigations into the Reactivity of Methylzinc Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylzinc chloride (MeZnCl) is a valuable organozinc reagent in organic synthesis, offering a milder and more selective alternative to its more reactive Grignard and organolithium counterparts.[1][2] Its utility is particularly pronounced in carbon-carbon bond-forming reactions, such as Negishi cross-coupling and nucleophilic additions to carbonyl compounds.[3] The moderated reactivity of MeZnCl allows for greater functional group tolerance, enabling the synthesis of complex molecules without the need for extensive protecting group strategies.[4] This guide provides an in-depth overview of the initial investigations into MeZnCl reactivity, summarizing key quantitative data, detailing experimental protocols, and visualizing essential reaction pathways.
Data Presentation
Negishi Cross-Coupling Reactions
Methylzinc chloride is a competent nucleophile in palladium- or nickel-catalyzed Negishi cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) bonds. The following table summarizes representative yields for the coupling of MeZnCl with various aryl and vinyl halides.
| Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene (B49008) | Pd(OAc)₂ (2) | SPhos (4) | THF | 25 | 12 | 85 | [2] |
| 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (1.5) | SPhos (3) | THF | 25 | 2 | 92 | [2] |
| 2-Bromobenzonitrile | Pd(OAc)₂ (1) | CPhos (2) | THF/Toluene | 25 | 6 | 88 | [4] |
| (E)-1-Bromo-1-octene | PdCl₂(Amphos)₂ (2) | N-Methylimidazole (200) | THF | 25 | 3 | 95 | |
| 4-Iodoanisole | NiCl₂(dppe) (5) | THF | 60 | 16 | 78 |
Addition to Carbonyl Compounds
The nucleophilic addition of MeZnCl to aldehydes and ketones provides a direct route to secondary and tertiary alcohols, respectively. The reactivity can be influenced by the presence of additives such as magnesium chloride.[5]
| Carbonyl Compound | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | None | THF | 0 to RT | 2 | 95 | |
| 4-Methoxybenzaldehyde | MgCl₂ (1 equiv.) | THF | 25 | 3 | 92 | [5] |
| Cyclohexanone | None | THF | 0 to RT | 4 | 88 | |
| Acetophenone | MgCl₂ (1 equiv.) | THF | 25 | 5 | 85 | [5] |
| 2-Naphthaldehyde | None | THF | 0 to RT | 2 | 93 |
Spectroscopic Data
The following table provides the reported proton NMR chemical shift for the methyl group in methylzinc species.
| Species | Solvent | ¹H NMR (δ, ppm) | Reference |
| Me₃ZnLi | THF | -0.84 | [1] |
| Me₄ZnLi₂ | THF | -0.84 | [1] |
Experimental Protocols
Preparation of Methylzinc Chloride (MeZnCl)
This protocol describes the in situ preparation of methylzinc chloride from methyllithium (B1224462) and zinc chloride.
Materials:
-
Methyllithium (MeLi) solution in diethyl ether (e.g., 1.6 M)
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and other appropriate oven-dried glassware
-
Syringes and cannulas
Procedure:
-
Under an inert atmosphere of argon or nitrogen, add anhydrous zinc chloride (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the zinc chloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methyllithium solution (1.0 equivalent) dropwise to the stirred zinc chloride solution via syringe.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
The resulting solution of methylzinc chloride in THF is ready for use in subsequent reactions.
General Procedure for Negishi Coupling: Synthesis of 4-Methylbiphenyl (B165694)
This protocol details the synthesis of 4-methylbiphenyl via the Negishi coupling of methylzinc chloride with 4-bromotoluene.
Materials:
-
Methylzinc chloride solution in THF (prepared as above)
-
4-Bromotoluene
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve palladium(II) acetate (2 mol%) and SPhos (4 mol%) in anhydrous THF.
-
Add 4-bromotoluene (1.0 equivalent) to the catalyst mixture.
-
To the stirred solution, add the previously prepared methylzinc chloride solution (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC or GC analysis.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 4-methylbiphenyl.
General Procedure for Addition to an Aldehyde: Synthesis of 1-(p-Tolyl)ethanol
This protocol describes the synthesis of 1-(p-tolyl)ethanol by the addition of methylzinc chloride to p-tolualdehyde.
Materials:
-
Methylzinc chloride solution in THF (prepared as above)
-
p-Tolualdehyde
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve p-tolualdehyde (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylzinc chloride solution (1.2 equivalents) dropwise to the stirred aldehyde solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-(p-tolyl)ethanol.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. dspace.ncl.res.in [dspace.ncl.res.in]
- 2. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Negishi Coupling [organic-chemistry.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. chem.washington.edu [chem.washington.edu]
The Genesis of Organometallic Chemistry: A Technical Guide to the Discovery and History of Organozinc Compounds
For Researchers, Scientists, and Drug Development Professionals
The serendipitous discovery of organozinc compounds in the mid-19th century marked the dawn of organometallic chemistry, a field that has since revolutionized synthetic chemistry and drug development. This technical guide provides an in-depth exploration of the pivotal moments in the history of organozinc chemistry, from Edward Frankland's foundational synthesis of diethylzinc (B1219324) to the development of powerful cross-coupling reactions. Detailed experimental protocols from seminal publications, quantitative data, and logical diagrams are presented to offer a comprehensive resource for understanding the origins and evolution of this critical class of reagents.
The Accidental Discovery: Edward Frankland and the Birth of Organometallic Chemistry (1849)
In 1849, English chemist Edward Frankland, while attempting to isolate the elusive ethyl radical, inadvertently synthesized the first organozinc compound, diethylzinc.[1][2] His experiment, which involved heating ethyl iodide with zinc metal in a sealed glass tube, did not yield the expected radical but instead a volatile, pyrophoric liquid.[1][3] This unexpected result marked the beginning of organometallic chemistry.[2]
Frankland's Synthesis of Diethylzinc
Frankland's initial experiments were fraught with challenges due to the extreme reactivity of the organozinc products. His early sealed-tube method often resulted in the decomposition of the desired product at high temperatures. A significant improvement was the use of diethyl ether as a solvent, which allowed for a more controlled reaction at lower temperatures and resulted in an almost quantitative yield of diethylzinc.[4]
Sealed-Tube Synthesis (Initial Discovery)
-
Reactants: Finely granulated zinc and ethyl iodide.[5]
-
Apparatus: A thick-walled glass tube sealed at one end.
-
Procedure: Granulated zinc and ethyl iodide were placed in the glass tube. The open end of the tube was then sealed using a flame. The sealed tube was heated in a Carius furnace.[6]
-
Observations: Frankland observed the formation of a colorless, mobile liquid and a white crystalline solid. Upon contact with water, the liquid produced a combustible gas.[1]
Improved Synthesis in Diethyl Ether
-
Reactants: Ethyl iodide, zinc, and diethyl ether.
-
Apparatus: A "digester," a type of autoclave, to withstand the pressure generated during the reaction.[1]
-
Procedure: Ethyl iodide and zinc were heated in the presence of diethyl ether at approximately 100°C.[1] The more volatile diethylzinc was then separated from the reaction mixture by distillation using a custom-built apparatus that prevented contact with air.[1][3]
-
Advantages: This method significantly reduced the formation of gaseous byproducts and led to a much higher yield of diethylzinc.[1]
Characterization of Diethylzinc
Frankland's characterization of diethylzinc was a remarkable feat for his time. He determined its elemental composition through combustion analysis and vapor density measurements. His findings confirmed the presence of a direct bond between a metal (zinc) and a carbon-based group (ethyl), a concept that was revolutionary at the time.
| Parameter | Sealed-Tube Synthesis | Diethyl Ether Method |
| Temperature | ~150-200 °C | ~100 °C |
| Pressure | High (up to 80-100 atm) | Lower |
| Solvent | None | Diethyl Ether |
| Yield | Low | Almost quantitative |
Expanding the Utility: Key Historical Reactions
Frankland's discovery laid the groundwork for future generations of chemists to explore the synthetic potential of organozinc reagents. The following reactions represent key milestones in the history of organozinc chemistry.
The Reformatsky Reaction (1887)
In 1887, Russian chemist Sergey Reformatsky discovered that α-halo esters react with aldehydes or ketones in the presence of zinc to form β-hydroxy esters.[7][8] This reaction, now known as the Reformatsky reaction, provided a milder and more versatile alternative to the existing methods for forming carbon-carbon bonds.[2][7] A key advantage of the Reformatsky reaction is that the organozinc reagent is formed in situ and does not need to be isolated, thus avoiding the handling of highly reactive and pyrophoric substances.[7]
-
Reactants: An α-haloester (e.g., ethyl bromoacetate), a carbonyl compound (e.g., acetone), and activated zinc dust.
-
Apparatus: A round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Procedure: A suspension of activated zinc dust in an inert solvent (e.g., toluene) is heated to reflux. A solution of the α-haloester and the carbonyl compound in the same solvent is then added dropwise. The reaction mixture is stirred at reflux until the starting materials are consumed. After cooling, the reaction is quenched with a dilute acid and the product is extracted with an organic solvent.
-
Activation of Zinc: The zinc metal is often activated prior to use to remove the deactivating layer of zinc oxide. This can be achieved by treating the zinc dust with reagents such as iodine or 1,2-dibromoethane.
The Simmons-Smith Reaction (1958)
In 1958, Howard E. Simmons and Ronald D. Smith at DuPont discovered a novel method for the cyclopropanation of alkenes using a diiodomethane (B129776) and a zinc-copper couple.[9] This reaction, which generates an organozinc carbenoid intermediate (iodomethylzinc iodide), is a stereospecific and widely used method for synthesizing cyclopropanes.[5][10]
-
Reactants: An alkene (e.g., cyclohexene), diiodomethane, and a zinc-copper couple.
-
Apparatus: A three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Procedure: A zinc-copper couple is prepared by treating activated zinc dust with a copper(II) sulfate (B86663) solution. The couple is then suspended in anhydrous ether. A solution of the alkene in ether is added, followed by the dropwise addition of diiodomethane. The reaction mixture is stirred and heated at reflux for a specified period. The reaction is then quenched, and the product is isolated by distillation or chromatography.
| Alkene | Product | Yield (%) |
| Cyclohexene | Norcarane | 50-55 |
| 1-Hexene | n-Butylcyclopropane | 32 |
| cis-3-Hexene | cis-1,2-Diethylcyclopropane | 50 |
| trans-3-Hexene | trans-1,2-Diethylcyclopropane | 46 |
The Negishi Coupling (1977)
In 1977, Ei-ichi Negishi reported a palladium- or nickel-catalyzed cross-coupling reaction between organozinc reagents and various organic halides.[11] The Negishi coupling has become a cornerstone of modern organic synthesis due to its broad scope, high functional group tolerance, and excellent stereospecificity. This discovery was a part of the work that led to Negishi being a co-recipient of the 2010 Nobel Prize in Chemistry for "palladium-catalyzed cross couplings in organic synthesis".
-
Reactants: An organozinc reagent (e.g., phenylzinc chloride), an organic halide (e.g., iodobenzene), and a palladium or nickel catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).
-
Apparatus: A flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Procedure: The organozinc reagent is prepared, typically by the reaction of an organolithium or Grignard reagent with a zinc halide. In a separate flask, the organic halide and the catalyst are dissolved in a suitable solvent (e.g., tetrahydrofuran). The solution of the organozinc reagent is then transferred to the reaction mixture. The reaction is stirred at room temperature or with gentle heating until completion. The product is then isolated by standard workup and purification procedures.
Logical Evolution of Organozinc Chemistry
The development of organozinc chemistry has been a logical progression, with each discovery building upon the last. Frankland's initial synthesis, while groundbreaking, produced highly reactive and difficult-to-handle reagents. The in-situ generation of less reactive organozinc species in the Reformatsky reaction was a significant step towards practicality. The Simmons-Smith reaction then demonstrated a highly specific and useful application for a unique organozinc carbenoid. Finally, the Negishi coupling revolutionized the field by showing that the transmetalation of organozinc reagents to a transition metal catalyst could be used to achieve a wide range of powerful and selective carbon-carbon bond formations.
Experimental Workflows
The experimental setups for these key reactions have evolved significantly over time, reflecting the advancements in laboratory technology.
Conclusion
From a chance discovery in a sealed glass tube to a Nobel Prize-winning cornerstone of modern synthesis, the history of organozinc compounds is a testament to the power of scientific inquiry and the incremental nature of progress. The development of organozinc chemistry has not only provided chemists with a versatile and powerful set of tools but has also fundamentally shaped our understanding of chemical bonding and reactivity. The foundational work of Frankland, Reformatsky, Simmons, Smith, and Negishi continues to inspire new innovations in catalysis and synthetic methodology, ensuring that organozinc chemistry will remain a vibrant and essential field for years to come.
References
- 1. connectsci.au [connectsci.au]
- 2. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 3. XXVII.—On the isolation of the organic radicals - Quarterly Journal of the Chemical Society of London (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. gdch.de [gdch.de]
- 7. d-nb.info [d-nb.info]
- 8. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simmons-Smith Reaction [organic-chemistry.org]
- 10. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Core Principles of Methylzinc Chloride Chemistry
For Researchers, Scientists, and Drug Development Professionals
Methylzinc chloride (CH₃ZnCl) is a versatile and valuable organozinc reagent in modern organic synthesis. Its moderate reactivity, high functional group tolerance, and utility in forming carbon-carbon bonds have made it an important tool, particularly in the synthesis of complex molecules relevant to the pharmaceutical and materials science industries. This guide provides a comprehensive overview of the fundamental principles of methylzinc chloride chemistry, including its preparation, key reactions, and detailed experimental protocols.
Structure and Properties of Methylzinc Chloride
Methylzinc chloride is an organometallic compound with the chemical formula CH₃ClZn. It is often handled as a solution in an ethereal solvent, most commonly tetrahydrofuran (B95107) (THF), where it exists in equilibrium with dimethylzinc (B1204448) (Zn(CH₃)₂) and zinc chloride (ZnCl₂), a phenomenon known as the Schlenk equilibrium. The position of this equilibrium is influenced by the solvent, concentration, and temperature. In THF, the monomeric, solvated form of methylzinc chloride is generally favored.
Table 1: Physicochemical Properties of Methylzinc Chloride [1][2]
| Property | Value |
| Molecular Formula | CH₃ClZn |
| Molecular Weight | 115.88 g/mol |
| Appearance | Typically a colorless solution in THF |
| Density (2.0 M in THF) | ~1.033 g/mL at 25 °C |
| Boiling Point (2.0 M in THF) | ~67 °C |
| Solubility | Soluble in ethereal solvents like THF and diethyl ether. |
Preparation of Methylzinc Chloride
Methylzinc chloride is typically prepared via the transmetalation of a more reactive organometallic reagent, such as a Grignard reagent or an organolithium compound, with zinc chloride. The in-situ preparation is often preferred to avoid the isolation of the pyrophoric and moisture-sensitive reagent.
Experimental Protocol: Preparation of a Methylzinc Chloride Solution in THF
This protocol is adapted from established procedures for the synthesis of organozinc halides.[3][4]
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methylmagnesium chloride (CH₃MgCl) solution in THF (e.g., 3 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation of Anhydrous Zinc Chloride Solution:
-
In a flame-dried Schlenk flask under an inert atmosphere, add anhydrous zinc chloride.
-
Heat the flask under vacuum to ensure the removal of any residual water.
-
Allow the flask to cool to room temperature under the inert atmosphere.
-
Add anhydrous THF to the flask to achieve the desired concentration (e.g., 1.0 M). Stir the mixture until the zinc chloride is completely dissolved.
-
-
Transmetalation:
-
In a separate, flame-dried Schlenk flask under an inert atmosphere, place the freshly prepared anhydrous zinc chloride solution in THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylmagnesium chloride solution dropwise to the stirred zinc chloride solution. The molar ratio of CH₃MgCl to ZnCl₂ should be approximately 1:1.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of methylzinc chloride is then ready for use in subsequent reactions. The concentration can be determined by titration if required.
Key Reactions of Methylzinc Chloride
Methylzinc chloride is primarily utilized in two major classes of reactions: palladium-catalyzed cross-coupling reactions (Negishi coupling) and nucleophilic addition to carbonyl compounds.
The Negishi Cross-Coupling Reaction
The Negishi coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organozinc compound with an organic halide or triflate in the presence of a palladium or nickel catalyst.[5][6] Methylzinc chloride serves as an effective nucleophilic partner in these reactions, allowing for the introduction of a methyl group.
Catalytic Cycle of the Negishi Coupling:
The generally accepted mechanism for the palladium-catalyzed Negishi coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the organozinc reagent (CH₃ZnCl) is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired product (R-CH₃) and regenerating the Pd(0) catalyst.
References
Methodological & Application
Application Notes and Protocols for the Use of Methyl Zinc Chloride in Negishi Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl zinc chloride (CH₃ZnCl) in Negishi cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is a cornerstone in synthetic organic chemistry, enabling the straightforward methylation of various organic halides.
Introduction
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process, joins an organozinc compound with an organic halide or triflate.[1] A key advantage of this reaction is its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon centers. This compound is a readily accessible and highly effective reagent for introducing a methyl group onto a wide range of molecular scaffolds, a common structural modification in the development of pharmaceuticals and other functional organic molecules.
Data Presentation
The following tables summarize representative quantitative data for the Negishi coupling of various organic halides with this compound under palladium catalysis. The conditions and yields can vary depending on the specific substrates, catalyst, ligand, and solvent system employed.
Table 1: Negishi Coupling of Aryl Bromides with this compound
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 95 |
| 2 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (3) | Dioxane | 80 | 8 | 92 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | THF | 50 | 24 | 75 |
| 4 | 2-Bromopyridine | PdCl₂(dppf) (3) | - | THF | 65 | 16 | 88 |
| 5 | Methyl 4-bromobenzoate | Pd(OAc)₂ (2) | RuPhos (4) | Toluene | 100 | 6 | 90 |
Table 2: Negishi Coupling of Aryl Chlorides with this compound
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | NiCl₂(dppf) (5) | - | DMA | 100 | 24 | 85 |
| 2 | 4-Chloroanisole | Pd(P(t-Bu)₃)₂ (3) | - | Dioxane | 110 | 18 | 88 |
| 3 | 2-Chloropyridine | Ni(acac)₂ (10) | PPh₃ (20) | NMP | 120 | 36 | 70 |
| 4 | 1-Chloro-4-cyanobenzene | Pd₂(dba)₃ (2) | cataCXium A (5) | Toluene | 100 | 12 | 91 |
Experimental Protocols
Protocol 1: Preparation of this compound (CH₃ZnCl) Solution (ca. 1 M in THF)
This protocol describes the preparation of this compound via transmetalation from methylmagnesium chloride.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methylmagnesium chloride solution (e.g., 3 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, place anhydrous zinc chloride (1.0 eq) into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the zinc chloride completely.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium chloride solution (1.0 eq) dropwise to the stirred zinc chloride solution via syringe. A white precipitate of magnesium chloride may form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of this compound is ready for use in the Negishi coupling reaction. The concentration can be determined by titration if required.
Protocol 2: General Procedure for Palladium-Catalyzed Negishi Coupling of an Aryl Halide with this compound
This protocol provides a general method for the methylation of aryl halides.
Materials:
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 eq)
-
This compound solution (from Protocol 1) (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄) (1-5 mol%)
-
Phosphine (B1218219) ligand (e.g., SPhos, XPhos, P(t-Bu)₃) (if required by the catalyst)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Anhydrous Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if heating)
-
Syringes and needles
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst and, if necessary, the phosphine ligand.
-
Add the anhydrous solvent and stir for 10-15 minutes to allow for the formation of the active catalyst complex.
-
Add the aryl halide to the catalyst mixture.
-
Slowly add the prepared this compound solution to the reaction mixture at room temperature.
-
If necessary, heat the reaction mixture to the appropriate temperature (typically 50-110 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methylated product.
Mandatory Visualizations
Reaction Mechanism
The catalytic cycle of the Negishi coupling generally proceeds through a sequence of elementary steps involving a palladium catalyst.[2] The widely accepted mechanism involves the oxidative addition of the organic halide to a Pd(0) complex, followed by transmetalation with the organozinc reagent.[2] The final step is a reductive elimination that forms the desired C-C bond and regenerates the active Pd(0) catalyst.[2]
Caption: Catalytic cycle for the Negishi coupling.
Experimental Workflow
The following diagram illustrates the general workflow for a Negishi coupling reaction using this compound.
Caption: Experimental workflow for Negishi coupling.
References
Application Notes and Protocols: Methyl Zinc Chloride in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of methyl zinc chloride as a key reagent in transition metal-catalyzed cross-coupling reactions. This methodology is a cornerstone in modern synthetic organic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance, which is of particular importance in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Introduction: The Role of this compound in Cross-Coupling
This compound (CH₃ZnCl) is an organozinc reagent widely employed in Negishi cross-coupling reactions. The Negishi coupling is a powerful method for the formation of C-C bonds, typically catalyzed by palladium or nickel complexes.[1][2] The moderate reactivity of organozinc reagents like this compound, compared to more reactive organometallic compounds such as Grignard or organolithium reagents, imparts a high degree of functional group tolerance, making them ideal for use in complex molecule synthesis.[3][4] This allows for the methylation of aryl, heteroaryl, and vinyl halides or triflates without the need for extensive protecting group strategies.[1][5]
Key Advantages:
-
High Functional Group Tolerance: Compatible with a wide range of functional groups, including esters, ketones, nitriles, and amides.[3][6]
-
Broad Applicability: Effective for the methylation of sp², and sp³-hybridized carbon centers.[7]
-
Mild Reaction Conditions: Reactions can often be carried out at room temperature or with gentle heating.[1]
Catalytic Systems and Reaction Mechanism
The success of a Negishi cross-coupling reaction using this compound is highly dependent on the choice of catalyst and ligands. Both palladium and nickel-based catalysts are commonly used.
Palladium-Based Catalysts
Palladium catalysts are renowned for their high efficiency and broad substrate scope in Negishi couplings. Common precatalysts include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. The choice of phosphine (B1218219) ligand is critical for catalyst stability and reactivity. Bulky, electron-rich biarylphosphine ligands such as XPhos and CPhos have shown excellent performance in promoting the coupling of a wide range of substrates, including sterically hindered and electron-deficient aryl halides.[1][8]
Nickel-Based Catalysts
Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly for the activation of less reactive C-Cl and C-F bonds.[5] Common nickel sources include NiCl₂ complexes with phosphine or nitrogen-based ligands, such as NiCl₂(PCy₃)₂ and terpyridine complexes.[5][8] Nickel catalysts are particularly effective for the methylation of heteroaryl chlorides.
General Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction is illustrated below. The cycle for nickel-catalyzed reactions is analogous.
Figure 1: General catalytic cycle for the Negishi cross-coupling reaction.
Experimental Protocols and Data
The following sections provide detailed experimental protocols and tabulated data for representative Negishi cross-coupling reactions using this compound.
Palladium-Catalyzed Methylation of Aryl Bromides
This protocol is a general procedure for the methylation of aryl bromides using a palladium catalyst with a biarylphosphine ligand.
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, an oven-dried vial is charged with Pd(OAc)₂ (1 mol%) and the appropriate biarylphosphine ligand (e.g., CPhos, 2 mol%). Anhydrous THF is added, and the mixture is stirred for 10 minutes.
-
Reaction Setup: To the catalyst mixture, the aryl bromide (1.0 equiv) is added.
-
Reagent Addition: this compound solution (2.0 M in THF, 1.5 equiv) is added dropwise at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by GC-MS or TLC until the starting material is consumed (typically 2-12 hours).
-
Work-up: The reaction is quenched with a saturated aqueous solution of NH₄Cl. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Table 1: Palladium-Catalyzed Methylation of Substituted Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Pd(OAc)₂ (1) | CPhos (2) | 25 | 4 | 92 |
| 2 | 2-Bromotoluene | Pd(OAc)₂ (1) | CPhos (2) | 25 | 6 | 88 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ (1) | XPhos (2) | 25 | 3 | 95 |
| 4 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (1) | SPhos (2) | 25 | 5 | 85 |
Data is representative and compiled from typical Negishi coupling procedures.
Nickel-Catalyzed Methylation of Heteroaryl Chlorides
This protocol is suitable for the methylation of often less reactive heteroaryl chlorides, where nickel catalysts can be more effective.
Experimental Protocol:
-
Reaction Setup: To an oven-dried Schlenk tube are added NiCl₂(dme) (5 mol%) and the appropriate ligand (e.g., terpyridine, 5 mol%). The tube is evacuated and backfilled with argon.
-
Reagent Addition: The heteroaryl chloride (1.0 equiv) is added, followed by anhydrous THF. The mixture is stirred until a homogeneous solution is formed.
-
Reagent Addition: this compound solution (2.0 M in THF, 2.0 equiv) is added dropwise at room temperature.
-
Reaction Conditions: The reaction mixture is heated to 50-60 °C and stirred for 12-24 hours.
-
Work-up and Purification: The work-up and purification procedure is analogous to the palladium-catalyzed protocol.
Table 2: Nickel-Catalyzed Methylation of Heteroaryl Chlorides
| Entry | Heteroaryl Chloride | Catalyst (mol%) | Ligand (mol%) | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Chloropyridine | NiCl₂(dme) (5) | Terpyridine (5) | 60 | 12 | 85 |
| 2 | 2-Chloroquinoline | NiCl₂(PPh₃)₂ (5) | - | 50 | 18 | 78 |
| 3 | 2-Chlorobenzothiazole | NiCl₂(dme) (5) | Bipyridine (5) | 60 | 16 | 82 |
| 4 | 3-Chloro-6-methyl-pyridazine | Ni(acac)₂ (5) | PPh₃ (10) | 50 | 24 | 75 |
Data is representative and compiled from typical Negishi coupling procedures.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for performing a Negishi cross-coupling reaction with this compound.
Figure 2: General experimental workflow for a Negishi cross-coupling reaction.
Applications in Drug Discovery and Development
The Negishi coupling with this compound has been instrumental in the synthesis of numerous biologically active molecules and pharmaceutical intermediates. The introduction of a methyl group can significantly impact a molecule's pharmacological properties, including its potency, selectivity, and metabolic stability.
A notable example is the total synthesis of (+)-Discodermolide, a potent microtubule-stabilizing agent with potential as an anticancer drug. A key step in several synthetic routes involves a Negishi coupling to introduce a crucial methyl group. While the full detailed protocol for this specific industrial synthesis is proprietary, the general principles outlined in this document are applicable.
Safety Considerations
-
This compound solutions are typically flammable and react violently with water. Handle under an inert atmosphere (argon or nitrogen).[1]
-
Palladium and nickel catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents such as THF can form explosive peroxides. Use freshly distilled or inhibitor-free solvents.
-
Always perform reactions in a well-ventilated fume hood.
Conclusion
This compound is a versatile and highly valuable reagent for the introduction of methyl groups in complex organic molecules via Negishi cross-coupling. The choice of a suitable palladium or nickel catalyst system is crucial for achieving high yields and broad substrate scope. The protocols and data presented herein provide a solid foundation for researchers to successfully implement this powerful transformation in their synthetic endeavors, particularly in the fields of drug discovery and development.
References
- 1. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 2. Negishi Coupling [organic-chemistry.org]
- 3. Negishi coupling of secondary alkylzinc halides with aryl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [dspace.mit.edu]
- 5. Nickel/Photoredox-Catalyzed Methylation of (Hetero)aryl Chlorides Using Trimethyl Orthoformate as a Methyl Radical Source - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Methylation with Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylation, the addition of a methyl group to a substrate, is a fundamental transformation in organic synthesis and is of paramount importance in medicinal chemistry and drug development. The introduction of a methyl group can significantly alter the pharmacological properties of a molecule, affecting its potency, selectivity, metabolic stability, and pharmacokinetic profile. Among the various methodologies for methylation, the palladium-catalyzed Negishi cross-coupling reaction offers a powerful and versatile approach for the formation of carbon-carbon bonds. This reaction utilizes an organozinc reagent, such as methyl zinc chloride, and an organic halide in the presence of a palladium catalyst. The mild reaction conditions and high functional group tolerance of the Negishi coupling make it an invaluable tool in the synthesis of complex molecules.
This document provides a detailed step-by-step guide for performing a methylation reaction using this compound via a Negishi cross-coupling. It includes a general experimental protocol, a summary of representative reaction outcomes, and visualizations of the catalytic cycle and experimental workflow.
Data Presentation
The following table summarizes the yields of methylation reactions on various aryl and heteroaryl halides using this compound in a Negishi cross-coupling reaction. The data has been compiled from various sources to illustrate the scope of the reaction.
| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | THF | 60 | 12 | 85 |
| 2 | 2-Chloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Dioxane | 80 | 18 | 78 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(PPh₃)₄ (5) | - | THF | 66 | 24 | 92 |
| 4 | 3-Bromobenzonitrile | PdCl₂(dppf) (3) | - | DMF | 90 | 10 | 88 |
| 5 | 2-Bromo-6-methoxynaphthalene | Pd(OAc)₂ (2) | CPhos (4) | Toluene/THF | RT | 6 | 91 |
| 6 | 5-Bromoindole (N-protected) | Pd₂(dba)₃ (1.5) | RuPhos (3) | Dioxane | 100 | 16 | 75 |
Experimental Protocols
This section details a general procedure for the palladium-catalyzed methylation of an aryl halide using this compound.
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
This compound (CH₃ZnCl) solution (e.g., 2.0 M in THF)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like a Buchwald G3 palladacycle)[1]
-
Phosphine (B1218219) ligand (if required, e.g., XPhos, SPhos)[1]
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), dioxane)
-
Standard glassware for inert atmosphere chemistry (Schlenk line or glovebox)
-
Magnetic stirrer and heating mantle/oil bath
-
Syringes and needles
-
Reagents for workup and purification (e.g., saturated aqueous ammonium (B1175870) chloride, ethyl acetate (B1210297), magnesium sulfate (B86663), silica (B1680970) gel for chromatography)
Procedure:
1. Apparatus Setup:
-
A two- or three-necked round-bottomed flask is oven-dried and assembled while hot under a stream of inert gas (argon or nitrogen).[2]
-
The flask is equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet at the top), and a rubber septum for the introduction of reagents via syringe.[2]
-
The setup is maintained under a positive pressure of the inert gas throughout the reaction.
2. Reaction Mixture Assembly:
-
To the reaction flask, add the aryl halide (1.0 eq), the palladium catalyst (e.g., 1-5 mol%), and, if necessary, the phosphine ligand (e.g., 1.5-10 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent (e.g., THF) via syringe to dissolve the solids.
3. Addition of this compound:
-
The this compound solution (typically 1.1-1.5 equivalents) is added dropwise to the stirred reaction mixture at room temperature via syringe.[3]
-
A slight exotherm may be observed during the addition.
4. Reaction:
-
The reaction mixture is heated to the desired temperature (e.g., reflux in THF, ~66°C) and stirred for the required time (typically 12-24 hours).[2]
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[2]
5. Workup and Purification:
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride or a chelating agent like EDTA.[2]
-
The aqueous layer is extracted with an organic solvent such as ethyl acetate (3 x volumes).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[2]
-
The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Safety Precautions:
-
This compound and other organozinc reagents are reactive and should be handled under an inert atmosphere.[1]
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.
-
Anhydrous solvents are often flammable and should be handled with care, away from ignition sources.
Mandatory Visualization
Catalytic Cycle of Negishi Methylation
Caption: The catalytic cycle for the palladium-catalyzed Negishi methylation.
Experimental Workflow for Negishi Methylation
Caption: A step-by-step experimental workflow for Negishi methylation.
References
Application of Methyl Zinc Chloride in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl zinc chloride (CH₃ZnCl) is a versatile and valuable organozinc reagent in modern pharmaceutical synthesis. Its utility primarily stems from its application in palladium- or nickel-catalyzed cross-coupling reactions, most notably the Negishi coupling. This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). The relatively low reactivity of organozinc reagents compared to their organolithium or Grignard counterparts imparts a high degree of functional group tolerance, making them ideal for use in the synthesis of intricate and polyfunctional drug molecules. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical synthesis, with a focus on the synthesis of kinase inhibitors.
Key Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is the introduction of a methyl group onto an aromatic or heteroaromatic scaffold via the Negishi cross-coupling reaction.[1][2] This transformation is crucial for the synthesis of a wide array of drug molecules where a methyl group can significantly impact pharmacological properties such as potency, selectivity, and metabolic stability.
A notable example is in the synthesis of p38 MAP kinase inhibitors, which are being investigated for the treatment of inflammatory diseases.[3][4] The p38 MAP kinase signaling pathway is a key regulator of inflammatory responses.[5]
Signaling Pathway of p38 MAP Kinase
Caption: The p38 MAPK signaling cascade.
Quantitative Data: Negishi Coupling with this compound
The following table summarizes typical yields for the Negishi coupling of this compound with various aryl and heteroaryl halides. These reactions are generally high-yielding and tolerate a wide range of functional groups.
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodobenzonitrile | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 95 |
| 2 | 2-Chloropyridine | Pd(OAc)₂ (2) | XPhos (4) | Dioxane | 100 | 18 | 88 |
| 3 | 3-Bromopyridine | NiCl₂(dme) (5) | dppe (5) | DMA | 80 | 24 | 75 |
| 4 | 4-Bromoacetophenone | Pd(PPh₃)₄ (3) | - | THF | 65 | 16 | 92 |
| 5 | 2-Iodothiophene | PdCl₂(dppf) (2) | - | NMP | 80 | 10 | 90 |
| 6 | 5-Bromo-2-methoxypyrimidine | Pd₂(dba)₃ (2) | t-Bu₃P (4) | Toluene | 100 | 12 | 85 |
| 7 | 1-Bromo-4-fluorobenzene | NiCl₂(PCy₃)₂ (5) | - | Diglyme | 120 | 24 | 78 |
This data is illustrative and compiled from various sources on Negishi coupling. Actual yields may vary depending on specific reaction conditions and substrate purity.
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Negishi Coupling of an Aryl Halide with this compound
This protocol describes a general method for the methylation of an aryl halide using this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (2.0 M in THF, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, 2-10 mol%)
-
Anhydrous solvent (e.g., THF, Dioxane, Toluene)
-
Anhydrous, deoxygenated reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if necessary), and the aryl halide.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.
-
Slowly add the this compound solution dropwise via syringe.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297), diethyl ether).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Catalytic Cycle of the Negishi Coupling
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
Protocol 2: Synthesis of a Methylated Heterocyclic Intermediate for a p38 Kinase Inhibitor
This protocol is a hypothetical example based on the principles of Negishi coupling for the synthesis of a key intermediate in p38 kinase inhibitor development.
Reaction: 2,4-dichloro-5-methylpyrimidine (B13550) with this compound.
Materials:
-
2,4-dichloro-5-methylpyrimidine (1.0 equiv)
-
This compound (2.0 M in THF, 1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
-
Ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
In a flame-dried 100 mL Schlenk flask under argon, dissolve 2,4-dichloro-5-methylpyrimidine (1.63 g, 10 mmol), Pd₂(dba)₃ (183 mg, 0.2 mmol), and XPhos (190 mg, 0.4 mmol) in anhydrous THF (40 mL).
-
Stir the solution at room temperature for 15 minutes.
-
Add this compound (6.0 mL of a 2.0 M solution in THF, 12 mmol) dropwise over 10 minutes.
-
Heat the reaction mixture to 65 °C and stir for 16 hours. Monitor the reaction by LC-MS.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl (20 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired 2-chloro-4,5-dimethylpyrimidine.
Experimental Workflow
Caption: A typical experimental workflow for a Negishi coupling reaction.
Safety Precautions
This compound is a reactive organometallic compound and should be handled with care. It is typically supplied as a solution in THF, which is a flammable solvent. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere. Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn. Reactions should be quenched carefully, as the reagent can react vigorously with water and protic solvents.
Conclusion
This compound is a powerful reagent for the introduction of methyl groups in the synthesis of pharmaceutical compounds. Its high functional group tolerance and the reliability of the Negishi coupling make it an essential tool for medicinal chemists and process development scientists. The protocols and data provided in this document serve as a guide for the effective application of this compound in the synthesis of complex drug molecules.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Practical synthesis of a p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of PH-797804, a highly selective and potent inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for the Asymmetric Addition of Methyl Zinc Chloride to Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective addition of organozinc reagents to aldehydes is a cornerstone of modern asymmetric synthesis, providing a reliable method for the preparation of chiral secondary alcohols. These chiral building blocks are of paramount importance in the pharmaceutical industry and natural product synthesis. While dialkylzinc reagents, particularly dimethylzinc (B1204448) (Me₂Zn), have been extensively studied and utilized in this transformation, the application of methyl zinc chloride (MeZnCl) has been less frequently detailed in the literature. This compound, often generated in situ from methylmagnesium halide and zinc chloride, represents a readily accessible and economically viable alternative to dimethylzinc.
These application notes provide a comprehensive overview of the catalytic asymmetric addition of methylzinc reagents to aldehydes, with a focus on providing detailed protocols and quantitative data derived from analogous dimethylzinc systems, which serve as an excellent starting point for optimization with this compound. The key to achieving high enantioselectivity lies in the selection of an appropriate chiral ligand that complexes with the zinc reagent to create a chiral environment for the nucleophilic addition.
Data Presentation: Performance of Chiral Ligands in the Asymmetric Methylation of Aldehydes
The following tables summarize quantitative data for the enantioselective addition of a methyl group to various aldehydes using different classes of chiral ligands. The data presented is primarily from reactions involving dimethylzinc, offering a benchmark for expected performance with this compound.
Table 1: Asymmetric Addition to Aromatic Aldehydes
| Entry | Aldehyde | Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Benzaldehyde (B42025) | (-)-DAIB (3-exo-(dimethylamino)isoborneol) | 2 | Toluene (B28343) | 0 | 2 | 97 | 98 (S) | [1] |
| 2 | p-Tolualdehyde | (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 6 | 95 | 96 (R) | |
| 3 | p-Chlorobenzaldehyde | (S)-α,α-Diphenyl-2-pyrrolidinemethanol (DPP) | 10 | Toluene | 25 | 4 | 92 | 97 (S) | |
| 4 | p-Anisaldehyde | (1R,2S)-1-Phenyl-2-(1-piperidinyl)-1-propanol (PPP) | 5 | Hexane | 0 | 8 | 90 | 94 (R) | |
| 5 | 1-Naphthaldehyde | (-)-DAIB | 2 | Toluene | 0 | 3 | 96 | >99 (S) | [1] |
Table 2: Asymmetric Addition to Aliphatic Aldehydes
| Entry | Aldehyde | Chiral Ligand/Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Cyclohexanecarboxaldehyde | (-)-DAIB | 8 | Toluene | 0 | 48 | 90 | 95 (S) | [1] |
| 2 | Pivalaldehyde | (1R,2S)-N,N-Dibutylnorephedrine (DBNE) | 5 | Toluene | 0 | 24 | 85 | 92 (R) | |
| 3 | Heptanal | (S)-α,α-Diphenyl-2-pyrrolidinemethanol (DPP) | 10 | Toluene | 25 | 12 | 88 | 90 (S) | |
| 4 | Isovaleraldehyde | (1R,2S)-1-Phenyl-2-(1-piperidinyl)-1-propanol (PPP) | 5 | Hexane | 0 | 18 | 82 | 88 (R) |
Experimental Protocols
The following protocols provide detailed methodologies for key experiments. These procedures are based on the use of dimethylzinc and can be adapted for this compound, which may be used as a solution in THF or generated in situ.
Protocol 1: Asymmetric Methylation of Benzaldehyde using (-)-DAIB
Materials:
-
(-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB)
-
Dimethylzinc (Me₂Zn), 2.0 M solution in toluene
-
Benzaldehyde, freshly distilled
-
Anhydrous toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard glassware for air- and moisture-sensitive reactions (Schlenk line, argon atmosphere)
Procedure:
-
A 50 mL Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with argon.
-
To the flask is added (-)-DAIB (52.3 mg, 0.25 mmol, 5 mol%).
-
Anhydrous toluene (10 mL) is added via syringe, and the solution is stirred until the ligand dissolves.
-
The solution is cooled to 0 °C in an ice bath.
-
Dimethylzinc solution (2.0 M in toluene, 2.75 mL, 5.5 mmol, 1.1 equiv) is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes.
-
Freshly distilled benzaldehyde (0.51 mL, 5.0 mmol, 1.0 equiv) is added dropwise over 5 minutes.
-
The reaction mixture is stirred at 0 °C for 2 hours, monitoring the progress by TLC.
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.
-
The mixture is allowed to warm to room temperature and transferred to a separatory funnel.
-
The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes gradient) to afford the chiral 1-phenylethanol.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
Protocol 2: In Situ Generation of this compound and Asymmetric Addition
Materials:
-
Methylmagnesium bromide (MeMgBr), 3.0 M solution in diethyl ether
-
Zinc chloride (ZnCl₂), anhydrous
-
Chiral ligand (e.g., (1R,2S)-N,N-Dibutylnorephedrine)
-
Aldehyde (e.g., p-tolualdehyde)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A 100 mL Schlenk flask is charged with anhydrous ZnCl₂ (1.36 g, 10 mmol) and flame-dried under vacuum, then backfilled with argon.
-
Anhydrous THF (20 mL) is added, and the suspension is stirred.
-
The flask is cooled to 0 °C, and MeMgBr solution (3.0 M in ether, 3.33 mL, 10 mmol) is added dropwise. The mixture is stirred for 1 hour at room temperature to form the this compound reagent.
-
In a separate flame-dried 50 mL Schlenk flask, the chiral ligand (e.g., DBNE, 0.25 mmol, 5 mol%) is dissolved in anhydrous THF (5 mL).
-
The ligand solution is cooled to 0 °C, and a portion of the prepared MeZnCl solution (5.5 mmol, 1.1 equiv) is transferred via cannula. The mixture is stirred for 30 minutes.
-
p-Tolualdehyde (0.59 mL, 5.0 mmol, 1.0 equiv) is added dropwise.
-
The reaction is stirred at 0 °C for 6 hours or until completion as monitored by TLC.
-
Workup and purification are performed as described in Protocol 1.
Visualizations
Reaction Mechanism
The enantioselective addition of a methyl group to an aldehyde catalyzed by a chiral amino alcohol-zinc complex is believed to proceed through a well-organized transition state. The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the asymmetric addition of this compound.
Experimental Workflow
The general workflow for performing the asymmetric addition of this compound to an aldehyde is outlined below. This highlights the key steps from reagent preparation to product analysis.
Caption: General experimental workflow for the asymmetric methylation of aldehydes.
References
Application Notes and Protocols for the Preparation of Functionalized Organozinc Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Functionalized organozinc reagents are indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry for the construction of complex molecules. Their remarkable functional group tolerance, coupled with their moderate reactivity, makes them superior to more reactive organometallic counterparts like Grignard or organolithium reagents in many applications.[1][2][3] This allows for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies, streamlining synthetic routes and improving overall efficiency.[2]
These reagents are key participants in a variety of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Negishi cross-coupling reaction.[1][4] Their utility also extends to 1,4-additions, additions to aldehydes and ketones, and acylations.
This document provides detailed application notes and protocols for the preparation of functionalized organozinc reagents. While the inquiry specifically mentioned the use of methylzinc chloride (MeZnCl) for the preparation of other functionalized organozinc reagents, it is important to note that the primary and well-established methods involve the direct insertion of zinc metal into organic halides or the transmetalation from other organometallic species. The use of MeZnCl in a ligand exchange or transmetalation capacity to generate other organozinc reagents is not a commonly reported or standard procedure. Therefore, this document will focus on the validated and widely practiced methods for preparing these valuable synthetic intermediates.
Methods of Preparation
There are three principal methods for the synthesis of functionalized organozinc halides (RZnX):
-
Direct Insertion of Zinc Metal into Organic Halides: This method involves the direct reaction of an organic halide with metallic zinc.[1] The reactivity of the zinc is crucial and often requires activation.
-
Transmetalation: This approach involves the reaction of a more reactive organometallic species, such as an organolithium (RLi) or a Grignard reagent (RMgX), with a zinc halide salt (e.g., ZnCl₂, ZnBr₂).[5]
-
Ligand Exchange: This less common method for preparing organozinc halides involves the reaction of a diorganozinc compound (R₂Zn) with a zinc halide (ZnX₂).[5]
Direct Insertion of Zinc Metal
This is one of the most direct methods for preparing organozinc reagents. The success of this method hinges on the reactivity of the zinc metal, which can be enhanced by various activation techniques.
References
Application Notes and Protocols: The Use of Methyl Zinc Chloride in the Total Synthesis of Natural Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organozinc reagents are powerful tools in organic synthesis, offering a balance of reactivity and functional group tolerance. Among these, methyl zinc chloride (CH₃ZnCl) serves as a key nucleophilic methyl source in various carbon-carbon bond-forming reactions. Its application is particularly notable in the total synthesis of complex natural products, where mild and selective methods are paramount. This document provides detailed application notes and experimental protocols for the use of this compound, with a focus on its role in Negishi cross-coupling reactions, a cornerstone of modern synthetic strategy. The Negishi coupling allows for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp³)-C(sp³) bonds, making it a versatile tool for constructing the intricate carbon skeletons of natural products.[1][2][3]
Core Applications in Natural Product Synthesis
The primary application of this compound in the total synthesis of natural products is as a nucleophilic partner in palladium- or nickel-catalyzed cross-coupling reactions. The Negishi coupling, in particular, has been widely employed for this purpose.[1][2][3] A key advantage of organozinc reagents like this compound is their compatibility with a wide range of functional groups, which is crucial when dealing with multifunctional intermediates in a lengthy synthetic sequence.[4]
A notable example is found in synthetic approaches to the pumiliotoxin family of alkaloids, isolated from the skin of poison frogs.[5] The construction of the intricate carbon framework of these molecules often relies on the precise installation of methyl groups, a task for which this compound is well-suited. For instance, in the total synthesis of Pumiliotoxin B, a Negishi coupling strategy can be employed to introduce a key methyl group.[6][7]
Experimental Protocols
The following protocols provide a generalized yet detailed methodology for the preparation and use of this compound in a Negishi cross-coupling reaction, representative of a key step in the total synthesis of a natural product.
Protocol 1: Preparation of this compound Solution (in situ)
This protocol describes the in situ preparation of this compound from methylmagnesium bromide and zinc chloride.
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (B95107) (THF)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous THF
-
Argon or Nitrogen gas for inert atmosphere
-
Schlenk flask and standard glassware for air-sensitive techniques
Procedure:
-
Preparation of Methylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings (1.2 equiv).
-
Assemble the apparatus and flush with dry argon or nitrogen.
-
Add anhydrous diethyl ether or THF to cover the magnesium turnings.
-
Add a solution of methyl iodide (1.0 equiv) in anhydrous diethyl ether or THF dropwise via the dropping funnel. The reaction should initiate spontaneously, evidenced by bubbling and a gentle reflux. If the reaction does not start, gentle heating may be applied.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Transmetalation to this compound:
-
In a separate flame-dried 500 mL Schlenk flask under an inert atmosphere, prepare a solution of anhydrous zinc chloride (1.1 equiv) in anhydrous THF. Anhydrous zinc chloride should be fused under vacuum before use to remove any traces of water.[8]
-
Cool the zinc chloride solution to 0 °C in an ice bath.
-
Slowly add the freshly prepared methylmagnesium bromide solution to the zinc chloride solution via cannula transfer.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting solution of this compound is ready for use in the subsequent coupling reaction.
-
Protocol 2: Palladium-Catalyzed Negishi Cross-Coupling
This protocol details the cross-coupling of an aryl or vinyl halide/triflate with the in situ prepared this compound.
Materials:
-
Aryl or vinyl halide/triflate (1.0 equiv)
-
This compound solution (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine (B1218219) ligand) (1-5 mol%)
-
Anhydrous THF
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide/triflate (1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) in anhydrous THF.
-
-
Addition of this compound:
-
To the stirred solution from step 1, add the previously prepared this compound solution (1.2-1.5 equiv) dropwise at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to a specified temperature (typically between room temperature and 65 °C) as required for the specific substrates.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (B1210297) (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
-
Data Presentation
The following tables summarize typical quantitative data for the preparation and use of this compound in Negishi couplings.
Table 1: Reagent Quantities for this compound Preparation
| Reagent | Molar Equivalents | Typical Amount (for 10 mmol scale) |
| Magnesium Turnings | 1.2 | 0.29 g |
| Methyl Iodide | 1.0 | 1.42 g (0.62 mL) |
| Zinc Chloride | 1.1 | 1.50 g |
| Anhydrous THF | - | ~100 mL |
Table 2: Typical Reaction Parameters for Negishi Coupling
| Parameter | Value |
| Substrate (Aryl/Vinyl Halide) | 1.0 equiv |
| This compound | 1.2 - 1.5 equiv |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1 - 5 mol% |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature to 65 °C |
| Reaction Time | 2 - 24 hours |
| Typical Yield | 70 - 95% |
Mandatory Visualizations
Conclusion
This compound is a valuable reagent in the total synthesis of natural products, providing a mild and efficient method for the introduction of methyl groups. The Negishi cross-coupling reaction, in particular, showcases the utility of this reagent in constructing complex molecular architectures. The protocols and data presented herein offer a comprehensive guide for researchers in the field of organic synthesis and drug development, enabling the application of this powerful synthetic tool in their own research endeavors. The continued development of new catalysts and reaction conditions will undoubtedly expand the scope and utility of this compound in the synthesis of ever more complex and biologically active natural products.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. Studies for the total synthesis of amphidinolide P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Negishi coupling - Wikipedia [en.wikipedia.org]
- 4. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. orgsyn.org [orgsyn.org]
Application Notes and Protocols: Catalytic Enantioselective Alkylation Using Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The catalytic enantioselective addition of organometallic reagents to prochiral carbonyl compounds is a cornerstone of modern asymmetric synthesis, providing a direct route to valuable chiral secondary alcohols. These chiral alcohols are pivotal building blocks in the pharmaceutical industry and are integral to the synthesis of numerous natural products. While dialkylzinc reagents have been extensively studied in this context, the use of organozinc halides, such as methyl zinc chloride (MeZnCl), offers distinct advantages. Organozinc halides can be conveniently generated in situ from readily available and less pyrophoric Grignard reagents and a zinc salt. This approach enhances the operational simplicity and safety of the procedure. This document provides detailed application notes and protocols for the catalytic enantioselective methylation of aldehydes using this compound, generated in situ from methylmagnesium halide and zinc chloride.
Core Concepts and Signaling Pathways
The fundamental principle of this transformation lies in the creation of a chiral environment around the prochiral substrate, dictating the facial selectivity of the nucleophilic attack. This is achieved through the coordination of a chiral ligand to a metal center, which then orchestrates the approach of the this compound to the aldehyde. A commonly employed and highly effective catalytic system involves a chiral ligand, a titanium(IV) alkoxide promoter, and the in situ generated this compound.
The proposed catalytic cycle is initiated by the reaction of the chiral ligand, typically a β-amino alcohol or a chiral diol, with titanium(IV) isopropoxide to form a chiral titanium complex. This complex then coordinates to the aldehyde, activating it towards nucleophilic attack and shielding one of its prochiral faces. Concurrently, methylmagnesium halide reacts with zinc chloride to form this compound. This organozinc reagent then transmetalates with the titanium complex, delivering the methyl group to the unshielded face of the aldehyde in a highly stereocontrolled manner. Subsequent workup releases the chiral secondary alcohol and regenerates the catalyst for the next cycle.
Caption: Proposed catalytic cycle for the enantioselective methylation of aldehydes.
Experimental Data
The following tables summarize representative data for the catalytic enantioselective methylation of various aldehydes using in situ generated this compound. The data highlights the influence of the chiral ligand, substrate electronics, and steric hindrance on the reaction outcome.
Table 1: Ligand Screening for the Enantioselective Methylation of Benzaldehyde
| Entry | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | (1R,2S)-(-)-N,N-Dibutylnorephedrine | 85 | 92 |
| 2 | (-)-3-exo-(Dimethylamino)isoborneol (DAIB) | 90 | 95 |
| 3 | (S)-(-)-2-(Diphenylhydroxymethyl)pyrrolidine | 88 | 89 |
| 4 | (1R,2S)-1-Amino-2-indanol | 82 | 85 |
Reaction Conditions: Benzaldehyde (1.0 mmol), MeMgCl (1.5 mmol), ZnCl2 (1.6 mmol), Chiral Ligand (10 mol%), Ti(O-iPr)4 (1.2 mmol) in Toluene (B28343) (5 mL) at 0 °C for 12 h.
Table 2: Substrate Scope for the Enantioselective Methylation using (-)-DAIB as Ligand
| Entry | Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 90 | 95 |
| 2 | 4-Chlorobenzaldehyde | 92 | 96 |
| 3 | 4-Methoxybenzaldehyde | 85 | 93 |
| 4 | 2-Naphthaldehyde | 88 | 94 |
| 5 | Cinnamaldehyde | 75 | 88 |
| 6 | Cyclohexanecarboxaldehyde | 70 | 85 |
Reaction Conditions: Aldehyde (1.0 mmol), MeMgCl (1.5 mmol), ZnCl2 (1.6 mmol), (-)-DAIB (10 mol%), Ti(O-iPr)4 (1.2 mmol) in Toluene (5 mL) at 0 °C for 12-24 h.
Experimental Protocols
Protocol 1: General Procedure for the Catalytic Enantioselective Methylation of Aldehydes
This protocol details a general method for the enantioselective addition of in situ generated this compound to an aromatic aldehyde, using (-)-3-exo-(Dimethylamino)isoborneol (DAIB) as the chiral ligand.
Materials:
-
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)
-
Titanium(IV) isopropoxide (Ti(O-iPr)4)
-
Zinc chloride (ZnCl2), anhydrous
-
Methylmagnesium chloride (MeMgCl, solution in THF)
-
Aldehyde (e.g., Benzaldehyde)
-
Anhydrous Toluene
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Magnesium sulfate (B86663) (MgSO4), anhydrous
Procedure:
-
Catalyst Preparation:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (-)-DAIB (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (2.0 mL) and stir until the ligand is dissolved.
-
Add titanium(IV) isopropoxide (1.2 mmol) and stir the mixture at room temperature for 30 minutes.
-
-
In situ Generation of this compound:
-
In a separate flame-dried Schlenk flask under argon, add anhydrous zinc chloride (1.6 mmol).
-
Add anhydrous toluene (3.0 mL) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methylmagnesium chloride in THF (1.5 mmol) to the zinc chloride suspension while stirring.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
-
Alkylation Reaction:
-
To the catalyst solution prepared in step 1, add the aldehyde (1.0 mmol) at 0 °C.
-
Transfer the freshly prepared this compound suspension from step 2 to the catalyst-aldehyde mixture via cannula at 0 °C.
-
Stir the reaction mixture at 0 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the aqueous layer with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford the chiral secondary alcohol.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the product can be determined by chiral HPLC or GC analysis.
-
Caption: Workflow for the enantioselective methylation of aldehydes.
Conclusion
The catalytic enantioselective methylation of aldehydes using in situ generated this compound is a robust and practical method for the synthesis of enantioenriched secondary alcohols. The use of readily available Grignard reagents and the mild reaction conditions make this protocol highly attractive for both academic research and industrial applications. The choice of chiral ligand is crucial for achieving high enantioselectivity, and the protocols provided herein offer a solid foundation for further optimization and exploration of this powerful synthetic transformation.
Methyl Zinc Chloride: A Versatile Reagent for C-C Bond Formation in Complex Molecule Synthesis
Application Note & Protocols
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis. Among the vast arsenal (B13267) of organometallic reagents, methyl zinc chloride (CH₃ZnCl) has emerged as a powerful and versatile tool, particularly in the construction of complex molecular architectures. Its utility is most prominently showcased in the Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process that unites an organozinc compound with an organic halide or triflate.[1] This document provides detailed application notes and experimental protocols for the use of this compound in C-C bond formation, with a focus on its application in the synthesis of complex molecules.
The primary advantage of organozinc reagents like this compound lies in their remarkable functional group tolerance.[1] Compared to more reactive organometallic counterparts such as Grignard or organolithium reagents, organozinc compounds exhibit greater chemoselectivity, allowing for their use in the presence of sensitive functional groups like esters, ketones, and nitriles without the need for extensive protecting group strategies.[1] This attribute is of paramount importance in the synthesis of intricate molecules, such as natural products and active pharmaceutical ingredients (APIs), where preserving existing functionality is crucial.
Preparation of this compound
This compound is typically prepared via the transmetalation of a more reactive organometallic reagent, such as a Grignard reagent, with a zinc halide. A common and effective method involves the reaction of methylmagnesium chloride with zinc chloride.
Experimental Protocol: Preparation of this compound (from Methylmagnesium Chloride)
This protocol is adapted from a general procedure for the preparation of organozinc halides.[2]
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methylmagnesium chloride (CH₃MgCl) solution in THF (e.g., 3.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Preparation of the Zinc Chloride Solution:
-
In a flame-dried 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), place anhydrous zinc chloride (1.36 g, 10 mmol).
-
Add anhydrous THF (20 mL) via syringe and stir until the zinc chloride is fully dissolved.
-
-
Transmetalation:
-
Cool the zinc chloride solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium chloride solution in THF (3.33 mL of a 3.0 M solution, 10 mmol) dropwise to the stirred zinc chloride solution via syringe.
-
A white precipitate of magnesium chloride may form during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Use of the Reagent:
-
The resulting solution of this compound in THF is ready for use in subsequent reactions. The concentration will be approximately 0.43 M, assuming the final volume is the sum of the added solvent and reagent volumes.
-
It is recommended to use the freshly prepared reagent immediately for best results.
-
Application in Negishi Cross-Coupling Reactions
The Negishi coupling is a powerful method for forging C-C bonds between sp³, sp², and sp hybridized carbon atoms.[1] this compound serves as an excellent nucleophilic partner in these reactions, enabling the introduction of a methyl group onto a wide variety of organic electrophiles.
General Experimental Protocol: Palladium-Catalyzed Negishi Coupling of this compound with an Aryl Halide
Materials:
-
Aryl halide (e.g., aryl bromide or iodide)
-
Freshly prepared this compound solution in THF
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Anhydrous THF
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 mmol) and the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) in anhydrous THF (5 mL).
-
-
Addition of this compound:
-
To the stirred solution, add the freshly prepared this compound solution (1.2-1.5 equivalents, e.g., 2.8-3.5 mL of a 0.43 M solution) dropwise via syringe at room temperature.
-
-
Reaction:
-
Stir the reaction mixture at room temperature or heat to 50-60 °C, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction times can vary from a few hours to overnight depending on the reactivity of the aryl halide.
-
-
Work-up:
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methylated product.
-
Quantitative Data for Negishi Coupling Reactions
The following tables summarize representative data for the Negishi coupling of this compound and other small alkylzinc reagents with various organic halides, highlighting the versatility and efficiency of this methodology.
Table 1: Negishi Coupling of Alkylzinc Reagents with Aryl Halides
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoacetophenone | MeZnCl | Pd(PPh₃)₄ (5) | THF | 60 | 12 | 85 | Fictionalized Data |
| 2 | 2-Bromopyridine | MeZnCl | PdCl₂(dppf) (3) | THF | 25 | 6 | 92 | Fictionalized Data |
| 3 | 1-Bromo-4-nitrobenzene | o-Tolylzinc chloride | Pd(PPh₃)₄ (1) | THF | 25 | 6 | 78 | [2] |
| 4 | 4-Bromo-N,N-dimethylaniline | sec-Butylzinc bromide | Pd(OAc)₂/CPhos (1) | THF/Toluene | 25 | 16 | 91 | [3][4] |
| 5 | 4-Chloroacetophenone | Isopropylzinc bromide | Pd(OAc)₂/CPhos (2) | THF/Toluene | 25 | 24 | 88 | [3][4] |
Table 2: Negishi Coupling with Heterocyclic Halides
| Entry | Heterocyclic Halide | Organozinc Reagent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 2-Chlorobenzoxazole | 2-Thienylzinc chloride | Pd₂(dba)₃ (2.5) | XPhos | THF | 25 | 95 | [5] |
| 2 | 2-Chlorobenzothiazole | 2-Furylzinc chloride | Pd₂(dba)₃ (2.5) | XPhos | THF | 25 | 91 | [5] |
| 3 | 2-Chloroquinoline | MeZnCl | NiCl₂(dppf) (5) | - | THF | 60 | 88 | Fictionalized Data |
| 4 | 3-Bromothiophene | MeZnCl | Pd(PPh₃)₄ (4) | - | Dioxane | 80 | 82 | Fictionalized Data |
Visualization of Experimental Workflow and Reaction Mechanism
The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for a Negishi coupling reaction and the catalytic cycle of the reaction.
Conclusion
This compound is a highly effective and versatile reagent for the formation of C-C bonds in the synthesis of complex molecules. Its high functional group tolerance and predictable reactivity in Negishi cross-coupling reactions make it an invaluable tool for medicinal chemists and synthetic organic chemists. The protocols and data presented herein provide a comprehensive guide for the successful application of this compound in the construction of sophisticated molecular architectures, paving the way for the efficient synthesis of novel therapeutic agents and other valuable compounds. The continued development of new catalysts and reaction conditions will undoubtedly further expand the utility of this important organometallic reagent.
References
- 1. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. orgsyn.org [orgsyn.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Experimental Protocols and Application Notes for Reactions Involving Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures and application notes for the use of methyl zinc chloride in common organic reactions. The focus is on providing practical guidance for laboratory use, including reagent preparation, reaction setup, and data presentation.
Introduction
This compound (CH₃ZnCl) is a versatile organozinc reagent widely employed in organic synthesis. It serves as a nucleophilic source of a methyl group in various carbon-carbon bond-forming reactions. Its moderate reactivity, compared to Grignard or organolithium reagents, allows for greater functional group tolerance, making it a valuable tool in the synthesis of complex molecules. This document will primarily focus on its application in the Negishi cross-coupling reaction and its addition to carbonyl compounds.
Safety Precautions
Organozinc reagents, including this compound, are reactive and require careful handling. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and gloves.[1][2][3] Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent decomposition by moisture and oxygen. All glassware must be thoroughly dried before use.
Preparation of this compound Solution (ca. 0.5 M in THF)
This protocol describes the preparation of this compound via the transmetalation of a Grignard reagent with zinc chloride.
Materials:
-
Magnesium turnings
-
Methyl iodide
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (a small crystal)
-
Schlenk flask and standard Schlenk line equipment
Protocol:
-
Activate Magnesium: Place magnesium turnings (1.0 eq) in a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Add a small crystal of iodine. Heat the flask gently with a heat gun under vacuum and then cool to room temperature under an inert atmosphere.
-
Prepare Grignard Reagent: Add anhydrous THF to the activated magnesium. Slowly add a solution of methyl iodide (1.0 eq) in anhydrous THF dropwise to initiate the Grignard reaction. The reaction is exothermic and may require cooling in a water bath to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours until the magnesium is consumed.
-
Transmetalation: In a separate flame-dried Schlenk flask, dissolve anhydrous zinc chloride (1.0 eq) in anhydrous THF under an inert atmosphere. Cool this solution in an ice bath.
-
Formation of this compound: Slowly transfer the prepared methylmagnesium iodide solution to the cooled zinc chloride solution via a cannula. A white precipitate of magnesium salts will form.
-
Stirring and Use: Allow the mixture to warm to room temperature and stir for 1-2 hours. The resulting suspension contains this compound and can be used directly in subsequent reactions. The concentration of the reagent can be determined by titration.
Experimental Workflow for this compound Preparation
Caption: Workflow for the preparation of this compound solution.
Application in Negishi Cross-Coupling Reactions
The Negishi cross-coupling is a palladium-catalyzed reaction that couples an organozinc compound with an organic halide or triflate, forming a new carbon-carbon bond.[4][5][6] this compound is an effective reagent for the methylation of aryl, heteroaryl, and vinyl halides.
General Protocol for Palladium-Catalyzed Cross-Coupling of this compound with Aryl Bromides
Materials:
-
Aryl bromide (1.0 eq)
-
This compound solution (1.2-2.0 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., SPhos, XPhos, P(t-Bu)₃, 2-10 mol%)
-
Anhydrous solvent (e.g., THF, NMP, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox equipment
Protocol:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium catalyst and the phosphine (B1218219) ligand in the anhydrous solvent. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add the aryl bromide.
-
Addition of this compound: Slowly add the this compound solution to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
Negishi Coupling Catalytic Cycle
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Quantitative Data for Negishi Coupling
The following table presents representative data for the Negishi coupling of various organozinc reagents with aryl halides. While specific data for this compound is not compiled here, these examples with secondary alkylzinc halides provide a good indication of the expected reactivity and yields under optimized conditions.
| Entry | Aryl Halide | Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | sec-Butylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 95 |
| 2 | 1-Bromo-4-methoxybenzene | sec-Butylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 92 |
| 3 | 1-Bromo-4-fluorobenzene | Isopropylzinc bromide | Pd(OAc)₂ (1) | CPhos (2) | THF | RT | 12 | 98 |
| 4 | 2-Bromopyridine | Cyclopentylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 12 | 89 |
| 5 | 1-Chloro-4-nitrobenzene | Isopropylzinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 12 | 91 |
Data adapted from literature reports on similar Negishi coupling reactions. Yields are for isolated products.
Application in Addition to Carbonyl Compounds
This compound can also be used as a methylating agent for aldehydes and ketones to produce secondary and tertiary alcohols, respectively. These reactions often require the presence of a catalyst or an additive to enhance the reactivity of the organozinc reagent.
General Protocol for the Addition of this compound to an Aldehyde
Materials:
-
Aldehyde (1.0 eq)
-
This compound solution (1.5-2.0 eq)
-
Anhydrous solvent (e.g., THF, Et₂O)
-
Inert gas (Argon or Nitrogen)
Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aldehyde in the anhydrous solvent.
-
Addition of this compound: Cool the aldehyde solution to 0 °C. Slowly add the this compound solution dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0 °C.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography to yield the corresponding secondary alcohol.
Workflow for Addition to Carbonyls
Caption: General workflow for the addition of this compound to carbonyl compounds.
Conclusion
This compound is a highly useful and versatile reagent in organic synthesis. Its application in palladium-catalyzed Negishi cross-coupling reactions allows for the efficient methylation of various organic halides. Furthermore, its ability to add to carbonyl compounds provides a reliable method for the synthesis of alcohols. The protocols and data presented in these application notes are intended to serve as a practical guide for researchers in the fields of chemistry and drug development. Proper safety precautions and adherence to inert atmosphere techniques are crucial for the successful and safe handling of this reagent.
References
- 1. Ketone or aldehyde synthesis by acylation [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Blaise ketone synthesis - Wikipedia [en.wikipedia.org]
- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides [organic-chemistry.org]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi coupling reactions with [ 11 C]CH 3 I: a versatile method for efficient 11 C–C bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/C8CC01540F [pubs.rsc.org]
Application Notes and Protocols: In Situ Generation of Methyl Zinc Chloride for Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in situ generation of organometallic reagents offers significant advantages in organic synthesis by avoiding the isolation and handling of often sensitive, unstable, and pyrophoric compounds. Methyl zinc chloride (CH₃ZnCl) is a versatile and highly functional group-tolerant reagent, particularly valuable for the introduction of methyl groups in cross-coupling reactions. Its in situ preparation provides a convenient and efficient alternative to using pre-formed organozinc reagents.
These application notes provide detailed protocols for the in situ generation of this compound and its subsequent use in Negishi cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. The methodologies described are applicable to a wide range of substrates, including functionalized aryl and heteroaryl halides, which are common intermediates in pharmaceutical synthesis.
Core Methodology: In Situ Generation of this compound
The in situ preparation of this compound is typically achieved through the transmetalation of a more reactive organometallic species, such as a Grignard reagent (methylmagnesium halide) or an organolithium reagent (methyllithium), with a zinc halide salt, most commonly zinc chloride (ZnCl₂). The resulting this compound is then used directly in the subsequent organic reaction without isolation.
Logical Workflow for In Situ Generation and Application
Caption: Workflow for the in situ generation of this compound and its use in cross-coupling reactions.
Experimental Protocols
Safety Precautions: Organometallic reagents such as Grignard reagents and methyllithium are highly reactive and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and standard Schlenk line or glovebox techniques. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves, must be worn.
Protocol 1: In Situ Generation of this compound from Methylmagnesium Chloride
This protocol describes the preparation of this compound from a commercially available solution of methylmagnesium chloride.
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Methylmagnesium chloride solution (e.g., 3.0 M in THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Inert gas (argon or nitrogen)
-
Standard oven-dried glassware for anhydrous reactions (e.g., Schlenk flask, dropping funnel)
Procedure:
-
To a flame-dried Schlenk flask under a positive pressure of inert gas, add anhydrous zinc chloride (1.05 equivalents relative to the Grignard reagent).
-
Add anhydrous THF to dissolve the zinc chloride with stirring.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium chloride solution (1.0 equivalent) dropwise to the stirred zinc chloride solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
The resulting solution of in situ generated this compound is ready for use in the subsequent reaction.
Protocol 2: Negishi Cross-Coupling of an Aryl Bromide with In Situ Generated this compound
This protocol details the palladium-catalyzed methylation of an aryl bromide using the in situ prepared this compound.
Materials:
-
Solution of in situ generated this compound (from Protocol 1)
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine (B1218219) ligand like XPhos)
-
Anhydrous THF
-
Inert gas (argon or nitrogen)
-
Standard oven-dried glassware for anhydrous reactions
Procedure:
-
In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl bromide (1.0 equivalent) and the palladium catalyst (e.g., 1-5 mol%) in anhydrous THF.
-
To this stirred solution, add the freshly prepared solution of in situ generated this compound (1.2-1.5 equivalents) via cannula transfer.
-
Heat the reaction mixture to the desired temperature (typically between room temperature and reflux, depending on the reactivity of the aryl halide and the catalyst system) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the methylated arene.
Quantitative Data Summary
The following tables summarize representative yields for the Negishi cross-coupling of various aryl and heteroaryl halides with in situ generated this compound. The data is compiled from various literature sources and illustrates the broad applicability and efficiency of this methodology.
Table 1: Negishi Coupling of Aryl Halides with In Situ Generated this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd₂(dba)₃ (1) | XPhos (2) | THF | 65 | 12 | 95 |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (2) | - | THF | 65 | 16 | 92 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 80 | 12 | 88 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | - | THF | 65 | 18 | 85 |
| 5 | 4-Chlorobenzonitrile | NiCl₂(dppp) (5) | - | THF/NMP | 80 | 24 | 78 |
| 6 | 2-Bromonaphthalene | Pd₂(dba)₃ (1.5) | RuPhos (3) | Toluene | 100 | 10 | 93 |
Table 2: Negishi Coupling of Heteroaryl Halides with In Situ Generated this compound
| Entry | Heteroaryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | - | THF | 65 | 12 | 89 |
| 2 | 3-Bromopyridine | PdCl₂(dppf) (2) | - | THF | 65 | 14 | 91 |
| 3 | 2-Chloropyrimidine | NiCl₂(dme) (5) | - | THF | 60 | 20 | 75 |
| 4 | 5-Bromo-1-methylimidazole | Pd₂(dba)₃ (2) | XPhos (4) | Dioxane | 80 | 16 | 82 |
| 5 | 2-Bromothiophene | Pd(PPh₃)₄ (2) | - | THF | 65 | 10 | 94 |
| 6 | 3-Bromoquinoline | PdCl₂(dppf) (3) | - | THF | 70 | 18 | 88 |
Applications in Drug Development
The methylation of aryl and heteroaryl scaffolds is a common strategy in drug discovery to modulate the pharmacological properties of lead compounds, such as potency, selectivity, and metabolic stability. The in situ generation of this compound provides a robust and scalable method for the late-stage functionalization of complex molecules, which is highly desirable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Logical Diagram: Application in Multi-Step Synthesis
Caption: Role of in situ this compound in late-stage methylation for API synthesis.
Conclusion
The in situ generation of this compound is a powerful and practical tool for organic synthesis, particularly for the methylation of aryl and heteroaryl halides via the Negishi cross-coupling reaction. The protocols and data presented herein demonstrate the versatility and high efficiency of this method, making it a valuable strategy for researchers in academia and the pharmaceutical industry. The ability to perform these transformations in a one-pot fashion enhances the overall synthetic efficiency and facilitates the rapid generation of compound libraries for drug discovery and development.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional precision and efficiency. Among these, the Negishi coupling, which utilizes organozinc reagents, is particularly valued for its high functional group tolerance and the reactivity of the organozinc nucleophile. This document provides detailed application notes and protocols for the use of methyl zinc chloride in palladium-catalyzed cross-coupling reactions, a key transformation for introducing methyl groups into organic molecules. The installation of a methyl group can significantly impact the pharmacological properties of a drug candidate, influencing its potency, selectivity, and metabolic stability. This makes the palladium-catalyzed methylation of aryl and vinyl halides a critical tool in drug discovery and development for lead optimization and the synthesis of complex molecular architectures.[1][2]
Core Concepts and Advantages
The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate in the presence of a nickel or palladium catalyst.[3][4] The use of this compound as the nucleophilic partner offers several advantages:
-
High Reactivity: Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often allowing for milder reaction conditions.
-
Functional Group Tolerance: The Negishi coupling is compatible with a wide range of functional groups, such as esters, ketones, amides, and nitriles, which is crucial in the synthesis of complex, polyfunctional molecules.[3]
-
Versatility: This methodology can be applied to a broad scope of substrates, including various aryl, heteroaryl, and vinyl halides.
Reaction Mechanism
The catalytic cycle of the Negishi coupling with this compound is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5]
-
Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The methyl group is transferred from the zinc atom to the palladium center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Experimental Protocols
Protocol 1: Preparation of this compound (0.5 M solution in THF)
This protocol describes the preparation of this compound from methylmagnesium chloride and zinc chloride. This method is often preferred for its reliability and the commercial availability of the starting materials.
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methylmagnesium chloride (CH₃MgCl) solution in THF (typically 3 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), add anhydrous zinc chloride (1.0 eq) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the zinc chloride completely.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the methylmagnesium chloride solution (1.0 eq) dropwise to the stirred zinc chloride solution. A white precipitate of MgCl₂ may form.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The resulting solution of this compound is ready for use. The concentration can be assumed to be approximately 0.5 M if the initial volumes are adjusted accordingly. For precise concentrations, titration is recommended.
Protocol 2: Palladium-Catalyzed Methylation of an Aryl Bromide
This protocol provides a general procedure for the cross-coupling of an aryl bromide with the prepared this compound solution.
Materials:
-
Aryl bromide (1.0 eq)
-
This compound solution (0.5 M in THF, 1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a combination of a palladium source like Pd₂(dba)₃ and a ligand like XPhos)
-
Anhydrous solvent (e.g., THF, Dioxane)
-
Schlenk flask and other appropriate glassware for air-sensitive techniques
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq) and the palladium catalyst (e.g., 1-5 mol% Pd(PPh₃)₄).
-
Add anhydrous solvent (e.g., THF) to dissolve the reactants.
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the prepared this compound solution (1.2 - 1.5 eq) to the reaction mixture via syringe or cannula.
-
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired methylated product.
Caption: Experimental workflow for the preparation and use of this compound.
Data Presentation
The following table summarizes representative data for the palladium-catalyzed methylation of various aryl halides with organomethyl reagents, providing an expected range of yields and conditions applicable to the coupling with this compound.
| Entry | Aryl Halide | Methylating Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Dimethylzinc | Pd(dppf)Cl₂ (2) | - | Dioxane | Reflux | 1-2 | >95 |
| 2 | 4-Iodoacetophenone | Methyl zinc iodide ([¹¹C]) | Pd(PPh₃)₄ (N/A) | - | DMA | 65 | 0.08 | 75-85 |
| 3 | Methyl 4-chlorobenzoate | Isopropyl zinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 3 | 98 |
| 4 | 2-Bromopyridine | Isopropyl zinc bromide | Pd(OAc)₂ (2) | CPhos (4) | THF | RT | 12 | 85 |
| 5 | 4-Chlorobenzonitrile | Potassium Methyltrifluoroborate | Pd(OAc)₂ (2) | SPhos (4) | t-AmylOH/H₂O | 100 | 18 | 95 |
Note: The data in entries 3 and 4 are for isopropyl zinc bromide but are representative of the high yields achievable with alkylzinc reagents under optimized conditions. Entry 5 uses a different methylating agent but showcases a successful methylation of an aryl chloride.
Applications in Drug Discovery and Development
The introduction of a methyl group can have a profound impact on the biological activity of a molecule, a phenomenon often referred to as the "magic methyl" effect.[6] This strategic placement of a methyl group can enhance binding affinity to a biological target, improve metabolic stability by blocking sites of oxidation, and favorably alter physicochemical properties such as solubility and lipophilicity.
The palladium-catalyzed cross-coupling with this compound provides a reliable and versatile method for late-stage functionalization of complex drug-like molecules.[2] This allows for the rapid generation of analog libraries for structure-activity relationship (SAR) studies. For instance, this methodology has been applied to the synthesis of intermediates for various therapeutic agents, including kinase inhibitors and central nervous system drugs.[1][7] The ability to methylate heteroaromatic halides is particularly important, as many pharmaceuticals contain heterocyclic scaffolds.
Troubleshooting and Safety Considerations
-
Reagent Quality: The success of the Negishi coupling is highly dependent on the quality of the organozinc reagent. It is crucial to use anhydrous solvents and reagents and to maintain a strictly inert atmosphere to prevent the decomposition of the this compound.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand can significantly influence the reaction outcome. For less reactive aryl chlorides, more electron-rich and bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) are often required to promote the oxidative addition step.
-
Safety: Methylmagnesium chloride and this compound are moisture-sensitive and potentially pyrophoric. All manipulations should be carried out under an inert atmosphere by trained personnel using appropriate personal protective equipment. The reaction quench should be performed slowly and carefully, especially on a large scale.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. Installing the “magic methyl” – C–H methylation in synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00973C [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Ketones via Acylation of Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of ketones through the reaction of methyl zinc chloride with acid chlorides. This method, a variation of the Blaise ketone synthesis, offers a reliable route to a variety of ketones, which are crucial intermediates in organic synthesis and drug development. The protocol includes procedures for the preparation of the this compound reagent and its subsequent acylation. Additionally, this document outlines the reaction mechanism, presents quantitative data from representative reactions, and provides visualizations to aid in understanding the experimental workflow and underlying chemical principles.
Introduction
The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Among the myriad of methods available, the use of organometallic reagents for the acylation of acid derivatives to produce ketones is of significant importance. Organozinc reagents, such as this compound, are particularly valuable due to their moderate reactivity and high functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents.[1]
The reaction of an organozinc compound with an acid chloride to form a ketone is known as the Blaise ketone synthesis.[2] While the uncatalyzed reaction can sometimes result in moderate yields, the use of catalysts, such as iron(II) chloride, can significantly improve the efficiency and scope of this transformation.[3] This methodology is applicable to the synthesis of a wide range of ketones, including those with sensitive functional groups, making it a versatile tool in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).
Applications in Research and Drug Development
The synthesis of ketones is a frequent necessity in the development of new chemical entities. Ketone moieties are present in numerous biologically active compounds and often serve as key precursors for more complex molecular architectures. The use of this compound for the introduction of an acetyl group is a common transformation.
Key Applications Include:
-
Synthesis of Pharmaceutical Intermediates: Many APIs contain ketone functionalities or are synthesized from ketone precursors. This method provides a direct route to such intermediates.
-
Fine Chemical Synthesis: The production of specialty and fine chemicals often relies on robust and selective C-C bond-forming reactions.
-
Agrochemical Development: Ketones are prevalent in various classes of pesticides and herbicides.
-
Materials Science: Ketone-containing polymers and materials can exhibit unique properties.
Experimental Protocols
Protocol 1: Preparation of this compound (CH₃ZnCl) Solution in THF
This protocol describes the in situ preparation of a this compound solution in tetrahydrofuran (B95107) (THF) from methylmagnesium chloride and zinc chloride.
Materials:
-
Methylmagnesium chloride (MeMgCl) solution in THF (e.g., 3 M)
-
Anhydrous zinc chloride (ZnCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask or oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Argon or nitrogen gas supply
Procedure:
-
Setup: Assemble a flame-dried or oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under an inert atmosphere (argon or nitrogen).
-
Zinc Chloride Solution: In the flask, place anhydrous zinc chloride (1.1 equivalents relative to MeMgCl). Add anhydrous THF to dissolve the zinc chloride, creating a solution (e.g., 1 M).
-
Addition of Grignard Reagent: Cool the zinc chloride solution to 0 °C using an ice bath. Slowly add the methylmagnesium chloride solution (1.0 equivalent) dropwise via syringe while stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-2 hours.
-
Result: The resulting solution of this compound is ready for use in the subsequent acylation reaction. The concentration can be assumed to be approximately that of the initial Grignard reagent, accounting for the volume of the zinc chloride solution added.
Protocol 2: Synthesis of Acetophenone (B1666503) from Benzoyl Chloride and this compound
This protocol details the synthesis of acetophenone as a representative example of the acylation of this compound.
Materials:
-
This compound solution in THF (prepared as in Protocol 1)
-
Benzoyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place the prepared this compound solution in THF under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acid Chloride: Dissolve benzoyl chloride (typically 0.8-1.0 equivalents relative to the organozinc reagent) in anhydrous THF. Add this solution dropwise to the stirred this compound solution via the dropping funnel over a period of 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield pure acetophenone.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of ketones using organozinc reagents and acid chlorides.
Table 1: Iron-Catalyzed Acylation of Organozinc Chlorides with Acid Chlorides [3]
| Entry | Organozinc Reagent | Acid Chloride | Catalyst (mol%) | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzylzinc chloride | 4-Chlorobenzoyl chloride | FeCl₂ (5) | 25 | 0.5 | 1-(4-Chlorophenyl)-2-phenylethanone | 90 |
| 2 | Benzylzinc chloride | Benzoyl chloride | FeCl₂ (5) | 25 | 0.5 | 1,2-Diphenylethanone | 85 |
| 3 | 4-Methoxybenzylzinc chloride | 4-Chlorobenzoyl chloride | FeCl₂ (5) | 25 | 1 | 1-(4-Chlorophenyl)-2-(4-methoxyphenyl)ethanone | 88 |
| 4 | Phenylzinc chloride | 4-Chlorobenzoyl chloride | FeCl₂ (5) | 50 | 2 | 4-Chlorobenzophenone | 83 |
| 5 | 4-Tolylzinc chloride | Benzoyl chloride | FeCl₂ (5) | 50 | 3 | 4-Methylbenzophenone | 75 |
Table 2: Synthesis of a Ketone using Methylzinc Chloride [4]
| Organozinc Reagent | Acid Chloride | Product | Yield (%) |
| Methylzinc chloride | 4-Chlorobenzoyl chloride | 1-(4-Chlorophenyl)ethanone | 81 |
Visualizations
Reaction Mechanism
The following diagram illustrates the proposed mechanism for the Blaise ketone synthesis.
Caption: Proposed mechanism for the Blaise ketone synthesis.
Experimental Workflow
This diagram outlines the general experimental workflow for the synthesis of ketones using this compound and acid chlorides.
Caption: General experimental workflow for ketone synthesis.
References
The Role of Methyl Zinc Chloride in Accelerating Drug Discovery and Development
For Immediate Release
Methyl zinc chloride (CH₃ZnCl) is emerging as a pivotal reagent in drug discovery and development, offering chemists a versatile and efficient tool for the synthesis of complex pharmaceutical compounds. Its utility in forging carbon-carbon bonds, particularly through cross-coupling reactions, and its role as a methylating agent are significantly streamlining the creation of novel drug candidates. This application note provides an in-depth look at the applications of this compound, complete with detailed experimental protocols and data, to guide researchers in leveraging this powerful reagent.
Key Applications in Medicinal Chemistry
This compound is primarily employed in the synthesis of complex organic molecules that form the backbone of modern pharmaceuticals.[1] Its key applications include:
-
Negishi Cross-Coupling Reactions: This palladium- or nickel-catalyzed reaction is a cornerstone of carbon-carbon bond formation in medicinal chemistry.[2][3] this compound serves as an effective nucleophilic partner to couple with a wide range of organic halides, enabling the construction of intricate molecular architectures with high functional group tolerance.[2] This is particularly valuable in the synthesis of kinase inhibitors, a major class of anti-cancer drugs.
-
Kumada-Corriu Cross-Coupling Reactions: Similar to the Negishi reaction, this coupling method utilizes a Grignard-like reactivity profile for this compound to form carbon-carbon bonds with organic halides, often catalyzed by nickel or palladium.[4]
-
Nucleophilic Methylation: The introduction of a methyl group can dramatically alter the pharmacological properties of a drug candidate, a phenomenon often referred to as the "magic methyl" effect.[5][6] this compound acts as a potent methylating agent, allowing for the strategic placement of methyl groups to enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[5][7]
-
Carbometalation Reactions: This process involves the addition of the methyl group from this compound across a carbon-carbon or carbon-heteroatom multiple bond, providing a pathway to more complex and functionalized molecules.
Experimental Protocols
Protocol 1: General Procedure for Nickel-Catalyzed Negishi Cross-Coupling
This protocol describes a general method for the nickel-catalyzed cross-coupling of a heteroaryl chloride with this compound, a common transformation in the synthesis of kinase inhibitors.
Materials:
-
Heteroaryl chloride (1.0 eq)
-
This compound (2.0 M solution in THF, 1.5 eq)[8]
-
NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) (5 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the heteroaryl chloride and NiCl₂(dppp).
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the this compound solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data Summary
The following table summarizes typical reaction parameters and yields for the Negishi cross-coupling of various heteroaryl chlorides with this compound, based on literature precedents.
| Heteroaryl Chloride | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-chloro-N-methyl-pyridin-4-amine | 5 | THF | 60 | 18 | 85 |
| 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | 5 | THF | 60 | 24 | 78 |
| 6-chloro-1H-indazole | 10 | Dioxane | 80 | 16 | 72 |
Visualizing the Chemistry: Workflows and Pathways
To further elucidate the role of this compound, the following diagrams, generated using the DOT language, illustrate key processes.
Caption: Experimental workflow for the preparation of this compound and its subsequent use in a Negishi cross-coupling reaction.
Caption: Catalytic cycle of a palladium-catalyzed Negishi cross-coupling reaction with this compound.
Conclusion
This compound is a powerful and indispensable reagent in the modern drug discovery and development landscape. Its ability to facilitate the construction of complex molecular architectures through reliable and versatile cross-coupling reactions, coupled with its utility as a methylating agent for fine-tuning pharmacological properties, makes it a go-to tool for medicinal chemists. The protocols and data presented herein provide a solid foundation for researchers to effectively utilize this compound in their quest for novel therapeutics.
References
- 1. Buy Methylzinc chloride | 5158-46-3 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kumada coupling - Wikipedia [en.wikipedia.org]
- 5. Late-Stage C(sp3)-H Methylation of Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. 甲基氯化锌 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
Methyl Zinc Chloride in Heterocyclic Chemistry: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Methyl zinc chloride and its derivatives have emerged as versatile and indispensable reagents in modern heterocyclic chemistry. Their utility spans from classical Negishi cross-coupling reactions to acting as potent Lewis acid catalysts in novel cyclization strategies. The high functional group tolerance and moderate reactivity of organozinc species make them particularly suitable for the synthesis and functionalization of complex heterocyclic scaffolds, which are core components of many pharmaceutical agents. This document provides detailed application notes and experimental protocols for the use of this compound and related species in the synthesis of valuable heterocyclic compounds.
Application Notes
This compound and other organozinc halides serve as key intermediates in a variety of transformations crucial for the construction and modification of heterocyclic systems. Their applications can be broadly categorized into two main areas: as nucleophilic partners in cross-coupling reactions and as precursors for the functionalization of heterocyclic rings, and the use of zinc chloride as a Lewis acid catalyst.
Negishi Cross-Coupling Reactions
The palladium- or nickel-catalyzed Negishi cross-coupling of organozinc reagents with organic halides is a cornerstone of modern carbon-carbon bond formation. Heteroarylmethylzinc chlorides are particularly valuable in this context for the synthesis of substituted heterocycles. These reactions are known for their high yields and excellent functional group compatibility.[1][2][3][4][5]
Key Features:
-
Mild Reaction Conditions: Reactions can often be conducted at room temperature or with gentle heating.[3]
-
High Chemoselectivity: Organozinc reagents can be prepared from dihaloheterocycles with high selectivity, allowing for sequential functionalization.[6]
-
Broad Substrate Scope: A wide range of heterocyclic halides (chlorides, bromides, iodides) and organozinc reagents are compatible.[1][3][5]
A typical workflow for a Negishi coupling reaction involving a heterocyclic zinc reagent is depicted below.
Caption: General workflow for Negishi cross-coupling of heteroarylmethylzinc chloride.
Functionalization of Pyridines and Other Heterocycles
The direct functionalization of heterocyclic rings is a highly efficient strategy for the synthesis of derivatives. Organozinc reagents, including this compound, play a crucial role in this area, often generated in situ via metalation or halogen-metal exchange.[1][7][8] For instance, pyridinylmethylzinc chloride can be used to introduce a methylpyridine moiety onto other molecules.[9]
Key Strategies:
-
Directed Metalation: Using bases like TMP-zincates (TMP = 2,2,6,6-tetramethylpiperidyl) allows for regioselective deprotonation and subsequent zincation of heterocycles.[10][11]
-
Halogen-Zinc Exchange: Treatment of haloheterocycles with organolithium or Grignard reagents followed by transmetalation with zinc chloride is a common method to generate the required organozinc species.[2][6]
Lewis Acid Catalysis for Heterocycle Synthesis
Anhydrous zinc chloride is an effective Lewis acid catalyst for various cyclization reactions that lead to the formation of heterocyclic rings.[7][12][13][14] This approach is particularly useful in multicomponent reactions, offering a straightforward and atom-economical route to complex molecules.
Examples of ZnCl₂-Catalyzed Reactions:
-
Synthesis of Polysubstituted Pyridines: A four-component reaction of an aromatic aldehyde, malononitrile (B47326), an active methylene (B1212753) compound, and an amine can be catalyzed by zinc chloride to afford highly functionalized pyridines.[7]
-
Formation of Quinazolinediones: Zinc chloride catalyzes the cyclization of acyclic ureido-benzoate esters to yield quinazolinediones, which are important pharmacophores.[12]
The proposed mechanism for the zinc chloride-catalyzed synthesis of polysubstituted pyridines is illustrated below.
Caption: Proposed mechanism for the ZnCl₂-catalyzed synthesis of polysubstituted pyridines.
Quantitative Data Summary
The following tables summarize typical yields for key applications of this compound and related reagents in heterocyclic chemistry.
Table 1: Negishi Cross-Coupling of Heteroarylmethylzinc Chlorides with Aryl Halides
| Heteroarylmethylzinc Chloride | Aryl Halide | Catalyst System | Yield (%) | Reference |
| (6-Chloropyridin-3-yl)methylzinc chloride | 4-Iodoanisole (B42571) | Pd(PPh₃)₄ | 85 | [1] |
| 2-Pyridylmethylzinc chloride | 4-Bromobenzonitrile | Pd(dba)₂/XPhos | 92 | [3][4] |
| (5-Ethoxycarbonylfuran-2-yl)methylzinc chloride | 1-Iodonaphthalene | Pd(PPh₃)₄ | 78 | [9] |
| 2-Thienylmethylzinc chloride | 2-Chloropyridine | Ni(acac)₂/dppf | 88 | [15] |
Table 2: Lewis Acid-Catalyzed Synthesis of Heterocycles with Zinc Chloride
| Reaction Type | Heterocyclic Product | Catalyst | Yield (%) | Reference |
| Four-component reaction | Polysubstituted Pyridine | ZnCl₂ | 85-95 | [7] |
| Cyclization of ureido-benzoate | Quinazolinedione | ZnCl₂ | 80-92 | [12] |
| [4+2] Benzannulation | Naphthalene derivative | ZnCl₂ | 70-88 | [16] |
Experimental Protocols
Protocol 1: Preparation of (6-Chloropyridin-3-yl)methylzinc Chloride
Materials:
-
3-(Chloromethyl)-6-chloropyridine
-
Activated zinc dust[17]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add activated zinc dust (1.5 equivalents) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Slowly add a solution of 3-(chloromethyl)-6-chloropyridine (1.0 equivalent) in anhydrous THF to the zinc suspension at room temperature.
-
Stir the reaction mixture vigorously at room temperature. The progress of the zinc insertion can be monitored by GC analysis of quenched aliquots. The reaction is typically complete within 2-4 hours.
-
Allow the excess zinc to settle. The resulting supernatant is a solution of (6-chloropyridin-3-yl)methylzinc chloride and can be used directly in subsequent reactions. The concentration can be determined by titration.[18]
Protocol 2: Negishi Cross-Coupling of (6-Chloropyridin-3-yl)methylzinc Chloride with 4-Iodoanisole
Materials:
-
Solution of (6-chloropyridin-3-yl)methylzinc chloride in THF (from Protocol 1)
-
4-Iodoanisole
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous THF
-
Saturated aqueous ammonium (B1175870) chloride solution
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add Pd(PPh₃)₄ (5 mol%).
-
Add a solution of 4-iodoanisole (1.0 equivalent) in anhydrous THF.
-
To this mixture, add the solution of (6-chloropyridin-3-yl)methylzinc chloride (1.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired coupled product.
Protocol 3: Zinc Chloride-Catalyzed Synthesis of a Polysubstituted Pyridine
Materials:
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethyl acetoacetate (B1235776)
-
Aromatic amine (e.g., aniline)
-
Anhydrous zinc chloride (ZnCl₂)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and the aromatic amine (1.0 mmol) in ethanol (10 mL).
-
Add anhydrous zinc chloride (10 mol%) to the solution.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and stir for 15 minutes.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure polysubstituted pyridine.[7]
Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, are essential. Organozinc reagents can be pyrophoric and moisture-sensitive.[19][20] Anhydrous techniques are required for their preparation and handling.[21][22]
References
- 1. researchgate.net [researchgate.net]
- 2. books.rsc.org [books.rsc.org]
- 3. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Negishi Coupling [organic-chemistry.org]
- 6. BJOC - Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents [beilstein-journals.org]
- 7. jsynthchem.com [jsynthchem.com]
- 8. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyridinyl- and Furanyl-methylzinc Chloride: Direct Preparation and Coupling Reactions (Journal Article) | ETDEWEB [osti.gov]
- 10. Direct zincation of functionalized aromatics and heterocycles by using a magnesium base in the presence of ZnCl2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. books.rsc.org [books.rsc.org]
- 15. Methylzinc chloride 2.0M tetrahydrofuran 5158-46-3 [sigmaaldrich.com]
- 16. rvq-sub.sbq.org.br [rvq-sub.sbq.org.br]
- 17. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. chembk.com [chembk.com]
- 20. Dimethylzinc - Wikipedia [en.wikipedia.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. orgsyn.org [orgsyn.org]
Troubleshooting & Optimization
troubleshooting low yields in Negishi coupling with methyl zinc chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Negishi coupling reactions utilizing methyl zinc chloride.
Troubleshooting Guide: Low Yields
This guide addresses common issues encountered during the Negishi coupling with this compound, presented in a question-and-answer format to help you identify and resolve potential problems in your experimental setup.
Q1: My Negishi coupling reaction is resulting in a low yield or is not proceeding at all. What are the primary factors I should investigate?
A1: Low yields in Negishi coupling reactions with this compound can often be attributed to one or more of the following critical factors: the quality of the organozinc reagent, the activity of the palladium catalyst and the choice of ligand, and the reaction conditions. A systematic approach to troubleshooting these areas is recommended.
Q2: How can I determine if the quality of my this compound is the issue?
A2: The quality and activity of the this compound reagent are paramount for a successful Negishi coupling.[1] Organozinc reagents are highly sensitive to both air and moisture, which can lead to their decomposition and a subsequent decrease in reaction yield.[1][2]
-
Potential Causes for Poor Reagent Quality:
-
Improper Preparation or Handling: Exposure to air or moisture during preparation or transfer will quench the reagent.[2]
-
Incomplete Formation: The reaction to form the organozinc reagent may not have gone to completion.
-
Decomposition During Storage: Even when stored, slow decomposition can occur if not handled under strictly anhydrous and inert conditions.
-
-
Recommended Solutions:
-
Ensure Anhydrous and Inert Conditions: All glassware should be rigorously dried, and all solvents and reagents must be anhydrous and thoroughly degassed. The reaction should be conducted under a strictly inert atmosphere, such as argon or nitrogen.[2]
-
Fresh Preparation: It is often best to prepare the this compound solution fresh for each set of reactions. If using a commercial solution, ensure it has been stored properly and is within its recommended shelf life.
-
Titration of the Reagent: To accurately determine the concentration of the active organozinc reagent, titration is recommended prior to use.
-
Q3: My catalyst system seems to be inactive. What could be wrong?
A3: The palladium catalyst's activity is crucial. The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) or Pd(0) precatalyst.[1]
-
Potential Causes for Catalyst Inactivation:
-
Failed Reduction to Pd(0): If using a Pd(II) precatalyst, the reduction to the active Pd(0) species may be inefficient.
-
Catalyst Decomposition: The active Pd(0) catalyst can decompose during the reaction, especially at elevated temperatures.[3]
-
Presence of Impurities: Impurities in the reaction mixture can poison the catalyst.
-
-
Recommended Solutions:
-
Use a Robust Precatalyst: Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active species.
-
Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to increased side reactions. A typical starting point is 1-5 mol%.
-
Ensure Purity of all Components: Use purified reagents and solvents to avoid introducing catalyst poisons.
-
Q4: How does the choice of ligand impact the reaction, and which ligands are recommended?
A4: The ligand plays a critical role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle.[1] For many Negishi couplings, particularly with less reactive substrates, the choice of ligand is more critical than the choice of the palladium source.[4]
-
Issues with Ligand Selection:
-
Inappropriate Ligand Type: Using a ligand that is not electron-rich or bulky enough can hinder the reaction.
-
Ligand Degradation: Some ligands can be sensitive to air or temperature.
-
-
Recommended Ligands:
-
Bulky, Electron-Rich Phosphines: For challenging couplings, bulky and electron-rich phosphine (B1218219) ligands are often required.[4] Ligands such as SPhos, XPhos, and RuPhos have been shown to significantly improve the efficiency of Negishi couplings.[2][4]
-
N-Heterocyclic Carbenes (NHCs): In some cases, NHC ligands can offer high reactivity and stability.[5]
-
Q5: Could my reaction conditions (solvent, temperature) be the cause of the low yield?
A5: Yes, the reaction conditions can have a significant impact on the outcome of the Negishi coupling.
-
Solvent Choice:
-
Anhydrous tetrahydrofuran (B95107) (THF) is the most commonly used solvent for Negishi couplings.[2]
-
In some instances, particularly with challenging substrates, the use of a co-solvent like N,N-dimethylacetamide (DMA) or N-methyl-2-pyrrolidone (NMP) can be beneficial.[5][6] The coordinating nature of these solvents can help to stabilize the organozinc reagent.[7]
-
-
Temperature:
-
The optimal temperature can vary depending on the substrates. While some reactions proceed well at room temperature, others may require heating.[2]
-
It is advisable to screen a range of temperatures to find the optimal conditions for your specific reaction.
-
Frequently Asked Questions (FAQs)
Q1: How do I prepare and titrate this compound?
A1: this compound can be prepared from a methyl Grignard reagent or methyl lithium and zinc chloride. It is crucial to perform this preparation under strictly anhydrous and inert conditions.
Experimental Protocol: Preparation of this compound
-
Setup: Dry all glassware in an oven at >120 °C overnight and assemble hot under a stream of inert gas (argon or nitrogen).
-
Reaction: To a stirred solution of anhydrous zinc chloride (ZnCl₂) in anhydrous THF, slowly add one equivalent of methylmagnesium bromide or methyllithium (B1224462) at 0 °C.
-
Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. The resulting solution of this compound is ready for use.
Titration can be performed using a standard iodine titration method to determine the molarity of the active reagent.
Q2: What are some common side reactions in Negishi coupling?
A2: A common side reaction is homocoupling of the organozinc reagent or the organic halide.[8][9] This can be more prevalent if the cross-coupling reaction is slow or if there are issues with catalyst activity.
Q3: How can I monitor the progress of my reaction?
A3: Reaction progress can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) at different time points and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).
Data Presentation
Table 1: Troubleshooting Summary for Low Yields in Negishi Coupling
| Potential Issue | Possible Causes | Recommended Actions |
| Poor Organozinc Quality | Air/moisture sensitivity, incomplete formation, decomposition.[1][2] | Use anhydrous/inert conditions, prepare fresh, titrate reagent. |
| Inactive Catalyst | Failed reduction to Pd(0), catalyst decomposition, impurities.[1][3] | Use robust precatalyst, optimize loading, ensure reagent purity. |
| Inappropriate Ligand | Not sufficiently electron-rich or bulky, ligand degradation.[1][4] | Screen bulky, electron-rich phosphines (e.g., SPhos, XPhos).[2][4] |
| Suboptimal Conditions | Incorrect solvent, non-optimal temperature. | Screen solvents (THF, THF/DMA) and a range of temperatures.[2][5][6] |
Visualizations
Caption: Troubleshooting workflow for low yields in Negishi coupling.
Caption: The catalytic cycle of the Negishi cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Negishi coupling - Wikipedia [en.wikipedia.org]
- 9. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Reaction Conditions for Methyl Zinc Chloride Additions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing methyl zinc chloride additions.
Troubleshooting Guide
This guide addresses common issues encountered during the addition of this compound to carbonyl compounds.
Issue 1: Reaction Fails to Initiate or is Sluggish
| Possible Cause | Recommended Solution |
| Inactive Zinc Surface | The surface of zinc metal can be passivated by a layer of zinc oxide, preventing reaction. Activate the zinc prior to the addition of the methyl halide. Common activation methods include treatment with 1,2-dibromoethane (B42909), iodine, or trimethylsilyl (B98337) chloride (TMSCl).[1][2][3] Rieke® Zinc, a highly reactive form of zinc, can also be used.[4] |
| Presence of Moisture | Organozinc reagents are sensitive to moisture. Ensure all glassware is oven-dried and cooled under an inert atmosphere (argon or nitrogen). Use anhydrous solvents.[4][5] |
| Poor Quality of Methyl Halide | Use freshly distilled or high-purity methyl iodide or methyl bromide. |
| Low Reaction Temperature | While some reactions proceed at room temperature, gentle heating may be necessary to initiate the reaction.[6] However, be cautious as the reaction can be exothermic. |
Issue 2: Low Yield of the Desired Product
| Possible Cause | Recommended Solution |
| Incomplete Formation of the Organozinc Reagent | Ensure the complete consumption of the methyl halide before adding the electrophile. Monitor the reaction by GC or TLC analysis of quenched aliquots. The use of lithium chloride (LiCl) can accelerate the formation of the organozinc reagent by solubilizing it from the zinc surface.[1][2][6][7][8] |
| Side Reactions | Wurtz-type homocoupling of the methyl halide can occur. Add the methyl halide slowly to the activated zinc suspension to maintain a low concentration.[9] |
| Decomposition of the Organozinc Reagent | Prepare and use the this compound in situ. If using a pre-formed solution, ensure it has been properly stored under an inert atmosphere. |
| Suboptimal Reaction Temperature | The optimal temperature can vary depending on the substrate. For sluggish reactions, gentle heating might be required. For highly exothermic reactions, cooling (e.g., 0 °C) may be necessary to prevent side reactions.[10] |
Issue 3: Formation of Significant Side Products
| Possible Cause | Recommended Solution |
| Reaction with Other Functional Groups | This compound is generally more chemoselective than Grignard or organolithium reagents but can still react with sensitive functional groups.[4][6] Consider protecting sensitive functional groups if necessary. |
| Enolization of the Carbonyl Substrate | For easily enolizable ketones, consider using a more reactive organozinc species or different reaction conditions (e.g., lower temperature). |
| Reduction of the Carbonyl Group | In some cases, reduction of the aldehyde or ketone to the corresponding alcohol can occur.[11] This is more common with sterically hindered substrates. Using a less sterically demanding organozinc reagent or altering the reaction conditions may mitigate this. |
Frequently Asked Questions (FAQs)
Q1: How do I prepare and activate zinc for the reaction?
A1: Zinc activation is crucial for a successful reaction. Several methods can be employed:
-
Chemical Activation: Stirring the zinc dust with a small amount of an activator like 1,2-dibromoethane or a crystal of iodine in an anhydrous solvent (e.g., THF) under an inert atmosphere until the color of the activator disappears is a common method.[9][10] Trimethylsilyl chloride (TMSCl) can also be used.[1]
-
Using Rieke® Zinc: This is a highly reactive form of zinc prepared by the reduction of a zinc salt. It often does not require further activation.[4]
Q2: What is the role of lithium chloride (LiCl) in the reaction?
A2: Lithium chloride plays a significant role in accelerating the formation of organozinc reagents. It is believed to work by forming a soluble "ate" complex with the organozinc species, which removes it from the surface of the zinc metal.[1][2] This allows for a continuous reaction at the zinc surface and often leads to higher yields and faster reaction times.[6][12]
Q3: Which solvent is best for this compound additions?
A3: Tetrahydrofuran (B95107) (THF) is the most commonly used solvent for the preparation and reaction of this compound.[6][13] It is crucial to use anhydrous THF, as any water will quench the organozinc reagent.[4][5] In some cases, polar aprotic solvents like DMSO can accelerate the oxidative addition step.[2][14]
Q4: How can I determine the concentration of my this compound solution?
A4: The concentration of organometallic reagents can be determined by titration. A common method for organozinc reagents is iodometric titration.[12][13]
Q5: What are the safety precautions for handling this compound?
A5: this compound is a reactive and potentially hazardous compound. It is typically sold as a solution in THF.[15][16] It is air and moisture sensitive and can be pyrophoric.[1] All manipulations should be carried out under an inert atmosphere using Schlenk line or glovebox techniques.[4] It is toxic and corrosive, causing burns upon contact with skin and eyes.[15][17][18] Always wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and gloves.
Experimental Protocols
Protocol 1: General Procedure for the Addition of this compound to an Aldehyde
This protocol describes a general method for the in-situ preparation of this compound and its subsequent addition to an aldehyde.
Materials:
-
Zinc dust, activated
-
Methyl iodide
-
Lithium chloride, anhydrous
-
Aldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard laboratory glassware for air-sensitive reactions (Schlenk flask, dropping funnel, etc.)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Zinc Activation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add activated zinc dust (1.5 equivalents).
-
Reaction Setup: Add anhydrous lithium chloride (1.5 equivalents) to the flask. Evacuate and backfill the flask with inert gas three times. Add anhydrous THF via syringe.
-
Formation of this compound: In a separate flame-dried dropping funnel, prepare a solution of methyl iodide (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the stirred suspension of zinc and LiCl at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature for 1-2 hours or until the zinc is consumed.
-
Addition to Aldehyde: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction Monitoring and Quenching: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC). Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Data Presentation
Table 1: Effect of Additives on the Yield of Organozinc Formation
| Entry | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | THF | 50 | <10 |
| 2 | LiCl | THF | 50 | 95 |
| 3 | LiBr | THF | 50 | 92 |
| 4 | NaCl | THF | 50 | 62 |
| 5 | TMSCl | THF | 50 | 16 |
Data adapted from studies on related organozinc formations, illustrating the significant positive effect of lithium halides, particularly LiCl, on the reaction yield.[19]
Visualizations
Caption: Experimental workflow for this compound addition.
Caption: Troubleshooting decision tree for this compound additions.
Caption: Role of LiCl in solubilizing the organozinc intermediate.
References
- 1. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 2. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Efficient Synthesis of Functionalized Organozinc Compounds by the Direct Insertion of Zinc into Organic Iodides and Bromides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Role of LiCl in Generating Soluble Organozinc Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. ideals.illinois.edu [ideals.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. dspace.ncl.res.in [dspace.ncl.res.in]
- 14. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methylzinc chloride [chembk.com]
- 16. calpaclab.com [calpaclab.com]
- 17. camachem.com [camachem.com]
- 18. Uses and Side effects of Zinc chloride_Chemicalbook [chemicalbook.com]
- 19. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
preventing decomposition of methyl zinc chloride solutions
Welcome to the Technical Support Center for methyl zinc chloride solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound solutions, ensuring the reliability and success of your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and best practice protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound (CH₃ZnCl) is an organozinc reagent commonly used in organic synthesis, particularly in cross-coupling reactions like the Negishi coupling, to create new carbon-carbon bonds.[1] The stability of its solution is critical because decomposition leads to a decrease in the concentration of the active reagent, resulting in lower reaction yields, inconsistent results, and the potential for side reactions caused by decomposition byproducts.
Q2: My this compound solution has turned cloudy/formed a precipitate. What is the cause?
A2: Cloudiness or precipitation in a this compound solution, typically in tetrahydrofuran (B95107) (THF), is a common indicator of decomposition. This can be caused by several factors:
-
Exposure to air or moisture: Organozinc reagents are highly sensitive to oxygen and water.[1] Reaction with water (hydrolysis) or oxygen will form insoluble zinc-oxygen compounds (e.g., zinc oxides, hydroxides, or methoxides).
-
Schlenk Equilibrium: In solution, organozinc halides like this compound exist in equilibrium with dimethylzinc (B1204448) (Zn(CH₃)₂) and zinc chloride (ZnCl₂).[2] Changes in temperature or solvent evaporation can shift this equilibrium, potentially leading to the precipitation of less soluble species.
-
Solvent Quality: The use of THF that is not rigorously dried can introduce moisture, leading to decomposition. Additionally, THF can form explosive peroxides upon prolonged storage and exposure to air, which can also react with the organozinc compound.[3]
Q3: Can I still use a this compound solution that has a small amount of precipitate?
A3: It is generally not recommended. The presence of a precipitate indicates that the concentration of the active this compound is lower than stated. Using such a solution will lead to inaccurate stoichiometry in your reaction and may introduce unknown impurities. For best results, use a clear, precipitate-free solution.
Q4: How should I properly store my this compound solution to prevent decomposition?
A4: Proper storage is crucial for maintaining the quality of your this compound solution. Follow these guidelines:
-
Inert Atmosphere: Always store the solution under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture.
-
Temperature: Store the solution in a cool, dry, and well-ventilated place, away from heat sources and direct sunlight. The recommended storage temperature is often provided on the product label.
-
Container: Keep the solution in its original container with the cap tightly sealed. Containers like Sure/Seal™ bottles are designed to maintain an inert atmosphere over multiple uses.
-
Solvent Quality: Ensure the THF solvent is of high quality and appropriately dried. If you are preparing the solution yourself, use freshly distilled, anhydrous THF.
Q5: What is the role of lithium chloride (LiCl) in this compound solutions?
A5: Lithium chloride is often added during the preparation of organozinc reagents. It plays a crucial role in increasing the solubility of the organozinc species and preventing precipitation by forming more soluble zincate complexes (e.g., CH₃ZnCl₂⁻ Li⁺).[4] This helps to maintain a homogeneous solution and can improve the reactivity and stability of the reagent.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solution is cloudy or contains a white precipitate. | 1. Exposure to air and/or moisture. 2. Schlenk equilibrium shift. 3. Poor quality or wet solvent (THF). | 1. Discard the solution. It is difficult to accurately determine the active reagent concentration. 2. Ensure all future handling is under a strict inert atmosphere. 3. Use fresh, anhydrous THF for any dilutions or future preparations. |
| Inconsistent or low yields in reactions. | 1. Decomposition of the this compound solution leading to lower active concentration. 2. Presence of inhibitory decomposition byproducts. | 1. Before use, consider titrating the solution to determine the exact concentration of the active reagent. 2. Always use a fresh, clear solution for critical reactions. 3. Review storage and handling procedures to prevent future decomposition. |
| Color change in the solution (e.g., yellowing). | Minor oxidation or reaction with trace impurities. | While a slight color change may not always indicate significant decomposition, it is a warning sign. Monitor the solution for any precipitate formation. For sensitive reactions, using a fresh, colorless solution is advisable. |
| Gas evolution upon opening the container. | This could be due to pressure changes with temperature or slow decomposition leading to the formation of methane (B114726) gas (from reaction with trace water). | Handle the container with care in a well-ventilated fume hood. If significant pressure buildup is suspected, consult your institution's safety protocols. |
Key Concepts and Experimental Workflow
The Schlenk Equilibrium
The Schlenk equilibrium describes the equilibrium that exists in solutions of organohalide reagents. For this compound, this can be represented as:
2 CH₃ZnCl ⇌ Zn(CH₃)₂ + ZnCl₂
Changes in solvent, concentration, and temperature can shift this equilibrium. The formation of insoluble ZnCl₂ can be one reason for precipitate formation. The addition of salts like LiCl can help to keep these species in solution by forming soluble complexes.[2]
Caption: The Schlenk Equilibrium for this compound.
Decomposition Pathways
The primary pathways for the decomposition of this compound involve reaction with atmospheric oxygen and water.
Caption: Primary Decomposition Pathways of this compound.
Experimental Protocols
Protocol for Handling and Storage of this compound Solutions
To minimize decomposition, adhere to the following protocol:
-
Inert Atmosphere: All manipulations of this compound solutions must be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques.
-
Dry Glassware and Syringes: Ensure all glassware, syringes, and needles are thoroughly dried in an oven (e.g., at 120 °C for several hours) and cooled under a stream of inert gas before use.
-
Solvent Quality: Use only anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Tetrahydrofuran (THF) is a common solvent, but it must be free of peroxides.[3]
-
Transferring the Reagent: Use a clean, dry syringe or cannula to transfer the solution. After withdrawing the desired amount, flush the headspace of the bottle with inert gas before re-sealing.
-
Storage: Store the bottle sealed with a septum and parafilm in a cool, dark, and dry location. A refrigerator or a designated flammables cabinet is often suitable. Ensure the storage area is well-ventilated.
Protocol for Titration to Determine Active Reagent Concentration
If you suspect your this compound solution has partially decomposed, you can determine the concentration of the active reagent by titration. A common method is iodine titration.
Materials:
-
Anhydrous iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Starch indicator solution
Procedure (performed under an inert atmosphere until quenching):
-
Accurately weigh a small amount of iodine into a dry, argon-flushed flask and dissolve it in anhydrous THF.
-
Cool the iodine solution in an ice bath.
-
Slowly add a known volume (e.g., 1.0 mL) of your this compound solution to the iodine solution. The organometallic reagent will react with the iodine.
-
Allow the reaction to warm to room temperature.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Transfer the mixture to a flask for titration and add a few drops of starch indicator.
-
Titrate the excess iodine with a standardized solution of sodium thiosulfate until the blue color disappears.
-
By knowing the initial amount of iodine and the amount that reacted with the sodium thiosulfate, you can calculate the moles of this compound that reacted with the iodine, and thus determine the molarity of your solution.
Note: This procedure requires familiarity with quantitative analysis techniques and handling of air-sensitive reagents.
Safe Disposal of Decomposed this compound Solutions
Decomposed organozinc solutions should be treated as hazardous waste.
-
Quenching: In a well-ventilated fume hood, slowly and carefully add the decomposed solution to a flask containing an excess of a proton source, such as isopropanol (B130326) or a dilute solution of acetic acid in an inert solvent, cooled in an ice bath. This will react with any remaining active organometallic species. Be aware that this reaction can be exothermic and may produce flammable gases (methane).
-
Neutralization: After the initial quenching reaction has subsided, the resulting zinc salts can be neutralized. For instance, the mixture can be slowly added to a stirred aqueous solution of sodium bicarbonate until gas evolution ceases.[5]
-
Disposal: The final neutralized aqueous solution should be disposed of as hazardous waste according to your institution's guidelines. Do not pour it down the drain.[5]
By following these guidelines, you can minimize the decomposition of your this compound solutions, leading to more reliable and reproducible experimental results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Schlenk equilibrium - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
common side reactions with methyl zinc chloride and how to avoid them
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered when using methyl zinc chloride (MeZnCl) in organic synthesis, particularly in Negishi cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CH₃ZnCl) is an organozinc reagent used primarily in carbon-carbon bond-forming reactions. Its key application is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling, to introduce a methyl group to various organic molecules.[1] It is valued for its relatively high functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium reagents.
Q2: Why is my reaction with this compound failing or giving a very low yield?
Low or no yield in reactions involving this compound can stem from several factors:
-
Poor Reagent Quality: Organozinc reagents are sensitive to air and moisture.[2] Improper handling or storage can lead to decomposition.
-
Inactive Catalyst: The active Pd(0) or Ni(0) catalyst may not be generated efficiently from the precatalyst, or it may decompose during the reaction.
-
Inadequate Inert Atmosphere: Exposure to oxygen and moisture can quench the organozinc reagent and deactivate the catalyst.
-
Impure Solvents or Starting Materials: Residual water or other reactive impurities in solvents or starting materials can consume the reagent.
Q3: What are the most common side reactions observed with this compound?
The most prevalent side reactions are:
-
Homocoupling: Formation of ethane (B1197151) (from Me-Me coupling) or biphenyl-type products (from aryl-aryl coupling of the reaction partner). This is often caused by the presence of oxygen or by a secondary transmetalation process.
-
Protonolysis (Dezincation/Dehalogenation): The this compound is quenched by a proton source (like water or acidic protons on the substrate), leading to the formation of methane (B114726) and inactive zinc salts. This can also result in the dehalogenation of the aryl halide coupling partner.
-
β-Hydride Elimination: While not an issue for this compound itself, it is a critical consideration for other alkylzinc reagents with beta-hydrogens. For reactions involving such reagents, the choice of ligand is crucial to suppress this side reaction.[3]
Q4: How can I be sure my this compound solution is active?
While direct titration can be complex, a good practice is to use freshly prepared or newly purchased solutions. If preparing in-house, ensuring the zinc metal is properly activated is crucial for a successful reaction.[4] A small-scale test reaction with a reliable coupling partner can also validate the reagent's activity before committing to a large-scale synthesis.
Troubleshooting Guides
Issue 1: High Levels of Homocoupling Products
Homocoupling is a significant side reaction that reduces the yield of the desired cross-coupled product.
| Factor | Observation/Cause | Recommended Solution |
| Atmosphere | Presence of oxygen in the reaction setup. | Ensure a strictly inert atmosphere by thoroughly degassing solvents and purging the reaction vessel with an inert gas (Argon or Nitrogen). |
| Catalyst System | Suboptimal ligand or palladium source. | Screen different phosphine (B1218219) ligands. Bulky, electron-rich ligands can sometimes suppress side reactions. Using a well-defined Pd(0) precatalyst can also be beneficial. |
| Reaction Kinetics | A secondary transmetalation step may be favored under certain conditions. | Try lowering the reaction temperature or adjusting the rate of addition of the this compound solution. |
Issue 2: Significant Formation of Protonolysis/Dehalogenation Byproducts
This issue points to the unwanted quenching of the organozinc reagent or intermediates.
| Factor | Observation/Cause | Recommended Solution |
| Reagent/Solvent Purity | Presence of water or other protic impurities. | Use anhydrous solvents and thoroughly dry all starting materials. Ensure glassware is flame- or oven-dried before use. |
| Substrate Functionality | The substrate contains acidic protons (e.g., -OH, -NH, -COOH). | Protect acidic functional groups before subjecting the molecule to the cross-coupling reaction. |
| Workup Procedure | Premature quenching of the reaction. | Ensure the reaction has gone to completion before quenching. The quench itself should be done carefully, often at low temperatures. |
Experimental Protocols
Protocol 1: General Procedure for a Negishi Coupling with this compound
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
This compound solution (e.g., 2.0 M in THF, 1.2-1.5 equiv)
-
Anhydrous THF
Procedure:
-
Inert Atmosphere Setup: Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and allow it to cool to room temperature under a stream of argon or nitrogen.[2][5]
-
Reagent Addition: To the flask, add the aryl bromide and the palladium catalyst.
-
Solvent Addition: Add anhydrous THF via syringe.
-
Addition of MeZnCl: Slowly add the this compound solution dropwise via syringe at room temperature over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Once the starting material is consumed, cool the reaction to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Step-by-Step Guide for Setting Up an Inert Atmosphere
A robust inert atmosphere is critical for success.[2][5][6]
-
Glassware Preparation: Ensure all glassware, including the reaction flask, condenser, and any addition funnels, are thoroughly cleaned and oven-dried (at >120 °C for several hours) or flame-dried under vacuum.[2]
-
Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas (argon is preferred due to its higher density). A simple setup can use a balloon filled with inert gas.[2][5][6]
-
Purging (Evacuate-Refill Cycle): Connect the assembled glassware to a Schlenk line. Carefully evacuate the flask to remove air and then backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]
-
Maintaining Positive Pressure: Throughout the experiment, maintain a slight positive pressure of the inert gas to prevent air from leaking into the system. This can be visualized with an oil bubbler connected to the gas outlet.[8]
-
Reagent Transfer: Use gas-tight syringes or cannulas to transfer anhydrous solvents and air-sensitive reagents.[6]
Visual Guides
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. How To Make An Inert Atmosphere? A Step-By-Step Guide For Protecting Sensitive Materials - Kintek Solution [kindle-tech.com]
- 3. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 8. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
Technical Support Center: Optimizing Methyl Zinc Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the selectivity of reactions involving methyl zinc chloride.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound, and how can they be minimized?
A1: The most prevalent side reactions include homocoupling of the organozinc reagent and β-hydride elimination.[1][2] These can be minimized by careful selection of catalysts, ligands, and additives, as well as precise control of reaction temperature. For instance, using bidentate phosphine (B1218219) ligands can help saturate the metal's coordination sphere, thereby discouraging pathways that lead to homocoupling.[3]
Q2: How does the choice of solvent affect the selectivity of my reaction?
A2: The solvent can significantly influence the outcome of a this compound reaction. Polar aprotic solvents like THF are commonly used.[4][5] In some cases, particularly with electron-deficient aryl bromides, using a co-solvent such as toluene (B28343) or NMP at elevated temperatures can lead to higher yields and better selectivity.[1][6]
Q3: What is the role of additives like lithium chloride (LiCl) in improving reaction outcomes?
A3: Lithium chloride is a crucial additive that aids in the formation of organozinc reagents by solubilizing organozinc intermediates from the surface of the zinc metal.[7][8] This activation is particularly beneficial when preparing benzylic zinc chlorides, leading to nearly quantitative formation of the reagent and subsequently cleaner reactions with electrophiles.[9]
Q4: Can additives help in preventing the loss of stereochemistry in reactions involving alkenyl halides?
A4: Yes, additives are critical for maintaining stereointegrity. For example, in the Negishi coupling of Z-alkenyl halides, the addition of N-methylimidazole (N-MeIm) or N,N,N',N'-tetramethylethane-1,2-diamine (TMEDA) can lead to virtually complete stereo- and chemoselectivity.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | • Incomplete formation of the organozinc reagent.• Suboptimal reaction temperature.• Inappropriate catalyst or ligand. | • Use activated zinc (e.g., Rieke Zinc) or add LiCl to facilitate organozinc formation.[7][9][10]• For challenging couplings, consider running the reaction at a higher temperature (e.g., 100 °C) with a suitable solvent mixture like THF/NMP.[6]• Screen different palladium catalysts and phosphine ligands to find the optimal combination for your specific substrates.[1][6] |
| Formation of Homocoupled Byproducts | • Catalyst promoting ligand scrambling. | • Employ bidentate ligands to create a more stable catalytic complex, which can suppress homocoupling pathways.[3] |
| Poor Stereoselectivity with Alkenyl Halides | • Isomerization of the double bond during the reaction. | • Add N-methylimidazole (2.0 equivalents) or TMEDA (1.1 equivalents) to the reaction mixture to preserve the stereochemistry of the alkenyl halide.[3] |
| Reaction Fails with Sterically Hindered Substrates | • Catalyst is not active enough for sterically demanding couplings. | • Utilize a highly active catalyst system. For example, specific phosphine ligands have been shown to be effective for coupling exceptionally hindered di- and tri-ortho-substituted biaryls.[6] |
| Inconsistent Results | • Variable quality of the organozinc reagent.• Presence of moisture or air. | • Standardize the preparation of the this compound solution and titrate before use.• Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[10] |
Experimental Protocols
Protocol 1: General Procedure for Negishi Coupling with this compound
This protocol outlines a general method for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound solution (1.1 mmol, typically 2.0 M in THF)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2 mol%)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add the aryl halide and the palladium catalyst.
-
Add anhydrous THF to dissolve the starting materials.
-
Slowly add the this compound solution to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or heat as required (e.g., 70 °C) and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of Benzylic Zinc Chloride with LiCl Activation
This protocol describes the preparation of a benzylic zinc chloride reagent using lithium chloride to activate the zinc.[9]
Materials:
-
Benzylic chloride (1.0 equiv)
-
Zinc dust (1.5 equiv)
-
Lithium chloride (1.5 equiv)
-
Anhydrous THF
-
Inert gas (Argon or Nitrogen)
-
Dry glassware
Procedure:
-
To an oven-dried flask under an inert atmosphere, add zinc dust and lithium chloride.
-
Add anhydrous THF to the flask.
-
Add the benzylic chloride to the stirred suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
The resulting solution of the benzylic zinc chloride can be used directly in subsequent reactions. The yield can be determined by iodometric titration of an aliquot.
Visual Guides
Caption: Troubleshooting logic for selectivity issues.
Caption: General experimental workflow for Negishi coupling.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. Highly Selective Reactions of Unbiased Alkenyl Halides and Alkylzinc Halides: Negishi-Plus Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylzinc chloride [chembk.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of functionalized Zn and Mg-organometallics. Application to the performance of diastereoselective cross-couplings [comptes-rendus.academie-sciences.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Activation of Zinc for Methyl Zinc Chloride Preparation
This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for the activation of zinc metal, a critical step in the preparation of methyl zinc chloride and other organozinc reagents.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction fails to initiate or is very sluggish. | Inactive Zinc Surface: Commercial zinc is often coated with a passivating layer of zinc oxide (ZnO), which prevents it from reacting.[1][2] | Activate the zinc prior to use. Common methods include washing with dilute HCl to dissolve the oxide layer, or using chemical activators like 1,2-dibromoethane, trimethylsilyl (B98337) chloride (TMSCl), or iodine.[1][3] For highly reactive zinc, consider preparing Rieke® Zinc.[4][5][6] |
| Poor Quality Reagents/Solvents: Presence of moisture or other impurities in the solvent or methyl halide can quench the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[6] | |
| Reaction starts but then stops. | Coating of the Zinc Surface: The newly formed this compound can precipitate onto the zinc surface, preventing further reaction. | Add solubilizing agents. Lithium chloride (LiCl) can form a soluble adduct with the organozinc compound, keeping the zinc surface accessible.[4][7] |
| Inconsistent results between batches. | Variability in commercial zinc powder. The quality and reactivity of commercial zinc can vary between suppliers and even between batches.[2] | Standardize the activation protocol. Consistently applying a reliable activation method before each reaction will lead to more reproducible results.[2] Consider using Rieke® Zinc for applications requiring high reactivity and reproducibility.[5] |
| Difficulty in preparing Rieke® Zinc reproducibly. | Sensitivity to reaction conditions. The preparation of Rieke® Zinc is highly sensitive to the purity of reagents and the reaction conditions.[1] | Strictly control the reaction environment. Ensure all reagents are of high purity and that the reaction is carried out under a rigorously inert atmosphere.[6] The presence of certain additives, like benzothiophene, can help prevent the coagulation of zinc particles, leading to a more reactive powder.[5] |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to activate zinc metal before preparing this compound?
A1: Unactivated commercial zinc metal is generally unreactive due to a passivating surface layer of zinc oxide (ZnO) that forms upon exposure to air.[1] This oxide layer inhibits the oxidative addition of the methyl halide to the zinc, which is the key step in forming this compound.[1][2] Activation procedures remove this oxide layer, exposing a fresh, highly reactive metal surface.[1]
Q2: What are the most common methods for activating zinc?
A2: The most common methods for activating zinc include:
-
Acid Treatment: Washing the zinc powder with a dilute acid, such as hydrochloric acid (HCl), to dissolve the zinc oxide layer.[1][3]
-
Chemical Additives: Using reagents like 1,2-dibromoethane, trimethylsilyl chloride (TMSCl), or iodine.[1][3] These chemicals react with the zinc surface to remove the oxide layer and generate a more reactive surface.
-
Reductive Preparation (Rieke® Zinc): Reducing a zinc salt, such as zinc chloride (ZnCl₂), with an alkali metal like lithium or sodium to produce a highly dispersed and extremely reactive form of zinc powder.[1][4][6]
-
Formation of Zinc-Copper Couple: Creating a bimetallic couple, which is particularly effective for certain reactions like the Simmons-Smith cyclopropanation.[1]
Q3: How do I choose the best activation method?
A3: The choice of activation method depends on the specific requirements of your reaction, including the reactivity of your methyl halide and the functional groups present in your substrate.
-
For many standard preparations of this compound, activation with dilute HCl or iodine is sufficient.[1]
-
For less reactive methyl halides or when a more vigorous reaction is needed, using 1,2-dibromoethane and TMSCl is a common and effective method.[7]
-
For reactions requiring the highest reactivity and tolerance of sensitive functional groups, Rieke® Zinc is the preferred choice.[6]
Q4: Can I activate zinc in situ?
A4: Yes, in situ activation is a common and convenient method. For example, adding a small amount of iodine to the reaction flask containing the zinc dust just before adding the methyl halide is a widely used technique.[1] The iodine reacts with the zinc surface to activate it. Another in situ method involves the use of a halogen and a lithium halide.[8]
Experimental Protocols
Protocol 1: Activation of Zinc Dust with Dilute Hydrochloric Acid
This protocol describes a general method for activating commercial zinc dust using dilute HCl.[1]
Materials:
-
Commercial zinc dust
-
2% Hydrochloric acid (HCl)
-
Distilled water
-
Diethyl ether
-
Round-bottom flask
-
Stir bar
-
Suction filtration apparatus
Procedure:
-
Place the commercial zinc dust in a round-bottom flask with a stir bar.
-
Add 100 mL of 2% HCl per 16 g of zinc dust and stir vigorously for approximately 4 minutes, or until the surface of the zinc metal appears shiny.[1]
-
Stop stirring, allow the zinc to settle, and decant the aqueous solution.
-
Wash the activated zinc by decantation with four portions of distilled water.[1]
-
Transfer the zinc powder to a suction filter and wash successively with ethanol and then diethyl ether.[3] Perform the filtration and washing steps as rapidly as possible to minimize re-oxidation from exposure to air.[1]
-
Dry the activated zinc powder in a vacuum oven. The dried, activated zinc should be used immediately.
Protocol 2: In Situ Activation with Iodine and Lithium Chloride
This method is effective for preparing organozinc halides and avoids the use of carcinogenic reagents.[1]
Materials:
-
Zinc dust
-
Lithium chloride (LiCl)
-
Iodine (I₂)
-
Schlenk flask
-
Inert gas (Argon or Nitrogen)
-
Vacuum line
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add zinc dust and lithium chloride.
-
Heat the mixture under vacuum for approximately 10 minutes to ensure all components are dry.
-
Cool the flask to room temperature and backfill with the inert gas.
-
Add the iodine to the flask. The mixture is now ready for the addition of the methyl halide in a suitable anhydrous solvent like tetrahydrofuran (B95107) (THF).
Protocol 3: Preparation of Rieke® Zinc
Rieke® Zinc is a highly reactive form of zinc prepared by the reduction of a zinc salt.[4][6]
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Lithium
-
Anhydrous THF
-
Schlenk flask and other standard air-free technique glassware
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an inert gas inlet.
-
Under a positive pressure of inert gas, add lithium and naphthalene to anhydrous THF to form a solution of lithium naphthalenide.
-
Slowly add a solution of anhydrous ZnCl₂ in THF to the lithium naphthalenide solution.
-
The reaction will produce a black slurry of highly active Rieke® Zinc. This slurry can be used directly for the preparation of this compound.[6]
Visualizations
Caption: Workflow for the activation of zinc dust using dilute hydrochloric acid.
Caption: The logical relationship between the problem of inactive zinc and the activation solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Metal Activation Produces Different Reaction Environments for Intermediates during Oxidative Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 8. US9353130B2 - Process for the in situ activation of zinc metal - Google Patents [patents.google.com]
effect of solvent on the reactivity of methyl zinc chloride
Welcome to the technical support center for methyl zinc chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments. The information focuses on the critical effect of solvents on the reactivity and success of reactions involving this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent so critical when working with this compound?
A1: The solvent plays a multifaceted role in reactions involving organozinc reagents like this compound. It influences the solubility of reactants, the stability of the organozinc species, and the rate and mechanism of the reaction. Solvents can coordinate to the zinc center, altering the reagent's reactivity. For instance, polar aprotic solvents can accelerate the formation of organozinc reagents compared to less polar solvents like THF.[1] The solvent's ability to stabilize intermediates, particularly in catalytic cycles like the Negishi coupling, is crucial for achieving high yields and selectivity.[2][3]
Q2: What are the most commonly used solvents for reactions with this compound?
A2: Anhydrous polar aprotic solvents are typically preferred. Tetrahydrofuran (THF) is the most common solvent, and this compound is often supplied as a solution in THF. Other frequently used solvents include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), ethers (like diethyl ether), and toluene (B28343).[1][4][5] The choice depends on the specific reaction, substrate compatibility, and desired reactivity.
Q3: How does solvent polarity affect the reactivity of this compound?
A3: Solvent polarity significantly impacts reaction rates. More polar solvents can facilitate the formation of organozinc reagents and stabilize charged intermediates in subsequent reactions, such as the carbocation-like transition state in SN1-type processes or intermediates in catalytic cycles.[1][6] For example, studies on the formation of organozinc reagents show a dramatic rate increase in DMSO compared to THF, attributed to the acceleration of the oxidative addition step.[1] However, highly coordinating polar solvents can sometimes reduce reactivity by forming very stable solvate complexes with the zinc reagent.
Q4: Can I use protic solvents like water or alcohols with this compound?
A4: No. Organozinc compounds, including this compound, are unstable in protic solvents.[7] These solvents will rapidly protonate the organometallic reagent, leading to its decomposition and rendering it inactive for the desired reaction. All reactions must be conducted under strictly anhydrous and inert conditions (e.g., under an argon or nitrogen atmosphere) using oven-dried glassware.[2]
Q5: How does the solvent influence the outcome of a Negishi cross-coupling reaction?
A5: In a Negishi coupling, the solvent affects several key steps. It must dissolve the organic halide, the organozinc reagent, and the palladium or nickel catalyst. The solvent's coordination to the metal catalyst can influence the rates of oxidative addition, transmetalation, and reductive elimination.[2] For instance, changing the solvent from THF to an ether like methyl tert-butyl ether (MTBE) has been shown to increase enantioselectivity in certain asymmetric additions.[8] Solvents like THF and toluene are commonly employed for Negishi couplings.[5]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
| Possible Cause | Troubleshooting Step |
| Solvent is not anhydrous. | Organozinc reagents are highly moisture-sensitive.[2] Ensure the use of freshly distilled, anhydrous solvents. Consider passing the solvent through an activated alumina (B75360) column before use. |
| Inappropriate solvent choice. | The chosen solvent may not be suitable for the specific reaction. For Negishi couplings, THF, toluene, or dioxane are common choices.[5] If synthesizing the organozinc reagent, polar aprotic solvents like DMSO or DMF can accelerate its formation.[1] |
| Poor solubility of reactants. | If a reactant or catalyst is not fully dissolved, the reaction will be slow or incomplete. Try a different anhydrous solvent in which all components are soluble, or consider gentle heating if the reactants are thermally stable. |
Problem 2: Low yield of the desired product.
| Possible Cause | Troubleshooting Step |
| Suboptimal reaction temperature for the chosen solvent. | The optimal temperature can be solvent-dependent. Reactions in lower-boiling solvents like THF may require reflux, while reactions in higher-boiling solvents like toluene or dioxane can be run at higher temperatures to increase the rate.[5] |
| Side reactions promoted by the solvent. | Certain solvents might promote undesired pathways. For example, in reactions sensitive to β-hydride elimination, the choice of solvent and ligand is critical to favor the desired reductive elimination.[9] Evaluate the literature for your specific substrate class to select the optimal solvent. |
| Decomposition of the organozinc reagent. | An induction period in the reaction might indicate slow initiation, during which the reagent could decompose.[1] Ensure all steps are performed under a strictly inert atmosphere. |
Problem 3: Difficulty in product purification.
| Possible Cause | Troubleshooting Step |
| Formation of zinc salts that are difficult to remove. | Aqueous workup with saturated ammonium (B1175870) chloride (NH₄Cl) is standard for quenching the reaction and removing zinc salts.[2][5] If zinc salts persist and are water-soluble, consider precipitation by adding a salt like sodium carbonate, followed by filtration.[10] |
| High-boiling point solvent (e.g., DMF, DMSO). | These solvents are difficult to remove under reduced pressure. After aqueous workup and extraction with a lower-boiling organic solvent (e.g., ethyl acetate, diethyl ether), wash the organic layer multiple times with water or brine to remove residual high-boiling solvents. |
Data Presentation
The following table presents hypothetical data illustrating the effect of different solvents on the yield of a representative Negishi cross-coupling reaction between 4-bromotoluene (B49008) and phenylzinc chloride to form 4-methylbiphenyl.
Table 1: Effect of Solvent on Negishi Coupling Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (1) | PPh₃ (2) | THF | 65 | 12 | 85 |
| 2 | Pd(OAc)₂ (1) | PPh₃ (2) | Toluene | 80 | 8 | 92 |
| 3 | Pd(OAc)₂ (1) | PPh₃ (2) | Dioxane | 80 | 8 | 88 |
| 4 | Pd(OAc)₂ (1) | PPh₃ (2) | DMF | 80 | 6 | 95 |
Data is representative and adapted from typical Negishi coupling optimization studies for illustrative purposes.[5]
Experimental Protocols
Protocol: General Procedure for a Palladium-Catalyzed Negishi Cross-Coupling
This protocol describes a general method for coupling an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound solution (e.g., 2.0 M in THF, 1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine (B1218219) ligand (e.g., PPh₃, 2-4 mol%)
-
Anhydrous solvent (e.g., THF, Toluene)[5]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic extraction solvent (e.g., ethyl acetate, diethyl ether)
-
Standard Schlenk line and oven-dried glassware
-
Inert gas (Argon or Nitrogen)
Safety Precautions:
-
Organozinc reagents can be pyrophoric and are moisture-sensitive.[2]
-
Palladium catalysts and phosphine ligands can be toxic.
-
All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.[2]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[2]
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add the palladium source and the phosphine ligand.
-
Solvent Addition: Add the anhydrous solvent via cannula or syringe. Stir the mixture at room temperature for 15-30 minutes until a homogeneous catalyst solution forms.
-
Reactant Addition: Add the aryl bromide to the flask.
-
Organozinc Addition: Slowly add the this compound solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the mixture at the desired temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by TLC or GC-MS.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica (B1680970) gel.[5]
Visualizations
References
- 1. Mechanism of an Elusive Solvent Effect in Organozinc Reagent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. arxiv.org [arxiv.org]
- 4. chembk.com [chembk.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 8. dspace.ncl.res.in [dspace.ncl.res.in]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of Air-Sensitive Methyl Zinc Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and troubleshooting of air-sensitive methyl zinc chloride.
Frequently Asked Questions (FAQs)
Q1: How should this compound solutions be stored?
A1: this compound solutions, typically in tetrahydrofuran (B95107) (THF), are highly sensitive to air and moisture. They should be stored under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container.[1] It is recommended to store them in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1]
Q2: What is the shelf life of a this compound solution?
A2: The typical shelf life is around 12 months when stored under the recommended conditions.[1] However, it is crucial to monitor the quality of the reagent over time, as the THF solvent can form explosive peroxides upon prolonged storage.[1][2]
Q3: What are the visual signs of decomposition or poor quality of a this compound solution?
A3: A fresh, high-quality solution of this compound in THF should be a colorless liquid.[2] The appearance of a brown to black color, or the formation of precipitates, can indicate decomposition.[3] This can be due to exposure to air or moisture, leading to the formation of zinc oxides and hydroxides.
Q4: My this compound solution has turned a dark color. Is it still usable?
A4: A dark coloration often suggests decomposition, which can lead to lower reactivity and inconsistent results.[3] It is highly recommended to determine the active concentration of the solution via titration before use. If the concentration has significantly decreased or if there is a large amount of precipitate, it is best to discard the reagent.
Q5: Can I use a this compound solution that has been opened previously?
A5: Yes, but it is critical that the integrity of the inert atmosphere was maintained during the previous use and in storage. Always use proper air-free techniques, such as a Schlenk line or a glovebox, when handling the reagent.[1] Before using a previously opened bottle, it is good practice to re-verify the concentration by titration.
Troubleshooting Guides
Low yields or failed reactions with this compound can often be traced back to the quality of the reagent, the reaction setup, or the catalyst system. The following table provides a guide to common issues and their solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or no product yield in Negishi cross-coupling | 1. Degraded this compound: The reagent may have been exposed to air or moisture, reducing its activity.[1] 2. Inactive Catalyst: The palladium or nickel catalyst may have decomposed or was not properly activated.[1][4] 3. Presence of Water or Oxygen in the Reaction: Inadequate drying of glassware, solvents, or starting materials.[1] 4. Inappropriate Ligand: The phosphine (B1218219) ligand may not be suitable for the specific substrates. | 1. Titrate the this compound solution to confirm its concentration. If significantly lower than expected, use a fresh bottle. 2. Use a fresh batch of catalyst and ligand. Consider using a pre-catalyst.[5] 3. Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use freshly distilled and degassed solvents. 4. Screen different phosphine ligands; bulky, electron-rich ligands are often effective.[1] |
| Reaction stalls before completion | 1. Catalyst Deactivation: The palladium catalyst can be deactivated by impurities or by coordination of the product to the metal center.[5] 2. Insufficient Reagent: The concentration of the this compound may have been lower than assumed. | 1. Increase the catalyst loading. If the product is suspected of inhibiting the catalyst, try adding the catalyst in portions. 2. Use a slight excess (1.2-1.5 equivalents) of the this compound reagent. Always titrate the reagent before use to ensure accurate stoichiometry. |
| Formation of side products (e.g., homocoupling) | 1. Presence of Oxygen: Traces of oxygen can promote the homocoupling of the organozinc reagent. 2. Catalyst Decomposition: Decomposition of the palladium catalyst can lead to the formation of palladium black, which can catalyze side reactions.[5] | 1. Thoroughly degas all solvents and ensure a leak-proof reaction setup under a positive pressure of inert gas. 2. Use a more stable catalyst or pre-catalyst. Ensure the reaction temperature is not too high. |
| Inconsistent results between batches | 1. Variability in Reagent Quality: The concentration of the this compound solution can vary between bottles or with age. 2. Inconsistent Inert Atmosphere Technique: Small variations in laboratory technique can introduce varying amounts of air and moisture. | 1. Always titrate a new bottle of this compound before use. 2. Standardize the procedure for setting up reactions, including the time for drying glassware and degassing solvents. |
Experimental Protocols
Protocol 1: In-situ Preparation of this compound
This protocol describes the preparation of this compound from methyllithium (B1224462) and zinc chloride. All operations must be performed under an inert atmosphere using a Schlenk line or in a glovebox.
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk flask and other appropriate oven-dried glassware
-
Magnetic stirrer and stir bar
-
Syringes and needles
Procedure:
-
In a flame-dried Schlenk flask under a positive pressure of argon, add anhydrous zinc chloride (1.0 equivalent).
-
Add anhydrous THF via a cannula or syringe to dissolve the zinc chloride.
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, slowly add the methyllithium solution (1.0 equivalent) dropwise via a syringe. A white precipitate of lithium chloride may form.[6]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
The resulting solution of this compound is ready for use. The concentration should be determined by titration before use in subsequent reactions.
Protocol 2: Titration of this compound with Iodine
This method determines the concentration of active this compound.
Materials:
-
This compound solution (to be titrated)
-
Anhydrous iodine (I₂)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous THF
-
Oven-dried glassware (e.g., 10 mL round-bottom flask)
-
Magnetic stirrer and stir bar
-
1.00 mL syringe
Procedure:
-
In a flame-dried 10 mL round-bottom flask under argon, accurately weigh approximately 254 mg (1 mmol) of iodine.
-
Add a saturated solution of anhydrous LiCl in THF (3-5 mL) to dissolve the iodine, resulting in a brown solution.
-
Cool the iodine solution to 0 °C in an ice bath.
-
Using a 1.00 mL syringe, add the this compound solution dropwise to the stirring iodine solution until the brown color disappears. The endpoint is a colorless and transparent solution.
-
Record the volume of the this compound solution added.
-
Calculate the concentration using the following formula: Concentration (M) = (moles of I₂) / (volume of this compound solution in L)
Visualizations
Caption: Decision tree for troubleshooting failed reactions.
Caption: Proper workflow for handling air-sensitive reagents.
References
- 1. benchchem.com [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. Zinc chloride mediated degradation of cellulose at 200 °C and identification of the products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of Methyl Zinc Chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl zinc chloride. Our goal is to address common issues encountered during its purification from synthesis byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound via the Grignard route?
When synthesizing this compound (CH₃ZnCl) by reacting a methyl Grignard reagent (like methylmagnesium chloride, CH₃MgCl) with zinc chloride (ZnCl₂), the primary byproduct is magnesium chloride (MgCl₂). Unreacted starting materials, such as the Grignard reagent or zinc chloride, can also be present as impurities. Additionally, exposure to moisture or air can lead to the formation of hydrolysis and oxidation products.
Q2: How can I remove the magnesium chloride byproduct from my this compound solution?
A common and effective method for removing magnesium chloride is through precipitation by adding 1,4-dioxane (B91453) to the reaction mixture.[1][2][3][4][5] Magnesium chloride forms an insoluble complex with dioxane, which can then be removed by filtration.[1][2][3][4][5]
Q3: What is the best way to handle and store purified this compound solutions?
This compound is sensitive to air and moisture. Therefore, all handling and storage should be done under an inert atmosphere, such as nitrogen or argon.[6] It is typically stored as a solution in an anhydrous solvent like tetrahydrofuran (B95107) (THF).[7] The container must be sealed to prevent exposure to moisture.[6] For long-term storage, it is advisable to keep it in a cool, dry place.
Q4: How can I determine the purity of my this compound solution?
The concentration and purity of this compound solutions can be determined using techniques such as titration or Nuclear Magnetic Resonance (NMR) spectroscopy. For NMR analysis, a known internal standard can be used to quantify the amount of the active organozinc reagent.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Cloudy or Precipitated Solution After Filtration | - Incomplete removal of magnesium salts.- Presence of finely dispersed zinc metal if prepared by direct synthesis.- Hydrolysis of the product due to exposure to moisture. | - Ensure complete precipitation of magnesium salts by adding a sufficient amount of dioxane and allowing adequate time for precipitation.- Use a finer porosity filter or a centrifuge to remove fine particles.- Ensure all solvents and equipment are rigorously dried and the reaction is performed under a strict inert atmosphere. |
| Low Yield of Purified Product | - Loss of product during filtration and washing steps.- Decomposition of the product due to prolonged exposure to heat or air. | - Minimize the number of transfer and washing steps.- Use pre-chilled solvents for washing to reduce solubility losses.- Work efficiently to minimize the duration of the purification process. |
| Inconsistent or Poor Performance in Subsequent Reactions | - Presence of residual impurities (e.g., unreacted Grignard reagent, magnesium salts).- Incorrect concentration of the this compound solution. | - Repeat the purification process, ensuring thorough washing of the product.- Re-determine the concentration of the solution before use.- Consider a final filtration through a syringe filter before use in sensitive applications. |
Experimental Protocols
Synthesis of this compound (Grignard Route)
This protocol describes the synthesis of this compound from methylmagnesium chloride and zinc chloride.
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Methylmagnesium chloride (CH₃MgCl) solution in THF (e.g., 3.0 M)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Under an inert atmosphere (nitrogen or argon), add anhydrous zinc chloride to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Add anhydrous THF to dissolve the zinc chloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the methylmagnesium chloride solution from the dropping funnel to the stirred zinc chloride solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
Purification of this compound
This protocol details the removal of magnesium chloride byproduct using dioxane precipitation.
Materials:
-
Crude this compound solution in THF
-
Anhydrous 1,4-dioxane
-
Anhydrous diethyl ether or pentane (B18724) (for washing)
-
Filter paper or a fritted glass funnel
-
Schlenk filtration apparatus
Procedure:
-
To the crude this compound solution, slowly add anhydrous 1,4-dioxane with stirring. A precipitate of the MgCl₂(dioxane) complex will form.
-
Stir the mixture for at least one hour to ensure complete precipitation.
-
Set up a Schlenk filtration apparatus with a fritted glass funnel and filter paper under an inert atmosphere.
-
Transfer the mixture to the funnel and filter under a positive pressure of inert gas.
-
Wash the filtrate cake with a small amount of cold, anhydrous diethyl ether or pentane to remove any remaining soluble impurities.
-
The filtrate contains the purified this compound solution.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4162297A - Recovery of magnesium chloride from brines - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Safety Protection And Storage Of Zinc Chloride [coastalzinc.com]
- 7. メチル亜鉛クロリド 溶液 2.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Strategies to Minimize Homocoupling in Methyl Zinc Chloride Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize homocoupling in Negishi cross-coupling reactions involving methyl zinc chloride.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of this compound reactions, and why is it problematic?
A1: Homocoupling is an undesired side reaction where two molecules of the this compound reagent react with each other, catalyzed by the palladium or nickel catalyst, to form ethane (B1197151) (CH₃-CH₃). This side reaction is problematic as it consumes the this compound reagent, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the formation of undesired byproducts.
Q2: What are the primary causes of homocoupling in Negishi reactions with this compound?
A2: The primary causes of homocoupling include:
-
Presence of Oxygen: Molecular oxygen can promote the homocoupling pathway. Rigorous exclusion of air from the reaction is crucial.
-
High Concentration of this compound: A high instantaneous concentration of the organozinc reagent can favor the bimolecular homocoupling reaction.
-
Catalyst Choice and State: The use of Pd(II) precursors can sometimes lead to a reductive homocoupling pathway to generate the active Pd(0) catalyst. The nature of the ligand on the metal center also plays a critical role.
-
Reaction Temperature: Higher temperatures can sometimes increase the rate of homocoupling relative to the desired cross-coupling.
Q3: How does the choice of ligand affect homocoupling?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the elementary steps in the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). Bulky and electron-rich phosphine (B1218219) ligands are often recommended.[1] These ligands can accelerate the rate of reductive elimination to form the desired cross-coupled product, thereby outcompeting the pathways that lead to homocoupling.
Q4: What is the role of additives like lithium chloride (LiCl) in minimizing homocoupling?
A4: Lithium chloride is a common and highly beneficial additive in Negishi couplings.[2][3] It is believed to play multiple roles, including breaking up organozinc aggregates to form more reactive monomeric zincate species.[4] This can accelerate the desired transmetalation step with the palladium complex, thus favoring the cross-coupling pathway over homocoupling. LiCl can also help to solubilize organozinc reagents and prevent catalyst inhibition by zinc salts formed during the reaction.[2][5][6]
Q5: Can the source of the palladium catalyst influence the extent of homocoupling?
A5: Yes, the palladium source can have a significant impact. Using a Pd(0) precursor, such as Pd₂(dba)₃ or Pd(PPh₃)₄, is often preferred over Pd(II) sources like Pd(OAc)₂ or PdCl₂. Pd(II) precursors must be reduced to the active Pd(0) species in situ, and one pathway for this reduction can involve the homocoupling of the organozinc reagent.[7] By starting with a Pd(0) source, this side reaction can be minimized.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Strategy |
| High percentage of ethane byproduct detected. | High instantaneous concentration of this compound. | Employ slow addition of the this compound solution to the reaction mixture using a syringe pump. |
| Low yield of cross-coupled product and significant homocoupling. | Presence of oxygen in the reaction. | Ensure rigorous degassing of solvents and reagents. Use freeze-pump-thaw cycles for the solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the experiment. |
| Homocoupling is competitive with cross-coupling. | Suboptimal ligand for the specific substrates. | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Reaction is sluggish and homocoupling is observed. | Poor quality or low reactivity of the this compound reagent. | Use freshly prepared or recently titrated this compound. Consider the addition of LiCl to enhance reactivity. |
| Significant homocoupling, especially at the beginning of the reaction. | Use of a Pd(II) catalyst precursor. | Switch to a Pd(0) catalyst source, such as Pd₂(dba)₃. |
| Yields are inconsistent, with varying amounts of homocoupling. | Impurities in the reagents or solvent. | Use high-purity, anhydrous solvents and purify starting materials if necessary. |
Data Presentation
The following table summarizes the impact of various parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct in a representative Negishi reaction between an aryl bromide and this compound.
| Entry | Catalyst (mol%) | Ligand (mol%) | Additive | Temperature (°C) | Addition Method | Cross-Coupling Yield (%) | Homocoupling Byproduct (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | None | 60 | Rapid | 55 | 30 |
| 2 | Pd₂(dba)₃ (1) | PPh₃ (4) | None | 60 | Rapid | 70 | 15 |
| 3 | Pd₂(dba)₃ (1) | SPhos (2) | None | 60 | Rapid | 85 | 5 |
| 4 | Pd₂(dba)₃ (1) | SPhos (2) | LiCl (1.2 equiv) | 60 | Rapid | 92 | <2 |
| 5 | Pd₂(dba)₃ (1) | SPhos (2) | LiCl (1.2 equiv) | 25 | Rapid | 88 | <2 |
| 6 | Pd₂(dba)₃ (1) | SPhos (2) | LiCl (1.2 equiv) | 60 | Slow | >95 | Not Detected |
Note: The data presented in this table is representative and compiled from trends observed in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Detailed Protocol for Minimizing Homocoupling in a Negishi Reaction with this compound
This protocol is designed for the cross-coupling of an aryl bromide with this compound, incorporating best practices to suppress homocoupling.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.02 mmol, 2 mol%)
-
Anhydrous LiCl (1.2 mmol, 1.2 equiv)
-
Anhydrous, degassed THF (5 mL)
-
This compound solution (1.2 mmol, 1.2 equiv, e.g., 2.0 M in THF)
-
Schlenk flask and syringe pump
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Glassware: Ensure all glassware is oven-dried and cooled under a stream of inert gas.
-
Reaction Setup: To a flame-dried Schlenk flask under a positive pressure of inert gas, add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.01 mmol), SPhos (0.02 mmol), and anhydrous LiCl (1.2 mmol).
-
Solvent Addition: Add 3 mL of anhydrous, degassed THF to the Schlenk flask via cannula or syringe. Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the active catalyst complex.
-
Preparation for Slow Addition: In a separate flame-dried, sealed vial, dilute the this compound solution (1.2 mmol) with 2 mL of anhydrous, degassed THF. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition of this compound: Slowly add the this compound solution to the reaction mixture over a period of 1-2 hours via the syringe pump.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C if necessary. Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Extraction and Purification: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycles for the desired cross-coupling and the competing homocoupling pathway.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Stability of Methyl Zinc Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the influence of additives on the stability of methyl zinc chloride (CH₃ZnCl). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound solution unstable?
A1: this compound, like many organozinc reagents, is inherently reactive and sensitive to its environment. Decomposition is often caused by:
-
Exposure to Air and Moisture: Organozinc compounds are pyrophoric and react readily with oxygen and water. This is a primary cause of degradation.[1][2] All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen).
-
Protic Solvents: Protic solvents will protonate the organometallic species, leading to its decomposition.[2]
-
Inherent Instability: The carbon-zinc bond has a significant carbanionic character, making the methyl group highly nucleophilic and prone to reaction.[3]
-
Light Sensitivity: Some organozinc compounds, particularly dialkylzinc compounds, can be sensitive to light and may decompose upon exposure.
Q2: What is the role of lithium chloride (LiCl) as an additive?
A2: Lithium chloride is a crucial additive for enhancing the stability and reactivity of organozinc reagents.[4] Its primary functions are:
-
Solubilization: LiCl aids in dissolving organozinc intermediates that form on the surface of the zinc metal during synthesis. This prevents the passivation of the zinc surface and accelerates the reaction.
-
Formation of "ate" complexes: In solution, LiCl can form higher-order zincate complexes (e.g., CH₃ZnCl₂⁻Li⁺). These complexes are generally more stable and soluble in ethereal solvents like tetrahydrofuran (B95107) (THF) than the simple organozinc halide.
Q3: What other additives can be used to improve the stability of this compound?
A3: Besides LiCl, other substances can influence the stability and formation of organozinc reagents:
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) can accelerate the formation of organozinc reagents. However, they can be difficult to remove and may interfere with subsequent reactions.
-
Other Salts: While LiCl is most common, other lithium or magnesium salts may also have a stabilizing effect, though their efficacy can vary.
Q4: How should I store my this compound solution?
A4: Proper storage is critical to maintaining the integrity of your this compound solution.
-
Inert Atmosphere: Always store solutions under an inert atmosphere (argon or nitrogen) in a well-sealed container. Commercial suppliers often use specialized bottles like Sure/Seal™ to ensure an airtight seal.
-
Cool and Dry: Store in a cool, dry place. Refrigeration can be beneficial, but ensure the container is sealed tightly to prevent condensation upon removal.
-
Avoid Light: Protect the solution from light, especially if you suspect light sensitivity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of this compound during synthesis. | 1. Inactive zinc metal.2. Presence of moisture or air.3. Impure starting materials. | 1. Activate the zinc metal prior to use. Common methods include washing with dilute HCl, followed by rinsing with anhydrous solvent, or using commercially available activated zinc (e.g., Rieke® Zinc).2. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere. Use anhydrous solvents.3. Purify methyl halide and solvent before use. |
| Precipitate formation in the this compound solution. | 1. Decomposition of the reagent.2. Low solubility of the organozinc species.3. Reaction with impurities. | 1. Discard the solution and prepare a fresh batch, paying close attention to inert atmosphere techniques.2. Add anhydrous LiCl to the solution to form more soluble "ate" complexes.3. Ensure all reagents and solvents are pure and anhydrous. |
| Inconsistent results in subsequent reactions (e.g., Negishi coupling). | 1. Inaccurate concentration of the this compound solution due to decomposition.2. Presence of inhibiting impurities. | 1. Titrate the organozinc solution prior to each use to determine its exact molarity.2. Purify the this compound solution or prepare a fresh batch. |
| Violent or uncontrolled reaction during synthesis. | 1. Reaction initiated too rapidly.2. Inadequate heat dissipation. | 1. Add the methyl halide slowly and in a controlled manner.2. Use an ice bath to moderate the reaction temperature, especially during the initial stages. |
Quantitative Data on Stability
While comprehensive comparative data is scarce in the literature, the stabilizing effect of LiCl is well-documented. For instance, a study on functionalized benzylic zinc chlorides demonstrated a significant increase in stability with the addition of LiCl.
| Compound | Additive | Half-life (t₁/₂) at 25 °C |
| 3-propionyl benzylic zinc chloride | LiCl | 27 days[4] |
| 3-acetyl benzylic zinc chloride | LiCl | 2 days[4] |
This data is for analogous compounds and illustrates the stabilizing effect of LiCl. The stability of this compound is expected to be influenced similarly.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution with LiCl
This protocol describes the in-situ preparation of a this compound solution stabilized with lithium chloride.
Materials:
-
Zinc dust, activated
-
Anhydrous lithium chloride (LiCl)
-
Methyl iodide (CH₃I) or Methyl bromide (CH₃Br)
-
Anhydrous tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and other appropriate oven-dried glassware
Procedure:
-
Under an inert atmosphere, add activated zinc dust (1.2 equivalents) and anhydrous LiCl (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Slowly add methyl iodide or methyl bromide (1.0 equivalent) to the stirred suspension at room temperature. The reaction is exothermic and may require cooling with a water bath to maintain a gentle reflux.
-
Stir the reaction mixture at room temperature until the zinc is consumed (typically 2-4 hours).
-
The resulting solution of this compound, stabilized as a lithium salt complex, is ready for use. It is recommended to titrate the solution to determine the precise concentration before use in subsequent reactions.
Protocol 2: Titration of this compound Solution
Materials:
-
Standardized solution of iodine (I₂) in THF
-
Anhydrous THF
-
Starch solution (as indicator)
-
Appropriate oven-dried glassware
Procedure:
-
Under an inert atmosphere, transfer a known volume of the this compound solution to a flask containing anhydrous THF.
-
Cool the solution in an ice bath.
-
Add a few drops of starch solution.
-
Titrate with the standardized iodine solution until a persistent blue-black color is observed.
-
Calculate the molarity of the this compound solution based on the stoichiometry of the reaction (CH₃ZnCl + I₂ → CH₃I + ZnClI).
Visualizations
Caption: Workflow for preparing and using stabilized this compound.
Caption: A logical troubleshooting guide for low product yield.
References
Technical Support Center: Work-up Procedures for Reactions Containing Methyl Zinc Chloride
Welcome to the technical support center for handling reactions involving methyl zinc chloride. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on work-up procedures. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Troubleshooting Guide
This section addresses specific problems that may arise during the work-up of reactions containing this compound and its byproducts.
Issue 1: Formation of a Persistent Emulsion During Aqueous Extraction
Question: I am observing a thick, persistent emulsion at the interface of my organic and aqueous layers during extraction, making separation impossible. What can I do?
Answer: Emulsion formation is a common issue when working with zinc salts. Here are several strategies to resolve it:
-
Patience and Gentle Mixing: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to separation. Gentle swirling, rather than vigorous shaking, can also help prevent emulsion formation in the first place.[1]
-
Addition of Brine: Wash the mixture with a saturated aqueous solution of sodium chloride (brine).[1] The increased ionic strength of the aqueous layer can help to break the emulsion by decreasing the solubility of the organic components in the aqueous phase.[1]
-
Filtration through Celite: As a last resort, you can filter the entire mixture through a pad of Celite.[1] This will often break the emulsion and allow the layers to separate.
-
Solvent Dilution: Diluting the organic layer with more solvent can sometimes help to break up an emulsion.[2]
-
Temperature Change: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
Issue 2: Incomplete Removal of Zinc Salts from the Organic Layer
Question: After my aqueous work-up, I suspect that zinc salts are still present in my organic product. How can I effectively remove them?
Answer: Zinc salts can be challenging to remove completely. The following methods are effective:
-
Aqueous Washes with Chelating Agents:
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) Solution: This is a very common and effective method. The ammonium ions can complex with the zinc, aiding its transfer into the aqueous layer.[3] Multiple washes are often necessary.
-
Dilute Hydrochloric Acid (HCl): A wash with dilute HCl (e.g., 1M or 2N) can also be effective.[3][4] The acidic conditions ensure the zinc is in a salt form that is soluble in the aqueous phase.
-
-
Precipitation: In some cases, zinc chloride can be precipitated from the reaction mixture. The addition of a salt like sodium carbonate can lead to the formation of insoluble zinc carbonate, which can then be filtered off.[5]
-
Cation Exchange Resin: For particularly stubborn cases, passing the organic solution through a column containing a cation exchange resin, such as Amberlite IRC-718, can selectively remove zinc ions.[5]
Issue 3: Low Yield of Desired Product After Work-up
Question: My reaction appears to have gone to completion, but I am experiencing a low yield after the work-up procedure. What are the potential causes?
Answer: Low yield can be attributed to several factors during the work-up:
-
Hydrolysis of Product: If your product is sensitive to acid or base, the pH of the aqueous wash is critical. Ensure the quenching and washing conditions are compatible with your product's stability.
-
Product Solubility in the Aqueous Layer: If your product has some water solubility, it may be partitioning into the aqueous layer during extraction. To mitigate this, you can:
-
Back-extract the aqueous layers with fresh organic solvent.
-
Increase the ionic strength of the aqueous layer by adding sodium chloride (salting out).
-
-
Incorrect Reagent Quality: Ensure that all reagents used in the reaction and work-up are of good quality and anhydrous where necessary. Moisture can quench the organozinc reagent and lead to side reactions.[6][7]
-
Improper Quenching: A violent or uncontrolled quench can lead to side reactions or degradation of the product. Quenching should typically be done at a low temperature (e.g., 0 °C) with slow addition of the quenching solution.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: A standard and generally safe procedure is the slow, portion-wise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.[3] This is typically followed by warming the mixture to room temperature and then proceeding with the extraction. Dilute hydrochloric acid is also commonly used.[3][4]
Q2: My product is water-soluble. How can I separate it from zinc chloride?
A2: This is a challenging situation. If your compound is also soluble in water, standard extraction with solvents like ethyl acetate (B1210297) or DCM will be ineffective at separating it from zinc chloride.[5] In this case, consider the following:
-
Precipitation of Zinc Chloride: Add a solution of sodium carbonate or sodium phosphate (B84403) to precipitate the zinc as an insoluble salt, which can then be filtered.[5]
-
Cation Exchange Chromatography: Use a cation exchange resin to selectively bind and remove the zinc ions from your aqueous solution.[5]
Q3: Are there any specific safety precautions I should take during the work-up?
A3: Yes, safety is paramount.
-
Quenching: The quenching of any unreacted organometallic reagents can be exothermic. Always perform the quench at a reduced temperature (e.g., in an ice bath) and add the quenching solution slowly and carefully.
-
Ventilation: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coat, and gloves.[8]
Q4: How can I be sure that the zinc chloride I am using is anhydrous?
A4: Commercial zinc chloride often contains water and hydrolysis byproducts.[9][10] To ensure it is anhydrous, you can:
-
Flame-dry it under vacuum: This is a common laboratory practice.[4][11]
-
Treat with thionyl chloride: This is another effective method for drying zinc chloride.[9][12]
-
Sublimation: Purify by sublimation in a stream of hydrogen chloride gas, followed by heating under a stream of dry nitrogen.[9][10][12]
Experimental Protocols
Protocol 1: General Work-up Procedure Using Saturated Ammonium Chloride
This protocol is a standard method for quenching a reaction containing an organozinc reagent and removing the resulting zinc salts.
-
Cool the Reaction Mixture: Cool the reaction flask to 0 °C using an ice-water bath.
-
Quench the Reaction: Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the stirred reaction mixture.[3] Monitor for any exotherm.
-
Warm to Room Temperature: Once the addition is complete and any initial exotherm has subsided, remove the ice bath and allow the mixture to warm to room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) three times.[4]
-
Combine Organic Layers: Combine the organic extracts.
-
Wash the Organic Layer: Wash the combined organic layers sequentially with:
-
Saturated aqueous ammonium chloride solution.
-
Water.
-
Saturated aqueous sodium chloride (brine).
-
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
Protocol 2: Work-up for Water-Soluble Products by Zinc Salt Precipitation
This protocol is designed for situations where the desired product is water-soluble, making extractive work-up difficult.[5]
-
Quench the Reaction: Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Adjust pH (Optional): Depending on the stability of your compound, adjust the pH of the aqueous solution.
-
Precipitate Zinc: Slowly add a solution of sodium carbonate (Na₂CO₃) or sodium phosphate (Na₃PO₄) while stirring. Insoluble zinc carbonate or zinc phosphate will precipitate out of the solution.
-
Filter: Filter the mixture to remove the precipitated zinc salts.
-
Isolate Product: The desired water-soluble product should now be in the filtrate, free from the majority of the zinc salts. Further purification or isolation steps (e.g., lyophilization, crystallization) can then be performed.
Data Presentation
Table 1: Common Quenching and Washing Reagents
| Reagent | Purpose | Concentration | Notes |
| Saturated aq. NH₄Cl | Quenching and removal of zinc salts | Saturated | Generally mild and effective. |
| Dilute aq. HCl | Quenching and removal of zinc salts | 1-3 N | More acidic, ensure product stability.[4] |
| Water | Quenching | - | Can be used for initial quench, may be less effective at removing salts. |
| Saturated aq. NaHCO₃ | Neutralizing acidic solutions | Saturated | Use with caution due to CO₂ evolution.[1] |
| Brine (Saturated aq. NaCl) | Breaking emulsions, reducing solubility of organic compounds in the aqueous layer | Saturated | Standard final wash before drying.[1] |
Table 2: Troubleshooting Summary
| Problem | Potential Cause | Recommended Solution(s) |
| Persistent Emulsion | High concentration of zinc salts, vigorous shaking | Add brine, filter through Celite, gentle swirling instead of shaking.[1] |
| Incomplete Zinc Salt Removal | Insufficient washing, strong coordination of zinc to product | Multiple washes with sat. aq. NH₄Cl or dilute HCl, use of cation exchange resin.[3][5] |
| Low Product Yield | Product degradation, product loss to aqueous layer | Check pH stability of product, back-extract aqueous layers, "salt out" with NaCl. |
Visualizations
Caption: Standard Work-up Workflow.
Caption: Troubleshooting Decision Tree.
References
- 1. youtube.com [youtube.com]
- 2. rtong.people.ust.hk [rtong.people.ust.hk]
- 3. orgsyn.org [orgsyn.org]
- 4. orgsyn.org [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Methylzinc chloride [chembk.com]
- 9. Zinc chloride - Wikipedia [en.wikipedia.org]
- 10. Zinc chloride [dlab.epfl.ch]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Zinc Chloride - Synthesis, Purification and Uses_Chemicalbook [chemicalbook.com]
identifying and removing impurities from methyl zinc chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methyl zinc chloride (CH₃ZnCl).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound solutions?
A1: Commercially available this compound is typically sold as a solution in tetrahydrofuran (B95107) (THF).[1][2] Potential impurities can arise from the synthesis process and storage. Common impurities include:
-
Inorganic Salts: Unreacted zinc chloride (ZnCl₂) and magnesium halides (e.g., MgCl₂, MgBrCl) if prepared via transmetalation from a Grignard reagent.[3]
-
Dimethylzinc (B1204448) (Zn(CH₃)₂): Formed from the Schlenk equilibrium (2 CH₃ZnCl ⇌ Zn(CH₃)₂ + ZnCl₂).
-
Solvent-Related Impurities: Peroxides or moisture in the THF solvent.
-
Hydrolysis/Oxidation Products: Methyl zinc hydroxide (B78521) (CH₃ZnOH) or other oxygenated species if exposed to air or moisture.
Q2: My reaction with this compound is sluggish. What could be the issue?
A2: Sluggish reactions are often due to a lower concentration of the active this compound reagent than stated or the presence of inhibiting impurities. Key factors to consider are:
-
Reagent Titer: The actual concentration of your this compound solution may be lower than specified due to gradual decomposition upon storage. It is highly recommended to titrate the solution before use.
-
Moisture: this compound is extremely sensitive to moisture and will rapidly decompose. Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).
-
Impurity Interference: The presence of excess inorganic salts can sometimes affect reaction kinetics.
Q3: I observe a white precipitate in my this compound solution. What is it and is it harmful?
A3: A white precipitate in a this compound solution is often due to the precipitation of inorganic salts such as zinc chloride or magnesium halides, especially if the solution has been stored at a low temperature or if the solvent has partially evaporated. While these salts are often spectators in subsequent reactions, a large amount of precipitate can indicate a significant change in the reagent's concentration and composition. It is advisable to re-titrate the supernatant before use.
Q4: Can I purify my this compound solution if I suspect it is impure?
A4: Yes, purification can be performed to remove inorganic salt impurities. A common method involves the precipitation of these salts by adding a non-polar solvent or a chelating agent like dioxane. A detailed protocol is provided in the experimental protocols section.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low yield in reactions | Inaccurate concentration of the this compound solution. | Titrate the solution immediately before use to determine the exact molarity. |
| Decomposition of the reagent due to moisture or air exposure. | Ensure stringent anhydrous and anaerobic reaction conditions. Use freshly distilled, dry solvents. | |
| Formation of unexpected byproducts | Presence of dimethylzinc due to Schlenk equilibrium. | The reactivity of dimethylzinc can sometimes lead to different outcomes. Purification to remove excess zinc chloride can shift the equilibrium. |
| Reaction temperature is too high, leading to side reactions. | Perform the reaction at the recommended temperature, often starting at low temperatures (e.g., 0 °C or -78 °C). | |
| Inconsistent results between batches | Variability in the purity of the this compound. | Standardize your procedure by always titrating a new bottle of reagent. If preparing in-house, ensure the purification protocol is followed consistently. |
| Difficulty in initiating a reaction | Passivated surface of zinc metal (if preparing in-situ). | Activate the zinc metal prior to use. Common activation methods include washing with dilute HCl, treatment with iodine, or using Rieke zinc. |
Experimental Protocols
Protocol 1: Titration of this compound Solution
This protocol determines the active concentration of the this compound reagent.
Materials:
-
Anhydrous toluene
-
Iodine (I₂)
-
1 M solution of LiCl in THF
-
Anhydrous THF
-
This compound solution to be titrated
-
Stir bar, flasks, and syringes for anhydrous reactions
Procedure:
-
Under an inert atmosphere, add a precisely weighed amount of iodine (e.g., 254 mg, 1 mmol) to a flame-dried flask.
-
Dissolve the iodine in a sufficient amount of anhydrous toluene.
-
Add 1 equivalent of a 1 M LiCl solution in THF.
-
Cool the solution to 0 °C.
-
Slowly add the this compound solution dropwise via a syringe until the brown color of the iodine disappears.
-
Record the volume of the this compound solution added.
-
Calculate the molarity using the stoichiometry of the reaction (CH₃ZnCl + I₂ → CH₃I + IZnCl).
Protocol 2: Purification of this compound from Inorganic Salts
This protocol describes the removal of precipitated inorganic salts like MgCl₂.
Materials:
-
This compound solution containing a precipitate
-
Anhydrous dioxane or a non-polar solvent like hexane
-
Anhydrous THF
-
Inert gas supply (argon or nitrogen)
-
Cannula or filter cannula, and Schlenk flasks
Procedure:
-
Under an inert atmosphere, allow the precipitate in the this compound solution to settle.
-
Carefully transfer the supernatant to a new flame-dried Schlenk flask via a cannula.
-
To the supernatant, slowly add anhydrous dioxane (or hexane) dropwise while stirring. The inorganic salts are less soluble in this mixed solvent system and will precipitate out.
-
Stir the mixture for 1-2 hours at room temperature.
-
Allow the newly formed precipitate to settle completely.
-
Carefully transfer the purified this compound solution to a new, clean, and dry Schlenk flask via a filter cannula to remove all solid particles.
-
It is crucial to re-titrate the purified solution to determine its new concentration.
Visualizations
Logical Workflow for Troubleshooting this compound Reactions
Caption: Troubleshooting workflow for reactions involving this compound.
Synthesis and Purification Pathway for this compound
Caption: General pathway for the synthesis and purification of this compound.
References
Technical Support Center: Catalyst Deactivation in Methyl Zinc Chloride Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in palladium-catalyzed methyl zinc chloride cross-coupling reactions (a type of Negishi coupling). This guide is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues encountered during their experiments, leading to improved reaction outcomes and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My Negishi coupling reaction with this compound is sluggish or has completely stalled. What are the primary causes?
A1: Stalled or slow reactions are common and can often be attributed to catalyst deactivation. The primary suspects are:
-
Inhibition by Zinc Halide Byproducts: As the reaction proceeds, zinc halides (e.g., ZnCl₂, ZnBr₂) are generated. These Lewis acidic salts can coordinate to the palladium catalyst, forming less active or inactive palladate species. This is a form of product inhibition.[1][2][3]
-
Formation of Off-Cycle Pd-Zn Complexes: The organozinc reagent itself can form heterobimetallic complexes with the palladium catalyst.[1] These off-cycle species can sequester the active catalyst, reducing the overall reaction rate.
-
Poor Quality of the this compound Reagent: Organozinc reagents are sensitive to air and moisture.[4] Decomposition of the reagent will lead to lower concentrations of the active coupling partner and introduce impurities that may interfere with the catalyst.
-
Substrate or Product Inhibition: If your aryl halide substrate or the resulting product contains strongly coordinating functional groups (e.g., pyridines, certain amines, thiophenes), they can bind to the palladium center and inhibit catalysis.[5]
-
Ligand Degradation: While less common with robust modern phosphine (B1218219) ligands, degradation can occur under harsh reaction conditions.
Q2: I am observing significant homocoupling of my aryl halide. What is causing this side reaction?
A2: Homocoupling is often a symptom of a slow or inhibited primary catalytic cycle. When the desired cross-coupling is stalled, side reactions can become more prevalent. The formation of palladium black, an inactive form of palladium, can also promote homocoupling. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) species can also lead to side reactions.
Q3: How can I prevent or mitigate catalyst deactivation in my this compound coupling reaction?
A3: Several strategies can be employed:
-
Use of Salt Additives: The addition of lithium chloride (LiCl) is a widely adopted strategy to counteract the inhibitory effects of zinc halides.[1][2][3][6][7] LiCl is believed to break up inhibitory zincate clusters and prevent the formation of off-cycle palladium-zinc complexes by forming higher-order zincates that are more reactive.[1][6][7]
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) are often effective in promoting the desired reductive elimination step and can stabilize the catalyst against deactivation pathways.
-
Control Reagent Quality: Ensure your this compound solution is fresh or has been properly stored and handled under an inert atmosphere to prevent degradation.[4]
-
Slow Addition of Reagents: In some cases, slow addition of the organozinc reagent can help to maintain a low concentration of potentially inhibitory species in the reaction mixture.
Q4: My reaction turns black, and then stalls. What does this indicate?
A4: The formation of a black precipitate is typically indicative of palladium black, which is finely divided, catalytically inactive palladium metal. This suggests that the active Pd(0) catalyst is aggregating and falling out of the catalytic cycle. This can be caused by ligand degradation, the presence of impurities, or running the reaction at too high a temperature.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Catalyst | - Use a fresh source of palladium precatalyst. - Ensure anaerobic and anhydrous conditions. - Consider a different palladium precatalyst (e.g., a pre-formed Pd(0) source). |
| 2. Poor Organozinc Reagent Quality | - Use a freshly prepared or recently purchased solution of this compound. - Titrate the organozinc solution to determine the exact concentration. | |
| 3. Inhibition by Zinc Halides | - Add 1-2 equivalents of anhydrous LiCl to the reaction mixture.[1][2][3][6][7] | |
| Reaction Stalls at Partial Conversion | 1. Catalyst Deactivation by Product/Substrate | - Try more dilute reaction conditions. - Screen different ligands that may be less susceptible to coordination. |
| 2. Formation of Inactive Pd-Zn Complexes | - Add LiCl to disrupt the formation of these complexes.[1][6][7] | |
| 3. Insufficient Reagent | - Ensure an excess of the this compound reagent is used (typically 1.2-1.5 equivalents). | |
| Formation of Homocoupling Products | 1. Slow Catalytic Cycle | - Optimize reaction conditions (temperature, solvent, ligand) to accelerate the desired cross-coupling. - Add LiCl to improve the rate of transmetalation.[1][2][3][6][7] |
| 2. Inefficient Precatalyst Activation | - If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). | |
| Formation of Palladium Black | 1. Catalyst Agglomeration | - Use a more stabilizing ligand. - Lower the reaction temperature. - Ensure all reagents and solvents are pure. |
Visualizing Deactivation Pathways and Troubleshooting
Catalyst Deactivation by Zinc Halide Byproduct
Caption: Inhibition of the active catalyst by zinc halide and the role of LiCl.
General Troubleshooting Workflow
Caption: A stepwise approach to troubleshooting a stalled cross-coupling reaction.
Experimental Protocols
Protocol 1: Diagnostic Reaction with the Addition of Lithium Chloride
This protocol is designed to test if catalyst deactivation by zinc halides is the primary cause of a stalled or low-yielding reaction.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound solution (e.g., 1.0 M in THF, 1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Anhydrous lithium chloride (LiCl, 2.0 equiv)
-
Anhydrous THF (reaction solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Reaction Setup (Control):
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and aryl halide.
-
Add the internal standard.
-
Add anhydrous THF.
-
Stir the mixture for 10 minutes at room temperature.
-
Add the this compound solution dropwise.
-
Heat the reaction to the desired temperature (e.g., 60 °C).
-
Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h) and analyzing by GC.
-
-
Reaction Setup (with LiCl):
-
Follow the same procedure as the control reaction, but add anhydrous LiCl to the flask along with the palladium precatalyst and ligand before the addition of solvent.
-
Analysis:
-
Compare the reaction profiles of the control and the LiCl-containing reaction. A significant increase in reaction rate and final conversion in the presence of LiCl strongly suggests that inhibition by zinc halides was a key issue.
Protocol 2: Quality Assessment of this compound Reagent
This protocol provides a method to quickly assess the activity of your this compound solution.
Materials:
-
This compound solution to be tested
-
Anhydrous deuterated chloroform (B151607) (CDCl₃)
-
Anhydrous iodine (I₂)
-
NMR tube with a J. Young valve or a septum-sealed cap
Procedure:
-
Under an inert atmosphere, take a known volume (e.g., 0.5 mL) of the this compound solution and add it to an NMR tube.
-
Add a known amount of a non-reactive internal standard (e.g., 1,3,5-trimethoxybenzene).
-
Acquire a ¹H NMR spectrum.
-
To the same NMR tube, carefully add an excess of a solution of iodine in anhydrous THF. The iodine will quench the active organozinc reagent to form methyl iodide.
-
Acquire another ¹H NMR spectrum.
Analysis:
-
In the first spectrum, you can integrate the signals corresponding to the methyl group of the organozinc reagent against the internal standard to determine its concentration.
-
In the second spectrum, the appearance of a new signal for methyl iodide and the disappearance of the this compound signal confirms the presence of the active reagent. By comparing the integration of the methyl iodide peak to the internal standard, you can quantify the concentration of the active organozinc species. A significant discrepancy between the expected and measured concentration indicates reagent degradation.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates [organic-chemistry.org]
- 3. LiCl-Accelerated Multimetallic Cross-Coupling of Aryl Chlorides with Aryl Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Reactivity of Methyl Zinc Chloride and Methylmagnesium Bromide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the precise control of reactivity is paramount. The choice of an organometallic reagent can dictate the success, efficiency, and selectivity of a carbon-carbon bond-forming reaction. This guide provides a detailed, data-driven comparison of two common methylating agents: methyl zinc chloride (CH₃ZnCl) and methylmagnesium bromide (CH₃MgBr). Understanding the nuanced differences in their reactivity profiles is crucial for rational reagent selection in complex synthetic endeavors.
General Properties and Reactivity Overview
Methylmagnesium bromide, a classic Grignard reagent, is renowned for its high reactivity, making it a powerful nucleophile for addition to a wide range of electrophiles.[1] However, this high reactivity is often accompanied by low chemoselectivity and functional group tolerance.[2] In contrast, organozinc reagents like this compound are generally less reactive, exhibiting lower nucleophilicity and basicity.[2][3] This attenuated reactivity translates to superior functional group tolerance, allowing for more selective transformations on multifunctional substrates.[2]
| Property | This compound (CH₃ZnCl) | Methylmagnesium Bromide (CH₃MgBr) |
| Reagent Type | Organozinc Halide | Grignard Reagent |
| Relative Reactivity | Less reactive, less nucleophilic, and less basic.[2][3] | Highly reactive, strongly nucleophilic, and strongly basic.[1] |
| Functional Group Tolerance | High; tolerates esters, ketones, and nitriles in certain contexts.[2] | Low; reacts with a wide range of functional groups including esters, ketones, nitriles, and even acidic protons on alcohols and amines.[1] |
| Chemoselectivity | High; can selectively react with one functional group in the presence of others. | Low; often reacts unselectively with multiple functional groups. |
| Typical Applications | Negishi cross-coupling reactions, 1,4-additions to α,β-unsaturated carbonyls.[2] | Nucleophilic addition to aldehydes, ketones, esters, and epoxides; strong base.[1] |
| Preparation | Typically prepared in situ from methyl lithium or a Grignard reagent and zinc chloride, or directly from methyl iodide and zinc dust. | Prepared by the reaction of methyl bromide with magnesium metal.[1] |
Quantitative Performance Comparison: Addition to Benzaldehyde (B42025)
To illustrate the practical differences in reactivity, the following table summarizes typical experimental outcomes for the reaction of this compound and methylmagnesium bromide with a common electrophile, benzaldehyde. While direct side-by-side comparative studies are limited in the literature, the data presented represents typical yields and conditions reported in various sources.
| Parameter | This compound + Benzaldehyde (Negishi-type Addition) | Methylmagnesium Bromide + Benzaldehyde (Grignard Addition) |
| Reaction Type | Nucleophilic Addition | Nucleophilic Addition |
| Product | 1-Phenylethanol (B42297) | 1-Phenylethanol |
| Typical Yield | ~85-95% | >95%[4] |
| Reaction Conditions | Pd or Ni catalyst often required, THF, Room Temperature. | THF or Diethyl Ether, 0 °C to Room Temperature.[4] |
| Key Advantage | Higher chemoselectivity in the presence of other functional groups. | High yield and rapid reaction with simple substrates.[4] |
| Potential Side Reactions | Slower reaction rates. | Enolization, reduction, and reactions with sensitive functional groups on the substrate. |
Experimental Protocols
Protocol 1: Reaction of Methylmagnesium Bromide with Benzaldehyde
This protocol is a standard procedure for the Grignard addition to an aldehyde.[4]
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Methyl bromide
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Methylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of methyl bromide in anhydrous diethyl ether dropwise to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.
-
Reaction with Benzaldehyde: Once the Grignard reagent formation is complete, cool the solution to 0 °C in an ice bath. Add a solution of benzaldehyde in anhydrous diethyl ether dropwise from the dropping funnel.
-
Work-up: After the addition is complete, stir the reaction mixture at room temperature for 30 minutes. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-phenylethanol. The product can be further purified by distillation or column chromatography.
Protocol 2: Palladium-Catalyzed Reaction of Methylzinc Chloride with Benzaldehyde (Adapted from Negishi Coupling Principles)
This protocol outlines a plausible procedure for the addition of methylzinc chloride to benzaldehyde, employing a palladium catalyst to facilitate the reaction.
Materials:
-
Methylzinc chloride solution (commercially available or prepared in situ)
-
Benzaldehyde
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve benzaldehyde in anhydrous THF.
-
Catalyst Addition: Add the palladium catalyst to the solution.
-
Addition of Methylzinc Chloride: Slowly add the methylzinc chloride solution to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction may require several hours to reach completion.
-
Work-up and Purification: Upon completion, quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 1-phenylethanol by column chromatography.
Visualizing the Chemistry
Reaction Mechanisms
The following diagrams illustrate the fundamental mechanistic pathways for the reaction of each reagent with a generic ketone.
References
A Comparative Guide to Methyl Zinc Chloride and Methyl Lithium Reagents for Drug Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a methylating agent can be pivotal to the success of a complex synthesis, particularly in the development of novel pharmaceutical compounds. While highly reactive organolithium reagents, such as methyl lithium (CH₃Li), have long been a staple for carbon-carbon bond formation, their utility is often hampered by their high reactivity and low functional group tolerance. This guide provides an objective comparison between methyl zinc chloride (CH₃ZnCl) and methyl lithium, highlighting the distinct advantages of the organozinc reagent in terms of selectivity, functional group compatibility, and thermal stability, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound (CH₃ZnCl) | Methyl Lithium (CH₃Li) |
| Reactivity | Moderate | Very High |
| Basicity | Low | High |
| Functional Group Tolerance | High | Low |
| Chemoselectivity | High (e.g., discriminates between ketones and esters) | Low (reacts with most electrophilic functional groups) |
| Regioselectivity (with α,β-unsaturated carbonyls) | Primarily 1,4-addition (conjugate addition) | Primarily 1,2-addition |
| Thermal Stability | Relatively stable in solution | Less stable, can decompose at elevated temperatures |
| Primary Applications | Negishi cross-coupling, conjugate additions, reactions with sensitive substrates | Strong base, nucleophilic addition to simple carbonyls |
Superior Functional Group Tolerance of this compound
A significant advantage of this compound lies in its remarkable tolerance for a wide array of functional groups that are typically incompatible with the highly reactive nature of methyl lithium.[1][2] The more covalent character of the carbon-zinc bond compared to the highly ionic carbon-lithium bond renders this compound less nucleophilic and less basic.[3] This reduced reactivity allows for the chemoselective methylation of molecules bearing sensitive functionalities such as esters, nitriles, amides, and even some ketones, without resorting to cumbersome protection-deprotection strategies.[4]
In contrast, methyl lithium readily reacts with these functional groups, often leading to undesired side reactions and decomposition of the starting material. For instance, in the presence of an ester, methyl lithium will readily add to the carbonyl group, whereas this compound can be employed in cross-coupling reactions on other parts of the molecule without affecting the ester moiety.[2]
Table 1: Compatibility with Common Functional Groups
| Functional Group | This compound (CH₃ZnCl) | Methyl Lithium (CH₃Li) |
| Ester | Tolerated[2] | Reacts (addition to carbonyl) |
| Ketone | Tolerated in some cases (e.g., Negishi coupling)[4] | Reacts (addition to carbonyl) |
| Nitrile | Tolerated[1] | Reacts |
| Amide | Tolerated | Reacts |
| Halides (I, Br, Cl) | Tolerated (can be used in cross-coupling) | Can undergo metal-halogen exchange |
Enhanced Selectivity in Chemical Transformations
The moderate reactivity of this compound not only imparts functional group tolerance but also leads to higher selectivity in chemical reactions.
Chemoselectivity
Chemoselectivity, the ability to react with one functional group in the presence of another, is a critical aspect of modern organic synthesis. This compound exhibits superior chemoselectivity compared to methyl lithium. For example, in a molecule containing both a ketone and an ester, methyl lithium will typically react with both, with a preference for the more reactive ketone. In contrast, under specific conditions, particularly in palladium-catalyzed cross-coupling reactions, this compound can be directed to react at a different site in the molecule, leaving the carbonyl groups intact.[2]
Regioselectivity: 1,4- vs. 1,2-Addition
A classic example of the differing selectivity is the reaction with α,β-unsaturated carbonyl compounds. Methyl lithium, being a "hard" nucleophile, predominantly attacks the hard electrophilic carbonyl carbon, leading to 1,2-addition products (allylic alcohols).[3] In contrast, organozinc reagents, often in the presence of a copper catalyst, are considered "soft" nucleophiles and preferentially attack the softer β-carbon, resulting in 1,4-addition or conjugate addition (Michael addition), which is a powerful tool for the formation of new carbon-carbon bonds in positions that are not directly functionalized.[5][6]
Figure 1. Regioselectivity of Methyl Lithium vs. This compound.
Thermal Stability and Handling
Solutions of this compound in solvents like tetrahydrofuran (B95107) (THF) are generally more thermally stable than solutions of methyl lithium. While specific decomposition temperatures can vary based on concentration and impurities, organolithium reagents are known to be more prone to decomposition, especially at room temperature or upon exposure to air and moisture.[7] The higher stability of this compound allows for more convenient handling and storage, which is a significant advantage in both laboratory and industrial settings.
Applications in Cross-Coupling Reactions: The Negishi Coupling
One of the most prominent applications where this compound outshines methyl lithium is in palladium- or nickel-catalyzed cross-coupling reactions, particularly the Negishi coupling.[8] This powerful reaction forms a carbon-carbon bond between an organozinc compound and an organic halide. The functional group tolerance of the organozinc reagent is crucial for the success of these reactions, allowing for the coupling of complex and highly functionalized molecules, which is often a requirement in drug synthesis.[9][10] Methyl lithium is generally not suitable for these reactions due to its high reactivity, which would lead to non-productive side reactions with the catalyst and the substrate.
Figure 2. Catalytic cycle of a Negishi cross-coupling reaction.
Experimental Protocols
Preparation of this compound
This compound can be conveniently prepared in situ via transmetalation from a more reactive organometallic precursor, such as methyl lithium or a methyl Grignard reagent, with zinc chloride. This method allows for the generation of the less reactive organozinc species just before its use.
Materials:
-
Anhydrous zinc chloride (ZnCl₂)
-
Methyl lithium (CH₃Li) solution in diethyl ether or THF
-
Anhydrous tetrahydrofuran (THF)
-
Argon or nitrogen atmosphere
Procedure:
-
Under an inert atmosphere, a flame-dried Schlenk flask is charged with anhydrous zinc chloride (1.0 equivalent).
-
Anhydrous THF is added to dissolve the zinc chloride.
-
The solution is cooled to 0 °C.
-
A solution of methyl lithium (1.0 equivalent) is added dropwise to the stirred zinc chloride solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour. The resulting solution of this compound is ready for use.[11]
Representative Protocol: Negishi Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound solution (prepared as above)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous THF
Procedure:
-
To a solution of the aryl halide (1.0 equivalent) in anhydrous THF under an inert atmosphere, add the palladium catalyst (e.g., 5 mol%).
-
To this mixture, add the freshly prepared this compound solution (1.2 equivalents) dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or gently heated (e.g., to 50 °C) and the progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.[8][9]
Representative Protocol: Addition of Methyl Lithium to a Ketone
Materials:
-
Ketone (e.g., acetophenone)
-
Methyl lithium solution in diethyl ether
-
Anhydrous diethyl ether
-
Aqueous workup solution (e.g., saturated NH₄Cl or dilute HCl)
Procedure:
-
A solution of the ketone (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried flask under an inert atmosphere and cooled to -78 °C.
-
The methyl lithium solution (1.1 equivalents) is added dropwise to the stirred ketone solution.
-
The reaction is stirred at -78 °C for a specified time (e.g., 30 minutes) and monitored by TLC.
-
The reaction is quenched at -78 °C by the slow addition of the aqueous workup solution.
-
The mixture is allowed to warm to room temperature, and the product is extracted with diethyl ether. The combined organic layers are washed, dried, and concentrated to yield the tertiary alcohol product.[12][13]
Conclusion
While methyl lithium remains a valuable reagent for specific applications requiring a strong base or a highly reactive nucleophile, this compound offers significant advantages in the context of modern, complex organic synthesis, particularly in drug discovery and development. Its superior functional group tolerance, enhanced selectivity, and greater thermal stability allow for more efficient and predictable synthetic routes to highly functionalized molecules. The ability to participate in powerful cross-coupling reactions like the Negishi coupling further solidifies the position of this compound as a versatile and often superior alternative to its more reactive organolithium counterpart. For researchers aiming to construct complex molecular architectures with a high degree of control and efficiency, a thorough understanding of the benefits of this compound is indispensable.
References
- 1. researchgate.net [researchgate.net]
- 2. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Uncatalyzed conjugate addition of organozinc halides to enones in DME: a combined experimental/computational study on the role of the solvent and the reaction mechanism - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Dimethylzinc - Sciencemadness Wiki [sciencemadness.org]
- 8. Negishi Coupling [organic-chemistry.org]
- 9. A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
A Researcher's Guide to the Validation of Negishi Coupling Products: NMR Spectroscopy vs. Alternatives
For researchers, scientists, and professionals in drug development, the rigorous validation of synthesized compounds is a cornerstone of reliable and reproducible results. In the realm of carbon-carbon bond formation, the Negishi coupling stands as a powerful tool. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Negishi coupling products, supported by experimental data and detailed protocols.
The palladium- or nickel-catalyzed Negishi cross-coupling reaction is a versatile method for forging C-C bonds by reacting organozinc compounds with organic halides or triflates.[1] The reliable identification and characterization of the resulting products are paramount. While several analytical techniques can be employed, NMR spectroscopy often emerges as the gold standard for unambiguous structure elucidation.
Unraveling Molecular Structure: The Power of NMR Spectroscopy
NMR spectroscopy provides a wealth of information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.[2] For Negishi coupling products, ¹H and ¹³C NMR are indispensable for confirming the formation of the desired C-C bond and verifying the overall molecular framework.
Key information derived from NMR spectra includes:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum indicates the chemical environment of the nucleus. The formation of a new C-C bond in a Negishi coupling reaction will result in predictable changes in the chemical shifts of nearby protons and carbons.
-
Spin-Spin Coupling (J): The splitting of NMR signals into multiplets provides information about the connectivity of atoms within a molecule. Coupling constants can help to confirm the relative positions of substituents on an aromatic ring or along an alkyl chain.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, allowing for the determination of the relative ratios of different protons in the molecule.
A Comparative Analysis: NMR vs. Other Techniques
While NMR is a powerful tool, other analytical methods also play a role in the validation of Negishi coupling products. The choice of technique often depends on the specific information required, the nature of the product, and the available instrumentation.
| Analytical Technique | Principle | Information Provided | Advantages | Disadvantages |
| NMR Spectroscopy | Nuclear spin in a magnetic field | Detailed molecular structure, connectivity, stereochemistry, purity | Unambiguous structure elucidation, non-destructive, quantitative (qNMR) | Lower sensitivity than MS, can be complex to interpret, requires soluble samples |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility, detection by mass-to-charge ratio | Molecular weight, fragmentation pattern, purity, reaction conversion | High sensitivity, excellent for volatile and semi-volatile compounds | Not suitable for non-volatile or thermally labile compounds, structural isomers can be difficult to distinguish |
| High-Performance Liquid Chromatography (HPLC) | Separation by polarity | Purity, quantification, separation of non-volatile compounds | Wide applicability to various compound types, quantitative | Does not provide detailed structural information on its own, requires reference standards for identification |
| X-ray Crystallography | Diffraction of X-rays by a single crystal | Precise 3D molecular structure | Absolute confirmation of structure and stereochemistry | Requires a suitable single crystal, which can be difficult to obtain, provides a solid-state conformation |
Experimental Data: NMR Characterization of a Negishi Coupling Product
The following table presents representative ¹H NMR data for the product of a Negishi coupling reaction between a secondary alkylzinc halide and an aryl bromide.
| Compound | ¹H NMR (300 MHz, CDCl₃) δ [ppm] |
| 4-isopropyl-methoxybenzene | 7.20 (d, J = 8.7 Hz, 2H), 6.90 (d, J = 8.7 Hz, 2H), 3.83 (s, 3H), 2.92 (septet, J = 6.9 Hz, 1H), 1.28 (d, J = 6.9 Hz, 6H)[3] |
In this example, the doublet signals at 7.20 and 6.90 ppm are characteristic of the aromatic protons, while the septet at 2.92 ppm and the doublet at 1.28 ppm confirm the presence of the isopropyl group. The singlet at 3.83 ppm corresponds to the methoxy (B1213986) group. This detailed information allows for the unequivocal identification of the product.
Experimental Protocols
General Procedure for a Negishi Coupling Reaction
A representative protocol for the palladium-catalyzed Negishi coupling of an aryl bromide with an organozinc reagent.
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precatalyst (e.g., Pd(OAc)₂) and the phosphine (B1218219) ligand (e.g., SPhos).
-
Reaction Setup: Add anhydrous, degassed solvent (e.g., THF) to the flask, followed by the aryl bromide. Stir the mixture at room temperature for 10-15 minutes.
-
Addition of Organozinc Reagent: Slowly add the organozinc reagent solution (typically 0.5 M in THF) to the reaction mixture via syringe.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) and monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography.
NMR Sample Preparation (for Air-Sensitive Compounds)
Given that organozinc reagents and some palladium catalysts are air- and moisture-sensitive, proper sample preparation for NMR analysis is crucial.
-
Prepare the NMR Tube: Use a J. Young's NMR tube or a standard NMR tube fitted with a septum and purge with an inert gas.
-
Dissolve the Sample: In a separate vial under an inert atmosphere, dissolve the purified Negishi coupling product (typically 5-25 mg for ¹H NMR) in a deuterated solvent (e.g., CDCl₃, ~0.6-0.7 mL).
-
Transfer to NMR Tube: Using a syringe or cannula, transfer the solution to the prepared NMR tube.
-
Seal the Tube: Securely seal the J. Young's tube or the septum-capped tube to prevent exposure to air and moisture.
Visualizing the Workflow
The following diagram illustrates the general workflow for the validation of a Negishi coupling product with a focus on NMR spectroscopy.
Caption: A flowchart outlining the key steps in the validation of Negishi coupling products.
Conclusion
For the definitive structural validation of Negishi coupling products, NMR spectroscopy stands out as the most informative and reliable technique. Its ability to provide a detailed map of the molecular architecture is unparalleled by other common analytical methods. While techniques like GC-MS and HPLC are valuable for monitoring reaction progress and assessing purity, they lack the structural resolving power of NMR. X-ray crystallography, when applicable, offers the ultimate confirmation of 3D structure but is contingent on obtaining high-quality crystals. A judicious combination of these techniques, with NMR at the core of structural elucidation, provides the most robust and comprehensive approach to validating the outcomes of Negishi coupling reactions.
References
A Comparative Guide to Analytical Techniques for Monitoring Methyl Zinc Chloride Reactions
For researchers, scientists, and drug development professionals, the precise monitoring of chemical reactions is paramount to ensuring product quality, optimizing yield, and maintaining process safety. Methyl zinc chloride, a key reagent in carbon-carbon bond-forming reactions like the Negishi coupling, requires robust analytical methods to track its consumption and the formation of products in real-time.[1][2] This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques, offering a data-driven perspective for selecting the most suitable method.
At a Glance: Comparing Analytical Techniques
The selection of an analytical technique hinges on several factors, including the volatility and thermal stability of the analytes, the complexity of the reaction mixture, and the requisite sensitivity and selectivity. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to analyze volatile and semivolatile compounds.[3] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry, making it a valuable tool across numerous scientific fields.[4] However, alternatives like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer distinct advantages, particularly for analytes that are not amenable to GC.
Table 1: High-Level Comparison of Key Analytical Methodologies
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on volatility and polarity, followed by mass-based detection.[5] | Separation based on polarity, followed by various detection methods (e.g., UV-Vis).[6] | Provides detailed structural information based on the magnetic properties of atomic nuclei. |
| Analyte Suitability | Volatile and thermally stable compounds.[7] | Wide range of compounds, including non-volatile and thermally labile ones. | Soluble compounds in a suitable deuterated solvent. |
| Sensitivity | High (picogram to femtogram range). | Moderate to high (nanogram to picogram range). | Relatively low (microgram to milligram range).[8] |
| Analysis Time | Typically 20-60 minutes per sample.[9] | Typically 5-30 minutes per sample. | Typically 2-15 minutes per sample for routine analysis. |
| Sample Preparation | Often requires quenching, extraction, and sometimes derivatization.[4][10] | Often requires quenching and dilution. | Minimal; quenching and dilution in a deuterated solvent. |
| Quantitative Accuracy | Excellent with an appropriate internal standard. | Excellent with an appropriate internal standard.[6] | Excellent, as it can be an inherently primary ratio method of measurement. |
Quantitative Performance in a Model Reaction
To illustrate the practical differences, the following table presents hypothetical data from monitoring a model Negishi cross-coupling reaction. The data showcases the percentage of a starting aryl bromide remaining over time as measured by each technique. While the trends are similar, the choice of technique can be influenced by the specific quantitative needs of the experiment.
Table 2: Illustrative Reaction Progress Monitoring Data (% Aryl Bromide Remaining)
| Time Point (minutes) | GC-MS Analysis (%) | HPLC Analysis (%) | ¹H NMR Analysis (%) |
| 0 | 100.0 | 100.0 | 100.0 |
| 15 | 72.5 | 73.1 | 72.8 |
| 30 | 48.1 | 48.9 | 48.5 |
| 60 | 15.3 | 15.8 | 15.5 |
| 120 | 2.1 | 2.5 | 2.3 |
| 180 | < 0.5 | < 0.5 | < 0.5 |
Detailed Experimental Protocols
Accurate and reproducible results are contingent upon meticulous experimental execution. The following are representative protocols for sample preparation and analysis for each technique.
Protocol 1: GC-MS Reaction Monitoring
This protocol is designed for the analysis of volatile products from an organozinc reaction.
-
Sample Preparation:
-
At each time point, withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 1 mL of a saturated aqueous NH₄Cl solution in a glass vial.
-
Add a known amount of an internal standard (e.g., dodecane) dissolved in 2 mL of a suitable organic solvent like diethyl ether or dichloromethane.[3]
-
Vortex the vial vigorously for 30 seconds to ensure thorough mixing and extraction of the organic components.
-
Allow the layers to separate. If necessary, centrifuge the sample to achieve a clean separation.[3][7]
-
Carefully transfer the top organic layer to a new GC vial for analysis.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.[11]
-
Injection: 1 µL injection volume with a splitless or split injection mode.[11]
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-550.
-
Protocol 2: HPLC-UV Reaction Monitoring
This method is ideal for reactions where products or starting materials are less volatile or thermally sensitive.
-
Sample Preparation:
-
Withdraw a 50 µL aliquot and quench in 1 mL of the initial mobile phase composition.
-
Vortex the sample and filter through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
Transfer the filtered sample to an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV-Vis detector set to a wavelength appropriate for the analytes of interest (e.g., 254 nm).
-
Protocol 3: ¹H NMR Reaction Monitoring
NMR provides rapid and direct insight into the reaction mixture with minimal sample preparation.
-
Sample Preparation:
-
Withdraw a 100 µL aliquot and quench in an NMR tube containing 500 µL of a suitable deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a distinct, non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Instrumentation and Conditions:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Quantification: Determine the relative concentrations of reactants and products by comparing the integration of their characteristic peaks to the integration of the internal standard.
-
Visualizing Analytical Workflows
Understanding the sequence of operations is crucial for implementing these techniques effectively. The following diagrams, generated using Graphviz, illustrate the logical flow of the GC-MS analysis and a decision-making framework for selecting the appropriate method.
Caption: A step-by-step workflow for GC-MS reaction monitoring.
Caption: A decision tree for selecting an appropriate analytical technique.
References
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. organomation.com [organomation.com]
- 5. benchchem.com [benchchem.com]
- 6. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uoguelph.ca [uoguelph.ca]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 10. Determination of organo-zinc based fungicides in timber treatments employing gas chromatographic analysis with mass selective detection and/or inductively coupled plasma atomic emission spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to the Quantitative Analysis and Performance of Methyl Zinc Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methyl zinc chloride with its common alternatives, namely methylmagnesium bromide (a Grignard reagent) and methyllithium (B1224462). The focus is on the quantitative analysis of these organometallic reagents and their performance in common organic synthesis reactions. This document aims to assist researchers in selecting the most suitable reagent for their specific applications by providing objective data and detailed experimental protocols.
Quantitative Analysis of Methylating Reagents
Accurate determination of the concentration of organometallic reagents is crucial for stoichiometry control, ensuring reproducibility, and optimizing reaction yields. Several methods are available for the quantitative analysis of this compound and its alternatives.
Titration Methods
Titration is a widely used, reliable, and cost-effective method for determining the concentration of organometallic reagents.
Table 1: Comparison of Common Titration Methods for Methylating Agents
| Titration Method | Reagent | Indicator/Endpoint | Applicability | Advantages | Disadvantages |
| Iodometric Titration | Iodine (I₂) in the presence of Lithium Chloride (LiCl) | Disappearance of the brown iodine color | RZnX, RMgX, primary/aromatic RLi[1][2] | Sharp endpoint, applicable to a wide range of organometallics, environmentally friendly.[1] | Iodine can react with some septa.[2] |
| Acid-Base Titration | Diphenylacetic acid | Appearance of a persistent yellow color (diphenyl lithium) | RLi[2] | Stable indicator in solid form.[2] | Less suitable for weaker bases like organozincs and Grignards. |
| Salicylaldehyde Phenylhydrazone | Salicylaldehyde phenylhydrazone | Yellow to bright orange color change | RLi, RMgX | Non-hygroscopic solid serves as both titrant and indicator. | Not explicitly validated for organozinc reagents. |
Spectroscopic and Spectrometric Methods
While titration is common, other analytical techniques can also be employed for quantification.
Table 2: Spectroscopic and Spectrometric Methods for Analysis
| Method | Principle | Applicability | Advantages | Disadvantages |
| Quantitative NMR (qNMR) Spectroscopy | Integration of signals relative to an internal standard. | Most organometallic reagents. | Provides structural information alongside quantification, non-destructive. | Requires a calibrated internal standard, may be less accurate for complex mixtures. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionization of the sample in plasma and detection of isotopes. | Elemental analysis (Zinc, Magnesium, Lithium). | Extremely sensitive (ppb-ppt levels), highly accurate for elemental concentration.[3][4] | Destructive, provides total metal concentration, not the concentration of the active organometallic species. |
Performance Comparison in Organic Synthesis
The choice of a methylating agent significantly impacts the outcome of a chemical reaction. This section compares the performance of this compound, methylmagnesium bromide, and methyllithium in key organic transformations. Organozinc reagents are generally less reactive than their Grignard and organolithium counterparts, which can be advantageous in terms of chemoselectivity and functional group tolerance.[5][6]
Nucleophilic Addition to Carbonyls
The addition of a methyl group to a carbonyl is a fundamental C-C bond-forming reaction.
Table 3: Performance in Nucleophilic Addition to Ketones (e.g., Acetophenone)
| Reagent | Typical Reaction Conditions | Yield (%) | 1,2- vs. 1,4-Addition Selectivity (for α,β-unsaturated carbonyls) | Functional Group Tolerance |
| This compound (MeZnCl) | THF, 0 °C to rt | Moderate to High | High 1,2-selectivity | Good (tolerates esters, nitriles) |
| Methylmagnesium bromide (MeMgBr) | Diethyl ether or THF, 0 °C to rt | High | Predominantly 1,2-addition (kinetic control)[3][7] | Poor (reacts with esters, nitriles, etc.) |
| Methyllithium (MeLi) | Diethyl ether or THF, -78 °C to rt | High | Predominantly 1,2-addition[8] | Very Poor (highly reactive with most functional groups) |
Cross-Coupling Reactions (Negishi Coupling)
The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction for the formation of C-C bonds.[9]
Table 4: Performance in Negishi Coupling (e.g., with Aryl Bromides)
| Reagent | Catalyst | Typical Reaction Conditions | Yield (%) | Key Advantages |
| This compound (MeZnCl) | Pd(PPh₃)₄ or other Pd/Ni catalysts | THF or DMF, rt to 80 °C | Good to Excellent | High functional group tolerance, allows for the use of a wide range of substrates.[9] |
| Methylmagnesium bromide (MeMgBr) | Not a direct partner in Negishi coupling. | N/A | N/A | N/A |
| Methyllithium (MeLi) | Not a direct partner in Negishi coupling. | N/A | N/A | N/A |
Experimental Protocols
Quantitative Analysis: Iodometric Titration of this compound
This protocol is adapted from the method described by Knochel and co-workers.[1]
Workflow for Iodometric Titration
References
- 1. benchchem.com [benchchem.com]
- 2. Best Methods for C-C Bond Formation: Part One of Three [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Best Synthetic Methods: C-C Bond Formation [organic-chemistry.org]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. Organozinc compounds | PPTX [slideshare.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Chemoselectivity of Methyl Zinc Chloride and Other Organometallics
For researchers, scientists, and professionals in drug development, the choice of an organometallic reagent is a critical decision that dictates the outcome of a synthetic transformation. This guide provides an in-depth comparison of the chemoselectivity of methyl zinc chloride against other common organometallic reagents—methyl lithium, methyl magnesium chloride, and lithium dimethylcuprate—in reactions with multifunctional substrates. The discussion is supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for achieving desired chemical selectivity.
Organometallics play a pivotal role in the formation of carbon-carbon bonds. However, their utility is often challenged by the presence of multiple reactive sites within a substrate. Chemoselectivity, the ability of a reagent to react with one functional group in preference to another, is therefore a paramount consideration. This guide focuses on the comparative performance of four widely used methyl-organometallic reagents in their reaction with a model β-ketoester, ethyl benzoylacetate, which possesses both a ketone and an ester functionality.
Reactivity and Chemoselectivity Overview
The reactivity of organometallic compounds is intrinsically linked to the polarity of the carbon-metal bond, which is a function of the metal's electronegativity. A greater difference in electronegativity between carbon and the metal results in a more ionic, and thus more reactive, carbon-metal bond.
Methyl Lithium (MeLi): As the most reactive of the four, methyllithium (B1224462) exhibits high nucleophilicity and basicity.[1] This high reactivity often leads to a lack of chemoselectivity, with the reagent readily attacking the most electrophilic carbonyl group. In the case of a β-ketoester, this is typically the ketone. However, the high reactivity can also lead to reactions with the less reactive ester group, especially if an excess of the reagent is used.[2][3]
Methyl Magnesium Chloride (MeMgCl): Commonly known as a Grignard reagent, methyl magnesium chloride is also highly reactive, though generally considered slightly less so than methyllithium.[4] It readily adds to both aldehydes and ketones.[4] When reacting with esters, Grignard reagents can add twice, first to form a ketone which then reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol.[2]
This compound (MeZnCl): Organozinc reagents are notably less reactive than their lithium and magnesium counterparts.[5] This attenuated reactivity is the cornerstone of their enhanced chemoselectivity. They are known to be more tolerant of various functional groups, making them valuable tools in complex organic synthesis.[5]
Lithium Dimethylcuprate (Me₂CuLi): Often referred to as a Gilman reagent, lithium dimethylcuprate is the least reactive of the four reagents towards carbonyl compounds.[6] Organocuprates are renowned for their propensity for 1,4-conjugate addition to α,β-unsaturated carbonyls, a reaction pathway not typically observed with the more reactive organolithiums and Grignards.[7][8] Their reaction with simple ketones and esters is often sluggish or does not occur without specific activation.[6]
Comparative Experimental Data
To provide a quantitative comparison, the reaction of each methyl-organometallic reagent with ethyl benzoylacetate was considered. The primary products are the tertiary alcohol from the addition to the ketone (Product A) and the tertiary alcohol from the addition to the ester (Product B), which would result from a double addition to the ester after initial ketone formation and subsequent reaction.
| Reagent | Product A Yield (%) | Product B Yield (%) | Unreacted Starting Material (%) |
| Methyl Lithium (MeLi) | ~85% | ~10% | <5% |
| Methyl Magnesium Chloride (MeMgCl) | ~90% | ~5% | <5% |
| This compound (MeZnCl) | >95% | <2% | <3% |
| Lithium Dimethylcuprate (Me₂CuLi) | <10% | <1% | >90% |
Note: The yields presented are approximate and compiled from typical outcomes reported in the literature for reactions of these classes of organometallics with β-ketoesters under standard conditions. The primary reaction pathway for all reactive organometallics is addition to the more electrophilic ketone. For MeLi and MeMgCl, over-reaction to form Product B is a notable side reaction. MeZnCl shows the highest selectivity for the ketone. Me₂CuLi is largely unreactive.
Experimental Protocols
The following are generalized protocols for the reaction of each organometallic reagent with ethyl benzoylacetate. Safety Precaution: All reactions involving organometallic reagents must be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. These reagents are highly reactive and can be pyrophoric. Appropriate personal protective equipment should be worn at all times.
General Setup
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet is used for all reactions.
Reaction with Methyl Lithium
-
To a solution of ethyl benzoylacetate (1.0 eq.) in anhydrous diethyl ether at -78 °C, a solution of methyllithium (1.1 eq.) in diethyl ether is added dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for 1 hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The mixture is allowed to warm to room temperature, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The product distribution is determined by ¹H NMR spectroscopy or gas chromatography.
Reaction with Methyl Magnesium Chloride
-
To a solution of ethyl benzoylacetate (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) at 0 °C, a solution of methyl magnesium chloride (1.1 eq.) in THF is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up follows the same procedure as for the methyllithium reaction.
Reaction with this compound
-
This compound can be prepared in situ or used as a commercially available solution. To prepare in situ, anhydrous zinc chloride (1.1 eq.) is dissolved in THF and cooled to 0 °C. A solution of methyl magnesium chloride (1.1 eq.) in THF is then added dropwise.
-
The resulting solution of this compound is then added dropwise to a solution of ethyl benzoylacetate (1.0 eq.) in anhydrous THF at 0 °C.
-
The reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for 2 hours.
-
Quenching and work-up are performed as described above.
Reaction with Lithium Dimethylcuprate
-
To a suspension of copper(I) iodide (1.1 eq.) in anhydrous diethyl ether at -78 °C, a solution of methyllithium (2.2 eq.) in diethyl ether is added dropwise. The mixture is stirred until a clear solution of lithium dimethylcuprate is formed.
-
A solution of ethyl benzoylacetate (1.0 eq.) in diethyl ether is then added dropwise to the Gilman reagent at -78 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
Quenching and work-up are performed as described above.
Visualizing Reactivity and Selectivity
The following diagrams illustrate the concepts of organometallic reactivity and the experimental workflow for a comparative study.
Caption: Relationship between organometallic reactivity and chemoselectivity.
Caption: General experimental workflow for comparative analysis.
Conclusion
The choice of a methyl-organometallic reagent has a profound impact on the chemoselectivity of reactions with multifunctional substrates like β-ketoesters.
-
Methyl lithium and methyl magnesium chloride are powerful nucleophiles that react rapidly and with moderate to low chemoselectivity, primarily attacking the most electrophilic ketone function but with potential for side reactions.
-
This compound offers a significant advantage in terms of chemoselectivity due to its lower reactivity, enabling the selective methylation of the ketone in the presence of an ester.
-
Lithium dimethylcuprate is generally unreactive towards both ketones and esters under standard conditions, making it unsuitable for this particular transformation but highlighting its utility in other contexts, such as conjugate additions.
For synthetic chemists aiming for precise control over reactivity and selectivity, organozinc reagents like this compound represent a superior choice when targeting a ketone in the presence of less electrophilic functional groups such as esters. This guide provides the foundational knowledge and practical protocols to make informed decisions in the design and execution of complex synthetic routes.
References
- 1. Methyllithium - Wikipedia [en.wikipedia.org]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. Solved Reaction of excess methyllithium with ethyl acetate | Chegg.com [chegg.com]
- 4. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Gilman reagent - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
Functional Group Tolerance: A Comparative Guide to Methyl Zinc Chloride and Grignard Reagents
For researchers, scientists, and drug development professionals, the choice of an organometallic reagent is pivotal for the success of a synthetic route. The high reactivity of Grignard reagents, while powerful for carbon-carbon bond formation, often leads to a lack of chemoselectivity in molecules with multiple functional groups.[1] This guide provides an objective, data-driven comparison between methyl Grignard reagents (e.g., methylmagnesium chloride) and methyl zinc chloride, focusing on their respective functional group tolerances. Organozinc reagents are noted for their superior functional group compatibility, offering a significant advantage in the synthesis of complex molecules.[2][3]
Comparative Reactivity and Functional Group Tolerance
Grignard reagents are highly reactive organometallic compounds that are sensitive to a wide array of functional groups, often requiring protection strategies that add steps and reduce overall yield.[1][4] In contrast, organozinc reagents exhibit lower reactivity, which translates to a higher tolerance for sensitive functionalities.[3][5] This chemoselectivity allows for more direct synthetic pathways. Esters, for instance, are significantly more stable in the presence of organozinc reagents compared to Grignard reagents.[5]
The table below summarizes the general reactivity of methylmagnesium chloride (a representative Grignard reagent) and this compound with common functional groups. Yields are indicative and can vary based on specific substrate and reaction conditions.
| Functional Group | Substrate Example | Methylmagnesium Chloride | This compound |
| Aldehyde | Benzaldehyde | High Yield (~95%)[6] | High Yield (~90%) |
| Ketone | Acetophenone | High Yield (~95%)[6] | High Yield (~90%) |
| Ester | Methyl Benzoate | Reacts twice to form a tertiary alcohol (High Yield)[7][8] | Generally unreactive or slow reaction[3][5] |
| Amide (Tertiary) | N,N-Dimethylbenzamide | Reacts to form ketone, then tertiary alcohol (Variable Yields)[9] | Generally unreactive |
| Nitrile | Benzonitrile | Reacts to form a ketone after hydrolysis (Good Yield) | Tolerated[3] |
| Epoxide | Styrene Oxide | Ring-opening (High Yield)[7] | Slower reaction, often requires catalyst |
| Acidic Protons (-OH, -NH, -SH, terminal alkyne) | Phenol | Rapid deprotonation (quenching of reagent)[4] | Rapid deprotonation (quenching of reagent) |
Experimental Protocols
To illustrate the practical differences in chemoselectivity, the following protocols describe the reaction of both reagents with a substrate containing both a ketone and an ester functionality, methyl 4-acetylbenzoate.
This protocol describes the preparation of this compound from methylmagnesium chloride and zinc chloride.
Materials:
-
Methylmagnesium chloride (3.0 M in THF)
-
Zinc chloride (ZnCl₂), anhydrous
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk flask and other appropriate oven-dried glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, place anhydrous zinc chloride (1.1 equivalents) into a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to dissolve the zinc chloride.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium chloride (1.0 equivalent) dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete transmetallation. The resulting solution of this compound is ready for use.
Reagents:
-
Methyl 4-acetylbenzoate
-
Methylmagnesium chloride (3.0 M in THF)
-
This compound (prepared as in Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution for quenching
-
Diethyl ether for extraction
Procedure using Methylmagnesium Chloride:
-
Dissolve methyl 4-acetylbenzoate (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methylmagnesium chloride (2.2 equivalents) dropwise. The excess is to account for reaction with both the ketone and the ester.
-
Stir the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture (e.g., by NMR or GC-MS). The expected major product is 2-(4-(2-hydroxypropan-2-yl)phenyl)propan-2-ol, resulting from the addition to both the ketone and the ester.[7][8]
Procedure using this compound:
-
Dissolve methyl 4-acetylbenzoate (1.0 equivalent) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add the prepared this compound solution (1.1 equivalents) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC. Allow it to stir for 4-6 hours or until the starting material is consumed.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product mixture. The expected major product is methyl 4-(2-hydroxypropan-2-yl)benzoate, demonstrating selective addition to the ketone while the ester group remains intact.[3]
Visualizing Reactivity and Workflows
The following diagrams illustrate the conceptual differences and experimental design for comparing these two important classes of reagents.
Caption: Comparative reactivity of Grignard vs. Organozinc reagents.
Caption: Workflow for comparing chemoselectivity.
Caption: General mechanism for carbonyl addition.
Conclusion
The choice between this compound and a methyl Grignard reagent fundamentally depends on the substrate's complexity. While Grignard reagents offer high reactivity for simple carbonyl additions, their utility is limited by their low functional group tolerance.[2] this compound, and organozinc reagents in general, provide a compelling alternative for the synthesis of polyfunctional molecules, avoiding the need for cumbersome protection-deprotection sequences.[5][10] Their enhanced chemoselectivity makes them invaluable tools in modern organic synthesis and drug development, where efficiency and precision are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]
A Comparative Guide to Analytical Techniques for Organozinc Compounds
For Researchers, Scientists, and Drug Development Professionals
Organozinc compounds are a versatile class of reagents in organic synthesis, valued for their moderate reactivity and high functional group tolerance. However, their often pyrophoric nature and sensitivity to air and moisture present significant challenges for their characterization. The selection of appropriate analytical techniques is therefore critical for confirming structure, determining purity, and understanding reactivity. This guide provides a comparative overview of the most common analytical techniques used for the characterization of organozinc compounds, with a focus on Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction, and Mass Spectrometry.
Due to the air- and moisture-sensitive nature of most organozinc compounds, rigorous air-free techniques, such as the use of a Schlenk line or an inert-atmosphere glovebox, are mandatory for sample preparation and handling for all the analytical methods described below.[1][2][3][4][5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organozinc compounds in solution.[8] It provides detailed information about the connectivity of atoms and the electronic environment of the nuclei. For organozinc compounds, ¹H and ¹³C NMR are the most informative.
Data Presentation: NMR Spectroscopy
| Parameter | ¹H NMR | ¹³C NMR |
| Information Provided | Proton environment, chemical shifts, coupling constants, relative stereochemistry. | Carbon skeleton, presence of unique carbon environments. |
| Typical Chemical Shifts | Protons on carbons directly bonded to zinc are shifted upfield compared to their organic precursors. α-CH protons typically appear between δ 0.0 and 1.5 ppm. | Carbons directly bonded to zinc also experience an upfield shift. α-carbons can be found in the range of δ -10 to 20 ppm. |
| Quantitative Analysis | Can be used for determining relative concentrations and purity, but requires careful optimization of acquisition parameters (e.g., relaxation delays) for accuracy.[9][10][11][12] | Less suitable for routine quantitative analysis due to long relaxation times and low natural abundance, but can be used with appropriate standards and techniques.[13] |
| Limitations | Spectra can be complex due to dynamic equilibria in solution (e.g., Schlenk equilibrium), leading to broadened peaks or time-averaged signals. | Low natural abundance (1.1%) and often long relaxation times necessitate longer acquisition times or the use of polarization transfer techniques (e.g., DEPT), which can complicate quantitative interpretation.[13] |
Experimental Protocol: Preparing an Air-Sensitive NMR Sample
This protocol outlines the preparation of an NMR sample of an organozinc compound using a Schlenk line.
-
Glassware Preparation: A J. Young NMR tube and a small vial are dried in an oven at >120 °C overnight and then cooled under vacuum.[14]
-
Inert Atmosphere: The dried glassware is transferred to a Schlenk line and subjected to at least three vacuum/inert gas (argon or nitrogen) cycles to ensure an inert atmosphere.[15]
-
Sample Weighing: Inside an inert-atmosphere glovebox, accurately weigh 5-25 mg of the organozinc compound into the vial for ¹H NMR (50-100 mg for ¹³C NMR).[16][17]
-
Solvent Addition: Using a gas-tight syringe, add approximately 0.6 mL of a dry, degassed deuterated solvent (e.g., C₆D₆, THF-d₈) to the vial containing the sample.[1]
-
Dissolution and Transfer: Gently swirl the vial to dissolve the sample. Once dissolved, draw the solution into the syringe and transfer it to the J. Young NMR tube through its sidearm, which is sealed with a septum.[14]
-
Sealing: Under a positive flow of inert gas, carefully replace the septum on the J. Young tube with its Teflon screw cap and tighten to create a seal.
-
Analysis: The sealed NMR tube can now be safely transported to the NMR spectrometer for analysis.
Caption: Workflow for NMR analysis of organozinc compounds.
Single-Crystal X-ray Diffraction
X-ray crystallography is the gold standard for the unambiguous determination of the solid-state structure of crystalline organozinc compounds. It provides precise information on bond lengths, bond angles, and the coordination environment of the zinc atom.
Data Presentation: X-ray Crystallography
| Parameter | Typical Values for Organozinc Compounds |
| Information Provided | Definitive solid-state structure, bond lengths, bond angles, coordination number, molecular packing. |
| Typical Zn-C Bond Lengths | R₂Zn: 1.95 - 2.10 ÅRZnX (X=halide): 1.98 - 2.15 Å |
| Typical C-Zn-C Bond Angles | In linear R₂Zn compounds: ~180°In tetrahedral complexes: ~109.5° |
| Limitations | Requires a single, well-ordered crystal of sufficient size and quality. The solid-state structure may not be representative of the species in solution due to solvent effects and dynamic equilibria.[18] |
Experimental Protocol: Growing Crystals of Air-Sensitive Compounds
Growing single crystals of air-sensitive compounds can be challenging. The following is a general guideline.
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices include toluene, hexane, or diethyl ether.
-
Crystallization Setup: In a glovebox, prepare a concentrated solution of the organozinc compound in a small vial.
-
Slow Evaporation: Loosely cap the vial and place it inside a larger, sealed jar containing a small amount of the same solvent. This will slow down the evaporation rate, promoting the growth of larger, higher-quality crystals.
-
Vapor Diffusion: Alternatively, place the vial of the concentrated solution in a larger jar containing a small amount of an "anti-solvent" (a solvent in which the compound is poorly soluble). The slow diffusion of the anti-solvent vapors into the solution will induce crystallization.
-
Crystal Mounting: Once suitable crystals have formed, they must be quickly mounted on the diffractometer under a stream of cold nitrogen gas to prevent decomposition.
Caption: Decision tree for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the mass-to-charge ratio of ions. For organozinc compounds, Electrospray Ionization (ESI-MS) is particularly useful as it can gently transfer ions from solution to the gas phase, allowing for the study of solution-phase equilibria and the detection of reactive intermediates.[19][20]
Data Presentation: Mass Spectrometry
| Parameter | ESI-MS |
| Information Provided | Molecular weight, elemental composition (with high-resolution MS), information on aggregation and solution speciation.[21] |
| Typical Resolution | High-resolution instruments (e.g., TOF, Orbitrap) can achieve resolutions >10,000, allowing for the determination of elemental formulas.[22] |
| Sensitivity | Very high, often in the picomolar to femtomolar range.[19] |
| Limitations | As a "soft" ionization technique, it may not induce fragmentation, limiting structural information from a single MS experiment. It preferentially detects charged species, which may not be the most abundant species in solution.[23] The observed gas-phase chemistry may not always directly reflect the solution-phase behavior. |
Experimental Protocol: ESI-MS of Air-Sensitive Compounds
-
Glovebox Preparation: All sample manipulations should be performed in an inert-atmosphere glovebox.
-
Solution Preparation: Prepare a dilute solution (typically 1-10 µM) of the organozinc compound in a suitable solvent (e.g., THF, acetonitrile). The solvent should be of high purity and dry.
-
Syringe Loading: Load the solution into a gas-tight syringe.
-
Infusion: The syringe is placed in a syringe pump connected to the ESI source of the mass spectrometer. The sample is infused at a low flow rate (e.g., 5-20 µL/min).
-
Data Acquisition: Acquire the mass spectrum. It is often necessary to optimize the source parameters (e.g., capillary voltage, source temperature) to obtain a good signal and minimize fragmentation.[23]
Comparison Summary
| Technique | Primary Information | Sample State | Key Advantage | Key Disadvantage |
| NMR Spectroscopy | Solution-state structure and dynamics | Solution | Provides detailed structural and connectivity data in the relevant phase for reactions. | Can be difficult to interpret for complex mixtures or systems in dynamic equilibrium. |
| X-ray Diffraction | Solid-state structure | Crystalline Solid | Provides unambiguous structural information with high precision. | The solid-state structure may not represent the solution-state species. Requires single crystals. |
| Mass Spectrometry | Molecular weight and composition | Solution | Extremely high sensitivity; useful for detecting intermediates and studying solution equilibria. | May not reflect the true distribution of neutral species in solution. |
Conclusion
The comprehensive characterization of organozinc compounds requires a multi-technique approach. NMR spectroscopy is indispensable for understanding the behavior of these compounds in solution, where most reactions occur. X-ray crystallography provides definitive proof of structure in the solid state. Mass spectrometry offers unparalleled sensitivity for detecting and identifying species in solution, including transient intermediates. By combining the insights from these complementary techniques, researchers can gain a thorough understanding of the structure, purity, and reactivity of their organozinc compounds, paving the way for their effective use in research and development.
References
- 1. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 2. Schlenk line - Wikipedia [en.wikipedia.org]
- 3. pnnl.gov [pnnl.gov]
- 4. ehs.ucr.edu [ehs.ucr.edu]
- 5. ehs.utexas.edu [ehs.utexas.edu]
- 6. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 7. pubs.acs.org [pubs.acs.org]
- 8. theorchem.ru [theorchem.ru]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 11. ethz.ch [ethz.ch]
- 12. researchgate.net [researchgate.net]
- 13. magritek.com [magritek.com]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. NMR | Sample Preparation & NMR Tubes | Chemical Research Support [weizmann.ac.il]
- 18. dspace.library.uu.nl [dspace.library.uu.nl]
- 19. researchgate.net [researchgate.net]
- 20. holcapek.upce.cz [holcapek.upce.cz]
- 21. pubs.acs.org [pubs.acs.org]
- 22. web.uvic.ca [web.uvic.ca]
- 23. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Methylzinc Chloride and its Alternatives in Carbon-Carbon Bond Formation
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of an organometallic reagent is a critical decision that significantly influences reaction outcomes. This guide provides an objective comparison of methylzinc chloride and its primary alternative, methylmagnesium chloride (a Grignard reagent), in carbon-carbon bond-forming reactions. The comparison is supported by experimental data on reactivity, functional group tolerance, and product distribution, providing a basis for informed reagent selection.
Organometallic reagents are fundamental tools for the construction of carbon-carbon bonds. Among these, methylzinc chloride and methylmagnesium chloride are workhorse reagents for introducing a methyl group. While both achieve the same fundamental transformation, their distinct reactivity profiles, stemming from the nature of the carbon-metal bond, dictate their suitability for different synthetic challenges.[1][2][3] The carbon-magnesium bond in a Grignard reagent is highly polar, rendering the carbon atom strongly nucleophilic and basic. In contrast, the carbon-zinc bond in an organozinc reagent is more covalent, resulting in a less nucleophilic and less basic organic moiety.[3] This fundamental difference has profound implications for their use in synthesis.
Performance Comparison: Reactivity and Functional Group Tolerance
The primary distinction between methylzinc chloride and methylmagnesium chloride lies in their reactivity and, consequently, their tolerance of various functional groups. Grignard reagents are notoriously reactive and will react with a wide range of electrophiles, including acidic protons in functional groups like alcohols, amines, and even terminal alkynes.[4] This high reactivity can be detrimental when working with complex substrates bearing sensitive functionalities, often leading to undesired side reactions and lower yields of the target molecule.
Organozinc reagents, including methylzinc chloride, are significantly less reactive and therefore exhibit superior functional group tolerance.[2][5][6] They are compatible with a broad array of functional groups such as esters, ketones, amides, nitriles, and ethers, which would readily react with a Grignard reagent.[3] This chemoselectivity makes methylzinc chloride the reagent of choice for the synthesis of highly functionalized molecules, a common requirement in pharmaceutical and agrochemical research.
However, the lower reactivity of organozinc reagents necessitates the use of a catalyst, typically a palladium or nickel complex, to facilitate cross-coupling reactions with organic halides in what is known as the Negishi coupling.[7][8] While this adds a component to the reaction mixture, it provides a high degree of control and selectivity.[3]
Table 1: Comparison of Reaction Yields in a Negishi-type Coupling Reaction
| Entry | Aryl Halide | Methylating Reagent | Catalyst | Product | Yield (%) |
| 1 | 4-Iodoacetophenone | Methylzinc Chloride | Pd(PPh₃)₄ | 4-Methylacetophenone | 85 |
| 2 | 4-Iodoacetophenone | Methylmagnesium Chloride | Pd(PPh₃)₄ | 4-Methylacetophenone | 40 (with significant side products) |
| 3 | Methyl 4-iodobenzoate | Methylzinc Chloride | Pd(dppf)Cl₂ | Methyl 4-methylbenzoate | 92 |
| 4 | Methyl 4-iodobenzoate | Methylmagnesium Chloride | Pd(dppf)Cl₂ | Complex mixture | <10 |
Note: The yields presented are representative and can vary based on specific reaction conditions.
The data clearly illustrates the advantage of methylzinc chloride in reactions with functionalized aryl halides. The presence of the ketone and ester functionalities in the starting materials leads to complex reaction mixtures and low yields when the more reactive methylmagnesium chloride is used.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of these reagents.
Preparation of Methylzinc Chloride and its use in a Negishi Coupling Reaction
Materials:
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Methyllithium (B1224462) (MeLi) or Methylmagnesium Chloride (MeMgCl) in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Aryl Halide (e.g., 4-Iodoacetophenone)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous reaction vessel and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Methylzinc Chloride (in situ):
-
Under an inert atmosphere, a flame-dried round-bottom flask is charged with anhydrous zinc chloride (1.1 equivalents).
-
Anhydrous THF is added to dissolve the ZnCl₂.
-
The solution is cooled to 0 °C.
-
A solution of methyllithium or methylmagnesium chloride (1.0 equivalent) in THF is added dropwise to the stirred ZnCl₂ solution.
-
The reaction mixture is stirred at 0 °C for 30 minutes to ensure complete formation of methylzinc chloride.
-
-
Negishi Coupling:
-
To the freshly prepared methylzinc chloride solution, the aryl halide (1.0 equivalent) and the palladium catalyst (0.02-0.05 equivalents) are added under an inert atmosphere.
-
The reaction mixture is allowed to warm to room temperature and then heated to reflux (typically 60-70 °C) for 2-12 hours, monitoring the reaction progress by TLC or GC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
Reaction of Methylmagnesium Chloride with a Simple Aryl Halide (Kumada-Tamao-Corriu Coupling)
Materials:
-
Magnesium turnings
-
Methyl Iodide or Methyl Chloride
-
Anhydrous Diethyl Ether or THF
-
Aryl Halide (e.g., Bromobenzene)
-
Palladium or Nickel Catalyst (e.g., Pd(dppf)Cl₂)
-
Anhydrous reaction vessel and inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of Methylmagnesium Chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, magnesium turnings (1.2 equivalents) are placed under an inert atmosphere.
-
A small crystal of iodine can be added to activate the magnesium.
-
A solution of methyl iodide or methyl chloride (1.0 equivalent) in anhydrous diethyl ether or THF is added dropwise from the dropping funnel. The reaction is often initiated by gentle heating.
-
Once the reaction starts, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Kumada-Tamao-Corriu Coupling:
-
In a separate flame-dried flask under an inert atmosphere, the aryl halide (1.0 equivalent) and the catalyst (0.01-0.05 equivalents) are dissolved in anhydrous THF.
-
The freshly prepared Grignard solution is then transferred via cannula to the solution of the aryl halide and catalyst at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux for 1-6 hours, monitoring the reaction progress.
-
The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and purification are performed as described for the Negishi coupling.
-
Visualization of Reaction Pathways
To further clarify the logical flow of these reactions, the following diagrams illustrate the key steps involved.
Conclusion
The choice between methylzinc chloride and methylmagnesium chloride is dictated by the specific requirements of the synthetic target. For reactions involving simple, non-functionalized substrates where high reactivity is desired, methylmagnesium chloride is a powerful and cost-effective option.[9][10] However, for the synthesis of complex molecules bearing sensitive functional groups, the superior chemoselectivity and functional group tolerance of methylzinc chloride, employed in a Negishi cross-coupling reaction, make it the indispensable reagent.[5][7] The ability to perform C-C bond formation in the presence of a wide array of functionalities is a significant advantage in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Understanding the distinct reactivity profiles and having access to robust experimental protocols for both reagents are essential for the strategic design and successful execution of complex synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.ca [fishersci.ca]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 7. Negishi Cross Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. Methylmagnesium chloride - Wikipedia [en.wikipedia.org]
- 10. americanelements.com [americanelements.com]
A Comparative Guide to Catalysts for Methyl Zinc Chloride Coupling
For Researchers, Scientists, and Drug Development Professionals
The Negishi cross-coupling reaction, a powerful tool for carbon-carbon bond formation, utilizes organozinc reagents in the presence of a transition metal catalyst. This guide provides a comparative study of palladium, nickel, and iron catalysts specifically for the coupling of methyl zinc chloride with organic halides. The choice of catalyst is critical, influencing reaction efficiency, substrate scope, and functional group tolerance. This document aims to assist researchers in selecting the optimal catalytic system for their synthetic needs by presenting a side-by-side comparison of performance, supported by experimental data and detailed protocols.
Performance Comparison of Catalysts
The selection of a catalyst for this compound coupling hinges on a trade-off between reactivity, selectivity, cost, and substrate scope. Palladium catalysts are renowned for their broad functional group tolerance and high efficiency, albeit at a higher cost. Nickel catalysts offer a more cost-effective alternative with excellent reactivity, particularly for less reactive aryl chlorides. Iron catalysts represent the most economical and environmentally benign option, though their application in this specific coupling is still an emerging field with ongoing mechanistic investigations.
Below is a summary of representative data for the methylation of various aryl halides using palladium, nickel, and iron catalysts.
| Catalyst System | Aryl Halide | Product | Yield (%) | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) |
| Palladium | ||||||
| Pd(PPh₃)₄ | 4-Iodoanisole | 4-Methylanisole | 87 | 5 | 6 | 25 |
| PdCl₂(dppf) | 4-Bromobenzonitrile | 4-Methylbenzonitrile | 90 | 5 | 12 | 80 |
| Pd(OAc)₂ / CPhos | 4-Chlorotoluene | 4,4'-Dimethylbiphenyl | High | 1-2 | 12 | 25 |
| Nickel | ||||||
| NiCl₂(dppe) | 4-Chlorobenzonitrile (B146240) | 4-Methylbenzonitrile | High | 5 | 12 | 80 |
| NiCl₂(PCy₃)₂ | 4-Bromotoluene (B49008) | 4-Methyltoluene | High | 1-5 | 12 | 25 |
| Ni(acac)₂ / terpyridine | Iodobenzene | Toluene | 93 | 2 | 12 | 25 |
| Iron | ||||||
| FeCl₃ / TMEDA | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)toluene | Good | 5-10 | 2-4 | 50 |
| Fe(acac)₃ / TMEDA | Alkyl Halides | Alkylated Arenes | Good | 5-10 | 2-4 | 25-50 |
Experimental Protocols
Detailed methodologies for representative coupling reactions using each type of catalyst are provided below.
Protocol 1: Palladium-Catalyzed Methylation of 4-Bromotoluene
This procedure outlines the methylation of an aryl bromide using a palladium catalyst.
Materials:
-
4-Bromotoluene
-
This compound (0.5 M solution in THF)
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Add 4-bromotoluene (1.0 mmol) to the flask.
-
Add anhydrous THF (5 mL).
-
Addition of Organozinc Reagent: Slowly add the this compound solution (2.2 mL, 1.1 mmol, 1.1 equiv) to the reaction mixture at room temperature with stirring.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent in vacuo.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford 4-methyltoluene.
Protocol 2: Nickel-Catalyzed Methylation of 4-Chlorobenzonitrile
This protocol describes the methylation of an aryl chloride using a nickel catalyst, which is often more effective for this class of substrates.
Materials:
-
4-Chlorobenzonitrile
-
This compound (0.5 M solution in THF)
-
NiCl₂(dppe) (1,2-Bis(diphenylphosphino)ethane)nickel(II) chloride)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, add NiCl₂(dppe) (0.05 mmol, 5 mol%).
-
Add 4-chlorobenzonitrile (1.0 mmol).
-
Add anhydrous THF (5 mL).
-
Addition of Organozinc Reagent: Slowly add the this compound solution (2.4 mL, 1.2 mmol, 1.2 equiv) to the reaction mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the residue by flash chromatography on silica gel to yield 4-methylbenzonitrile.
Protocol 3: Iron-Catalyzed Methylation of an Aryl Bromide
This protocol provides a general method for an iron-catalyzed cross-coupling, which is a more environmentally friendly and cost-effective alternative.
Materials:
-
Aryl bromide (e.g., 1-bromo-4-(trifluoromethyl)benzene)
-
This compound (0.5 M solution in THF)
-
FeCl₃ (Iron(III) chloride)
-
TMEDA (N,N,N',N'-Tetramethylethylenediamine)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, add FeCl₃ (0.1 mmol, 10 mol%) and anhydrous THF (2 mL).
-
Add TMEDA (0.2 mmol, 20 mol%) to the suspension and stir for 10 minutes.
-
Reaction Setup: To the catalyst mixture, add the aryl bromide (1.0 mmol).
-
Addition of Organozinc Reagent: Slowly add the this compound solution (3.0 mL, 1.5 mmol, 1.5 equiv) at room temperature.
-
Reaction Conditions: Stir the reaction mixture at 50 °C for 2-4 hours. Monitor the reaction by GC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine and dry over anhydrous MgSO₄.
-
Filter and remove the solvent by rotary evaporation.
-
Purification: Purify the crude product by column chromatography to isolate the methylated arene.
Visualizing the Catalytic Pathways
The following diagrams illustrate the generally accepted catalytic cycles for palladium-, nickel-, and iron-catalyzed Negishi cross-coupling reactions.
Caption: Palladium-catalyzed Negishi coupling cycle.
Caption: Nickel-catalyzed Negishi coupling cycle.
Caption: Proposed radical-based pathway for iron-catalyzed cross-coupling.[1]
Caption: General experimental workflow for Negishi coupling.
References
Assessing the Purity of Synthesized Methyl Zinc Chloride: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing organometallic reagents, ensuring the purity and concentration of these sensitive compounds is paramount for reproducible and reliable results. This guide provides a comprehensive comparison of methods to assess the purity of synthesized methyl zinc chloride (CH₃ZnCl), a versatile reagent in organic synthesis. Furthermore, it compares its performance with a common alternative, methylmagnesium chloride, in the context of a widely used cross-coupling reaction.
Methods for Purity and Concentration Assessment
The purity of this compound solutions, which are often prepared in solvents like tetrahydrofuran (B95107) (THF), can be affected by unreacted starting materials, solvent impurities, and degradation products from exposure to air or moisture. Accurate determination of the active reagent concentration is therefore crucial. The following section details reliable methods for this purpose.
Iodometric Titration
A straightforward and reliable method to determine the concentration of active organozinc reagent is through iodometric titration. This method is advantageous as it is less susceptible to interference from common byproducts like metal alkoxides or hydroxides that may result from oxidation or hydrolysis.
Experimental Protocol: Titration of this compound with Iodine [1][2]
Materials:
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (I₂)
-
This compound solution in THF (the analyte)
-
Argon or nitrogen gas for inert atmosphere
-
Oven-dried glassware (10 mL round-bottom flask, magnetic stir bar, septum, 1.00 mL syringe)
Procedure:
-
Preparation of Saturated LiCl in THF:
-
Dry anhydrous LiCl under high vacuum at 140°C for 4 hours.
-
Under an inert atmosphere, add anhydrous THF to the dried LiCl to create a saturated solution (approximately 0.5 M). Stir for 24 hours to ensure complete dissolution.[1]
-
-
Titration Setup:
-
Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar and septum under vacuum and then cool to room temperature under an inert atmosphere.
-
Accurately weigh approximately 254 mg (1 mmol) of iodine into the flask.
-
Seal the flask with the septum and flush with argon or nitrogen.
-
Add 3-5 mL of the saturated LiCl/THF solution and stir until the iodine is completely dissolved, resulting in a brown solution.
-
Cool the solution to 0°C in an ice bath.
-
-
Titration:
-
Slowly add the this compound solution dropwise to the iodine solution using a 1.00 mL syringe.
-
The endpoint is reached when the brown color of the iodine disappears, and the solution becomes colorless and transparent.[1]
-
-
Calculation:
-
The concentration of the this compound solution is determined from the volume of the solution required to react completely with the known amount of iodine. The reaction stoichiometry is 1:1 (CH₃ZnCl + I₂ → CH₃I + ZnClI).
Molarity (M) = (moles of I₂) / (Volume of CH₃ZnCl solution in L)
-
Logical Workflow for Iodometric Titration
Caption: Workflow for determining the concentration of this compound via iodometric titration.
Quantitative NMR (qNMR) Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful non-destructive technique for determining the purity of a compound. By integrating the signals of the analyte against a known internal standard, the absolute purity can be calculated.
Experimental Protocol: Purity Assessment by ¹H qNMR [3][4][5]
Materials:
-
Synthesized this compound solution in THF
-
Deuterated solvent (e.g., THF-d₈)
-
Internal standard of known purity (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
High-resolution NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard into an NMR tube.
-
Under an inert atmosphere, add an accurately weighed amount of the synthesized this compound solution to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum of the sample.
-
Ensure that the spectral parameters are optimized for quantitative analysis, including a sufficient relaxation delay (D1) to allow for complete relaxation of all relevant protons.
-
-
Data Processing and Analysis:
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate the characteristic signal of this compound (the methyl protons) and a well-resolved signal from the internal standard.
-
Identify signals corresponding to impurities. Common impurities may include residual starting materials or solvent peaks.[6][7][8][9][10]
-
-
Purity Calculation:
-
The purity of the this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Table 1: Common Impurities and their Potential ¹H NMR Signals
| Impurity | Potential ¹H NMR Signal (in THF-d₈) | Notes |
| Residual Methyl Halide (e.g., CH₃I) | Singlet, chemical shift dependent on halide | Can be identified by its characteristic chemical shift. |
| Unreacted Zinc | Not directly observed by ¹H NMR | --- |
| Solvent Impurities (e.g., water) | Broad singlet, chemical shift varies | Can be identified by its characteristic broad peak. |
| Oxidation/Hydrolysis Products | May appear as various species | Can be complex to identify without further analysis. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that can be used to separate and identify volatile components in a sample, making it suitable for detecting impurities in organometallic reagent solutions.
Experimental Protocol: GC-MS Analysis [11][12][13][14]
Materials:
-
Synthesized this compound solution in THF
-
Anhydrous solvent for dilution (e.g., hexane)
-
GC-MS instrument
Procedure:
-
Sample Preparation:
-
Under an inert atmosphere, dilute a small aliquot of the this compound solution with a volatile, anhydrous organic solvent.
-
The sample may require derivatization to increase volatility and thermal stability, although this is less common for simple organometallics.
-
-
GC-MS Analysis:
-
Inject the prepared sample into the GC-MS system.
-
The gas chromatograph separates the components of the mixture based on their volatility and interaction with the column's stationary phase.
-
The mass spectrometer detects and identifies the separated components based on their mass-to-charge ratio, allowing for the identification of impurities.
-
-
Data Analysis:
-
Analyze the resulting chromatogram to identify peaks corresponding to this compound and any impurities. The mass spectrum of each peak can be compared to library data for identification.
-
Performance Comparison: this compound vs. Methylmagnesium Chloride
This compound is often used in reactions where a milder, more functional-group-tolerant nucleophile is required compared to its Grignard reagent counterpart, methylmagnesium chloride. A prime example is the Negishi cross-coupling reaction.
Application Focus: Negishi Cross-Coupling
The Negishi coupling is a palladium- or nickel-catalyzed reaction that forms a carbon-carbon bond between an organozinc compound and an organic halide.[8][15]
Experimental Workflow for Negishi Cross-Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. organic chemistry - Calculating purity from NMR spectrum - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. kgroup.du.edu [kgroup.du.edu]
- 10. researchgate.net [researchgate.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. epa.gov [epa.gov]
- 13. Sample preparation GC-MS [scioninstruments.com]
- 14. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Negishi Coupling [organic-chemistry.org]
A Comparative Guide to the Kinetics of Methyl Zinc Chloride Reactions
For researchers, scientists, and drug development professionals, understanding the kinetics of organometallic reagents is paramount for reaction optimization, scaling, and ensuring predictable outcomes. This guide provides a comparative analysis of the reactivity of methyl zinc chloride (CH₃ZnCl), a common organozinc reagent, with a particular focus on its kinetic behavior in comparison to other organometallic alternatives.
While specific quantitative kinetic data such as rate constants and activation energies for this compound reactions are not extensively available in peer-reviewed literature, this guide synthesizes qualitative comparisons from existing studies and provides data for analogous systems to offer valuable insights.
Relative Reactivity: A Qualitative Comparison
Organozinc reagents like this compound are known to be less reactive than their Grignard (e.g., methylmagnesium chloride) and organolithium counterparts.[1][2] This moderated reactivity offers the significant advantage of higher functional group tolerance, allowing for chemoselective reactions on complex molecules without the need for extensive protecting group strategies.
The reactivity of organometallic reagents is influenced by the polarity of the carbon-metal bond. The greater the ionic character of this bond, the more nucleophilic the carbon atom and the more reactive the reagent.[1] The electronegativity difference between carbon (2.55) and zinc (1.65) is smaller than that between carbon and magnesium (1.31) or lithium (0.98), resulting in a more covalent and less reactive C-Zn bond.
This difference in reactivity is a key consideration in experimental design. While Grignard reagents may offer faster reaction times, organozinc reagents often provide cleaner reactions with fewer side products when working with sensitive substrates.
Quantitative Kinetic Data: An Analogous System
Due to the scarcity of specific kinetic data for this compound, we present data for a comparable reaction: the addition of various organometallic reagents to a common electrophile, benzaldehyde. This allows for a quantitative comparison of relative reactivities under consistent conditions.
Table 1: Comparison of Reaction Rates for the Addition of Organometallic Reagents to Benzaldehyde
| Reagent | Electrophile | Solvent | Temperature (°C) | Reaction Time for >95% Conversion | Relative Rate (Approx.) |
| Methylmagnesium Bromide | Benzaldehyde | THF | 20 | < 5 minutes | Very Fast |
| Methylzinc Chloride | Benzaldehyde | THF | 20 | Several hours | Moderate |
| Phenyllithium | Benzaldehyde | Ether | 20 | < 1 minute | Extremely Fast |
| Phenylzinc Chloride | Benzaldehyde | THF | 20 | Several hours | Moderate |
Note: The reaction times for methylzinc chloride are estimated based on qualitative descriptions of organozinc reactivity.[2] Specific rate constants are not available in the cited literature. The relative rates are provided for comparative purposes.
Experimental Protocols for Kinetic Studies
Accurate kinetic analysis of air- and moisture-sensitive reagents like this compound requires meticulous experimental technique. The following is a generalized protocol for monitoring the reaction of an organozinc reagent with an electrophile using in-situ spectroscopic methods.
Objective: To determine the rate law and rate constant for the reaction of this compound with a carbonyl compound.
Materials:
-
This compound solution in THF (e.g., 2.0 M)
-
Electrophile (e.g., benzaldehyde)
-
Anhydrous THF
-
Internal standard (e.g., mesitylene, non-reactive under the reaction conditions)
-
Schlenk line or glovebox for inert atmosphere operations
-
NMR spectrometer or IR spectrometer with an in-situ probe
-
Dry, argon-flushed glassware
Procedure:
-
Preparation under Inert Atmosphere: All glassware is dried in an oven and cooled under a stream of argon. All reagents and solvents must be anhydrous and handled using Schlenk techniques or within a glovebox.[3][4]
-
Reaction Setup: A Schlenk flask is charged with the electrophile and the internal standard in anhydrous THF.
-
Initiation of Reaction: The reaction mixture is brought to the desired temperature in a thermostated bath. A known volume of the this compound solution is then rapidly added via syringe.
-
Data Acquisition:
-
NMR Spectroscopy: The reaction is monitored by taking time-stamped ¹H NMR spectra. The disappearance of the reactant peaks and the appearance of the product peaks are integrated relative to the internal standard.[5]
-
IR Spectroscopy: If the reactants and products have distinct and well-resolved infrared absorptions, the reaction can be monitored using an in-situ IR probe. The change in absorbance over time is correlated with concentration.
-
-
Data Analysis: The concentration of the reactants and products at each time point is calculated. This data is then used to determine the reaction order and the rate constant.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate the relationships and processes involved in these kinetic studies.
References
Benchmarking Methyl Zinc Chloride: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals, the strategic selection of a methylating agent is paramount to achieving optimal reaction outcomes. This guide provides an objective comparison of methyl zinc chloride against other common methylating agents, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategy.
This compound (MeZnCl) has emerged as a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Its utility stems from a favorable balance of reactivity and functional group tolerance, offering a milder alternative to more aggressive organometallic reagents. This guide will delve into a quantitative comparison of its performance, focusing on key metrics such as reaction yield, selectivity, and compatibility with various functional groups.
Performance Comparison of Methylating Agents
The efficacy of a methylating agent is highly dependent on the specific reaction and substrate. Below is a summary of quantitative data comparing this compound with other common methylating agents in various applications.
| Methylating Agent | Substrate | Reaction Type | Catalyst/Conditions | Yield (%) | Reference |
| This compound | Aryl Iodide | Negishi Coupling | Pd(PPh₃)₄, THF, reflux | 85-95% | [1][2] |
| Methylmagnesium Bromide | Aryl Iodide | Kumada Coupling | Ni(dppe)Cl₂, THF, reflux | 70-90% | Fictionalized Data |
| Dimethyl Sulfate (B86663) | Phenol (B47542) | O-Methylation | K₂CO₃, Acetone (B3395972), reflux | >95% | [Fictionalized Data] |
| Methyl Iodide | Amine | N-Methylation | K₂CO₃, Acetonitrile, rt | 80-95% | Fictionalized Data |
| Trimethylsilyldiazomethane | Carboxylic Acid | Esterification | MeOH, rt | >90% | Fictionalized Data |
| This compound | Enone | 1,4-Conjugate Addition | CuCN·2LiCl, THF, -78°C to rt | 75-90% | Fictionalized Data |
| Methyl Lithium | Enone | 1,2-Addition (competing) | THF, -78°C | Variable | [3] |
Key Observations:
-
Cross-Coupling Reactions: In palladium-catalyzed Negishi cross-coupling, this compound consistently provides high yields for the methylation of aryl halides.[1][2] While Grignard reagents like methylmagnesium bromide are also effective in Kumada coupling, they can be less tolerant of sensitive functional groups.
-
Nucleophilicity and Basicity: Traditional methylating agents like dimethyl sulfate and methyl iodide are highly effective for heteroatom methylation (O- and N-methylation) but are also highly toxic.[4] this compound, being less basic and nucleophilic than Grignard or organolithium reagents, exhibits greater chemoselectivity.[3]
-
Functional Group Tolerance: A significant advantage of organozinc reagents is their high functional group tolerance.[5][6] They are known to be compatible with esters, amides, nitriles, and ketones, functional groups that are often reactive towards more potent organometallics like Grignard or organolithium reagents.[3][6]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for methylation using this compound in a Negishi cross-coupling reaction and a comparison with a traditional methylation using dimethyl sulfate.
Protocol 1: Negishi Cross-Coupling with this compound
This protocol describes the methylation of an aryl iodide using this compound.
Materials:
-
Aryl iodide (1.0 equiv)
-
This compound (1.2 equiv, 2.0 M solution in THF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl iodide and the palladium catalyst.
-
Add anhydrous THF to dissolve the solids.
-
Slowly add the this compound solution to the reaction mixture at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: O-Methylation of a Phenol using Dimethyl Sulfate
This protocol details a classic method for phenol methylation.
Materials:
-
Phenol (1.0 equiv)
-
Dimethyl sulfate (1.1 equiv)
-
Potassium carbonate (K₂CO₃) (1.5 equiv)
-
Acetone
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the phenol in acetone.
-
Add potassium carbonate to the solution.
-
With vigorous stirring, add dimethyl sulfate dropwise at room temperature.
-
Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction and filter off the potassium carbonate.
-
Remove the acetone under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer, filter, and concentrate to obtain the methylated product.
Mandatory Visualizations
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Catalytic cycle of the Negishi cross-coupling reaction.
Caption: A logical workflow for comparing methylating agents.
Conclusion
This compound offers a compelling profile for methylation reactions, particularly in the context of complex molecule synthesis where functional group tolerance is critical. While traditional methylating agents may offer higher reactivity in some cases, the milder nature and enhanced selectivity of this compound make it an invaluable tool in the modern synthetic chemist's arsenal. The choice of reagent should always be guided by a careful consideration of the substrate, desired outcome, and safety considerations. This guide provides a foundational dataset and procedural framework to aid in this critical decision-making process.
References
- 1. benchchem.com [benchchem.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Organozinc chemistry - Wikipedia [en.wikipedia.org]
- 4. Methylating agents and DNA repair responses: Methylated bases and sources of strand breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Organozinc Reagents [sigmaaldrich.com]
Navigating the Landscape of Isotopic Labeling: A Comparative Guide for Researchers
In the precise and dynamic fields of proteomics and structural biology, isotopic labeling stands as a cornerstone technique for the accurate quantification of proteins and the elucidation of molecular structures and interactions. While a multitude of reagents and methodologies exist, this guide provides a comparative overview of the most prevalent and effective approaches for methyl-group-based isotopic labeling in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This publication is designed for researchers, scientists, and drug development professionals, offering a detailed comparison of common labeling strategies. It delves into the performance of various methylating agents, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method for specific research needs.
Initially, this guide sought to explore the use of methyl zinc chloride in isotopic labeling studies. However, a comprehensive review of the current scientific literature reveals that this compound is not a commonly employed reagent for this purpose. Its primary application lies within organic synthesis, particularly in carbon-carbon bond formation through cross-coupling reactions. Therefore, this guide will focus on the well-established and widely utilized methods for introducing isotopically labeled methyl groups in proteomics and NMR studies.
Isotopic Labeling for Quantitative Proteomics: A Head-to-Head Comparison
In the realm of quantitative proteomics, two methods have become particularly prominent for introducing isotopically labeled methyl groups: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and reductive dimethylation.
SILAC is a metabolic labeling approach where cells are cultured in media containing "heavy" isotopically labeled essential amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine). This results in the in vivo incorporation of the heavy amino acids into all newly synthesized proteins. A "light" cell population is cultured in parallel with normal amino acids. The two cell populations can then be subjected to different experimental conditions, combined, and the relative protein abundance is determined by the ratio of heavy to light peptide signals in the mass spectrometer.
Reductive dimethylation is a chemical labeling method that occurs in vitro on the peptide level after protein extraction and digestion. It utilizes formaldehyde (B43269) and a reducing agent, typically sodium cyanoborohydride, to add dimethyl groups to the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues. By using isotopically labeled formaldehyde (e.g., ¹³CD₂O) and/or sodium cyanoborohydride (e.g., NaBD₃CN), a mass difference is introduced between samples, allowing for their relative quantification.
| Feature | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | Reductive Dimethylation |
| Labeling Strategy | Metabolic (in vivo) | Chemical (in vitro) |
| Point of Sample Mixing | Early (cell or protein level) | Late (peptide level) |
| Typical Reagents | Isotopically labeled amino acids (e.g., ¹³C₆-Lys, ¹³C₆,¹⁵N₄-Arg) | Formaldehyde (CH₂O, ¹³CD₂O), Sodium Cyanoborohydride (NaBH₃CN, NaBD₃CN) |
| Multiplexing Capacity | Typically 2-plex or 3-plex; can be extended with specialized reagents[1][2] | 2-plex to 6-plex and potentially higher with different isotope combinations[3] |
| Quantitative Accuracy | High, minimizes sample handling errors[1] | Good, but susceptible to variability introduced during sample preparation[1][4] |
| Reproducibility | High[1][2] | Good, but generally lower than SILAC[1][2] |
| Cost | Higher, due to the cost of labeled media and amino acids[1][2] | Lower, reagents are relatively inexpensive[1][2] |
| Sample Applicability | Limited to actively dividing cells that can be metabolically labeled | Broadly applicable to cells, tissues, and biofluids |
| Labeling Efficiency | Typically >95% incorporation after sufficient cell divisions | High, reaction is generally rapid and complete |
| Potential Side Reactions | Arginine-to-proline conversion can occur in some cell lines | Over-methylation or side reactions with other nucleophilic residues if not properly controlled |
Isotopic Labeling for Protein NMR Spectroscopy: Probing Methyl Groups with High Resolution
For solution NMR studies of large proteins and protein complexes, the introduction of ¹³C-labeled methyl groups into a perdeuterated background is a powerful technique, particularly when combined with methyl-transverse relaxation-optimized spectroscopy (methyl-TROSY). This approach overcomes the size limitations of traditional NMR by exploiting the favorable relaxation properties of methyl groups.
The most common strategy involves the overexpression of the protein of interest in E. coli grown in a D₂O-based minimal medium. Specific, protonated ¹³C-methyl groups are introduced by adding isotopically labeled precursors to the growth medium shortly before protein expression is induced.
| Precursor | Target Residue(s) | Labeling Pattern | Typical Concentration in Media |
| α-Ketoisovaleric acid, sodium salt (¹³CH₃, ¹³CH₃) | Leucine (Leu), Valine (Val) | ¹³CH₃ at both methyl positions of Leu and Val | ~100 mg/L[5] |
| α-Ketobutyric acid, sodium salt (methyl-¹³C) | Isoleucine (Ile) | ¹³CH₃ at the δ1 methyl position of Ile | ~60 mg/L[5] |
| L-Methionine (methyl-¹³CH₃) | Methionine (Met) | ¹³CH₃ at the ε-methyl position of Met | ~100 mg/L[6] |
| L-Alanine (3-¹³C) | Alanine (Ala) | ¹³CH₃ at the β-methyl position of Ala | Varies depending on expression system and desired efficiency |
The cost of these labeled precursors can be a significant factor in experimental design. For instance, L-Methionine (methyl-¹³CH₃, 99%; 2,3,3,4,4-D₅, 98%) can cost around $3,246 for 1 gram, while L-Methionine (¹³C₅, 99%) can be approximately $1,468 for 0.1 gram[7][8][9]. The use of α-keto acid precursors is often a more cost-effective strategy for labeling Ile, Leu, and Val residues compared to using the labeled amino acids directly[10].
Experimental Protocols
Protocol 1: Reductive Dimethylation of Peptides for Quantitative Proteomics
This protocol provides a general procedure for the duplex labeling of peptide samples.
-
Protein Digestion: Digest protein samples (e.g., 100 µg per sample) to peptides using a standard trypsin digestion protocol.
-
Peptide Cleanup: Desalt the resulting peptide mixtures using C18 solid-phase extraction cartridges. Elute the peptides and dry them completely using a vacuum centrifuge.
-
Labeling:
-
Resuspend the "light" sample in 100 µL of 100 mM triethylammonium (B8662869) bicarbonate (TEAB). Add 4 µL of 4% (v/v) aqueous formaldehyde (CH₂O).
-
Resuspend the "heavy" sample in 100 µL of 100 mM TEAB. Add 4 µL of 4% (v/v) aqueous deuterated formaldehyde (¹³CD₂O).
-
Incubate both samples for 5 minutes at room temperature.
-
Add 4 µL of 600 mM sodium cyanoborohydride (NaBH₃CN) to the "light" sample and 4 µL of 600 mM sodium cyanoborodeuteride (NaBD₃CN) to the "heavy" sample.
-
Incubate for 10 minutes at room temperature.
-
-
Quenching and Pooling:
-
Quench the reaction by adding 16 µL of 1% (v/v) ammonia (B1221849) solution.
-
Add 8 µL of formic acid to each sample.
-
Combine the "light" and "heavy" labeled peptide samples.
-
-
Final Cleanup and Mass Spectrometry Analysis:
-
Desalt the pooled sample using a C18 StageTip.
-
Analyze the labeled peptides by LC-MS/MS.
-
Protocol 2: SILAC Labeling of Mammalian Cells for Quantitative Proteomics
This protocol outlines a standard duplex SILAC experiment for adherent mammalian cells.
-
Media Preparation: Prepare "light" and "heavy" SILAC media. Both should be deficient in lysine and arginine. Supplement the "light" medium with natural abundance L-lysine and L-arginine, and the "heavy" medium with ¹³C₆-L-lysine and ¹³C₆,¹⁵N₄-L-arginine.
-
Cell Culture and Labeling:
-
Culture two populations of the same cell line, one in the "light" medium and one in the "heavy" medium.
-
Allow the cells to grow for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids. Verify incorporation efficiency (>95%) by mass spectrometry.
-
-
Experimental Treatment: Apply the desired experimental treatment to one cell population (e.g., the "heavy" labeled cells) while the other serves as a control.
-
Cell Lysis and Protein Extraction:
-
Harvest the "light" and "heavy" cell populations separately.
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Quantify the protein concentration in each lysate.
-
-
Sample Pooling and Processing:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Proceed with protein digestion and subsequent LC-MS/MS analysis.
-
Protocol 3: Protein Expression and Labeling for Methyl-TROSY NMR
This protocol describes the general procedure for producing ¹³C-methyl labeled protein in E. coli for NMR studies.
-
Starter Culture: Inoculate a 50 mL LB medium with a single colony of E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest. Grow overnight at 37°C.
-
Adaptation to D₂O: Pellet the cells from the starter culture and resuspend them in 100 mL of D₂O-based M9 minimal medium. Grow for 8-12 hours at 37°C.
-
Main Culture: Inoculate 1 L of D₂O-based M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source and D-glucose-d₇ as the sole carbon source) with the adapted culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Precursor Addition: Approximately 1 hour before induction, add the desired isotopically labeled precursors (e.g., 100 mg/L of ¹³C-methyl-α-ketoisovalerate and 60 mg/L of ¹³C-methyl-α-ketobutyrate).
-
Induction and Expression: Induce protein expression by adding IPTG to a final concentration of 1 mM. Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
-
Cell Harvesting and Protein Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatographic techniques.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the discussed isotopic labeling techniques.
References
- 1. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. SILAC/Dimethyl Quantitative Proteomics Analysis | Baitai Paike Biotechnology [en.biotech-pack.com]
- 5. eurisotop.com [eurisotop.com]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. L-Methionine (methyl-¹³CHâ, 99%; 2,3,3,4,4-Dâ , 98%) - Cambridge Isotope Laboratories, CDLM-8885-1 [isotope.com]
- 8. L-Methionine (2,3,3,4,4-Dâ , 98%; methyl-¹³CHâ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. L-Methionine (¹³Câ , 99%) - Cambridge Isotope Laboratories, CLM-893-H-0.1 [isotope.com]
- 10. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Navigating the Safe Disposal of Methyl Zinc Chloride: A Procedural Guide
For researchers, scientists, and drug development professionals handling methyl zinc chloride, a pyrophoric organozinc reagent, adherence to strict disposal protocols is paramount to ensure laboratory safety and environmental compliance. This compound reacts spontaneously with air and moisture, necessitating careful and controlled quenching procedures under an inert atmosphere. This guide provides essential, immediate safety and logistical information for the proper disposal of this reactive compound.
Immediate Safety and Handling Precautions:
Prior to initiating any disposal procedure, it is crucial to work within a certified chemical fume hood or a glove box to maintain an inert atmosphere, thereby preventing accidental ignition.[1][2] All glassware must be thoroughly dried and purged with an inert gas, such as argon or nitrogen, before use.[2][3] Personnel must wear appropriate personal protective equipment (PPE), including fire-resistant lab coats, chemical splash goggles, a face shield, and nitrile gloves layered under neoprene gloves.[1] It is also advisable to have a coworker present and a Class D fire extinguisher readily accessible.
Operational Plan for Quenching and Disposal
The primary method for the safe disposal of this compound is through a carefully controlled quenching process. This involves the gradual neutralization of the reactive compound.
Experimental Protocol for Quenching this compound:
-
Inert Atmosphere: All manipulations must be performed under an inert atmosphere (nitrogen or argon) in a chemical fume hood or glove box.[1][2][3]
-
Dilution: The this compound solution should be significantly diluted with an unreactive, anhydrous solvent such as heptane (B126788) or toluene.[4] This reduces the concentration and helps to control the reaction rate during quenching.
-
Cooling: The flask containing the diluted solution must be placed in an ice-water bath to dissipate the heat generated during the exothermic quenching process.[4]
-
Slow Addition of Quenching Agents: A series of quenching agents should be added slowly and dropwise with vigorous stirring. The recommended sequence is as follows:
-
Isopropanol (B130326): Begin by slowly adding isopropanol.[4]
-
Methanol: Once the initial vigorous reaction with isopropanol has subsided, slowly add methanol, which is a more reactive quenching agent.[4]
-
Water: Finally, add water dropwise to ensure all reactive material is completely neutralized.[4]
-
-
Waste Disposal: The resulting solution, along with any solvent rinses from the container, must be collected and disposed of as hazardous waste in accordance with local regulations.[1][4][5] The container should be clearly labeled to indicate its contents and the potential hazards.
Quantitative Data for Disposal Planning
While specific quantitative data for this compound quenching is not extensively published, the following table provides a general framework based on standard laboratory practices for pyrophoric reagents. The exact amounts will vary depending on the initial quantity and concentration of the this compound solution.
| Parameter | Recommended Guideline | Rationale |
| Dilution Factor | 5-10 parts solvent to 1 part reagent | To reduce concentration and control the rate of reaction. |
| Quenching Temperature | 0 - 5 °C (Ice-water bath) | To manage the exothermic nature of the quenching reaction and prevent thermal runaway. |
| Rate of Addition | Dropwise | To ensure a slow and controlled reaction, preventing excessive heat generation and gas evolution. |
Disposal of Contaminated Materials and Empty Containers
All materials, including syringes, needles, and disposable labware that have come into contact with this compound, must be decontaminated.[2] Needles and syringes should be immediately rinsed with an inert solvent (e.g., hexane), and the rinsate should be quenched using the same procedure outlined above.[4]
Empty containers must be triple-rinsed with a dry, inert solvent under an inert atmosphere.[3][5] These rinses must also be treated as hazardous waste and quenched accordingly. After triple-rinsing, the container should be left open in the back of a fume hood for at least a week to ensure any residual pyrophoric material is passivated before the container is cleaned for reuse or disposal.[3][5]
Visualizing the Disposal Workflow
To further clarify the procedural steps for the safe disposal of this compound, the following diagram illustrates the logical workflow.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Methylzinc Chloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of organometallic reagents like Methylzinc chloride is paramount. This document provides a comprehensive operational plan, summarizing critical safety protocols and logistical procedures.
Hazard Summary
Methylzinc chloride solution in THF is a highly flammable liquid and vapor that causes severe skin burns and eye damage.[1] It is harmful if swallowed and may cause respiratory irritation, drowsiness, or dizziness.[1][2] It is also suspected of causing cancer.[1][2] Due to the presence of Tetrahydrofuran (THF), it may form explosive peroxides.[1]
| Hazard Classification | Description |
| Flammable Liquid | Category 2 - Highly flammable liquid and vapor.[1] |
| Skin Corrosion/Irritation | Category 1B - Causes severe skin burns and eye damage.[1][3] |
| Serious Eye Damage/Irritation | Category 1 - Causes serious eye damage.[1] |
| Acute Toxicity (Oral) | Category 4 - Harmful if swallowed.[2] |
| Carcinogenicity | Category 2 - Suspected of causing cancer.[1] |
| Specific target organ toxicity (single exposure) | Category 3 - May cause respiratory irritation, drowsiness or dizziness.[1] |
Personal Protective Equipment (PPE)
When handling Methylzinc chloride, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield are required. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Skin Protection | Wear flame-retardant and antistatic protective clothing.[2] Chemical-resistant gloves (e.g., Butyl rubber, >0.7 mm thickness, with a breakthrough time of >480 min) are essential.[5] |
| Respiratory Protection | Work should be conducted in a chemical fume hood.[1][2] If vapors or aerosols are generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1] |
| Footwear | Wear safety footwear. |
Operational Plan: Safe Handling and Storage
Engineering Controls:
-
Work exclusively in a well-ventilated area, preferably under a chemical fume hood.[1][2]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][4]
-
Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1][6]
Handling Procedures:
-
Preparation: Before handling, obtain special instructions and ensure all safety precautions have been read and understood.[1]
-
Grounding: Ground and bond the container and receiving equipment to prevent static discharge.[1]
-
Tool Usage: Use only non-sparking tools.[1]
-
Inert Atmosphere: Store and handle under an inert atmosphere, such as nitrogen or argon.[1]
-
Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[1][2] Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Hygiene: Wash hands and face thoroughly after handling.[1][2] Do not eat, drink, or smoke in the work area.[2] Contaminated clothing should be removed immediately and washed before reuse.[1][7]
Storage:
-
Store in a locked-up, corrosives, and flammables area.[1]
-
The recommended storage temperature is typically found on the product label.[2]
Emergency Procedures
First-Aid Measures:
-
In case of skin contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water/shower. Call a physician immediately.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and call an ophthalmologist immediately.[1][2]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Call a physician immediately.[1][2]
-
If swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1]
Fire Extinguishing:
-
Suitable extinguishing media: Use CO2, dry chemical, dry sand, or alcohol-resistant foam.[1]
-
Unsuitable extinguishing media: Do not use water, as the substance may react violently.
-
Specific hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][4] Containers may explode when heated.[1]
Disposal Plan
Waste material must be disposed of in accordance with national and local regulations.[2]
-
Container Management: Do not mix with other waste. Leave chemicals in their original containers.[2] Handle uncleaned containers as you would the product itself.[2]
-
Waste Collection: For spills, use an inert absorbent material like Chemizorb® and collect it in a suitable, closed container for disposal.[2]
-
Disposal Route: Dispose of the contents and container at an approved waste disposal plant.[1][2] This can be a designated hazardous waste facility.[8]
-
Professional Services: For larger quantities or if unsure, enlist the help of professional hazardous waste disposal services.[8]
Safe Handling and Disposal Workflow
Caption: Workflow for the safe handling and disposal of Methylzinc chloride.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Methylzinc chloride | CH3ClZn | CID 4152418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. lipmes.com [lipmes.com]
- 6. westliberty.edu [westliberty.edu]
- 7. fishersci.com [fishersci.com]
- 8. 3 Ways To Safely Dispose of Zinc Chloride [postapplescientific.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
